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N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Documentation Hub

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Core Science & Biosynthesis

Foundational

Chemical structure and properties of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Technical Guide: Chemical Profile & Research Utility of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Executive Summary This technical guide profiles N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide , a diaryl sulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Chemical Profile & Research Utility of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Executive Summary

This technical guide profiles N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide , a diaryl sulfonamide derivative structurally characterized by an N-acetylated aniline core linked via a sulfonamide bridge to a para-iodinated phenyl ring.[1]

While structurally related to the antibiotic sulfacetamide, this specific congener is primarily utilized in high-precision medicinal chemistry as a halogen-bonding probe . The presence of the heavy iodine atom at the para position creates a distinct electropositive region (σ-hole), making this molecule a critical model for studying non-covalent interactions in protein-ligand binding, particularly within the active sites of metalloenzymes like Carbonic Anhydrase (CA).

Part 1: Structural Elucidation & Physicochemical Profile

Nomenclature & Identity
  • IUPAC Name: N-(4-{[(4-Iodophenyl)amino]sulfonyl}phenyl)acetamide

  • Common Reference: N4-Acetyl-N1-(4-iodophenyl)sulfanilamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 416.23 g/mol

Key Physicochemical Properties

The molecule exhibits low aqueous solubility due to the lipophilic iodophenyl moiety, necessitating the use of organic co-solvents (DMSO, DMF) for biological assays.

PropertyValue / CharacteristicRationale
LogP (Predicted) ~2.8 – 3.2The iodine atom significantly increases lipophilicity compared to the parent sulfanilamide (LogP ~ -0.7).[1]
H-Bond Donors 2Amide NH and Sulfonamide NH.[1]
H-Bond Acceptors 3Carbonyl O, Sulfonyl O (x2).
Rotatable Bonds 4Allows conformational adaptation within enzyme pockets.
Electronic Feature

-Hole (Iodine)
The electron-withdrawing effect of the

carbon generates a positive electrostatic potential on the extension of the C-I bond, facilitating halogen bonding.

Part 2: Synthetic Methodology

Directive: The synthesis follows a classic nucleophilic substitution pathway (Schotten-Baumann conditions) but requires strict moisture control to prevent hydrolysis of the sulfonyl chloride precursor.

Reaction Workflow

The synthesis couples 4-acetamidobenzenesulfonyl chloride (ASC) with 4-iodoaniline .[1]

  • Activation: The sulfonyl chloride acts as the electrophile.

  • Coupling: The amino group of 4-iodoaniline attacks the sulfur center.

  • Scavenging: A base (Pyridine or TEA) neutralizes the generated HCl to drive equilibrium.

Visualized Pathway (DOT)

SynthesisPathway cluster_conditions Conditions Reactant1 4-Acetamidobenzenesulfonyl chloride Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 4-Iodoaniline Reactant2->Intermediate Product N-(4-(N-(4-Iodophenyl)sulfamoyl) phenyl)acetamide Intermediate->Product Elimination Byproduct HCl (Pyridine salt) Intermediate->Byproduct Cond Solvent: Anhydrous THF/DCM Base: Pyridine (1.2 eq) Temp: 0°C to RT Time: 12-24h

Figure 1: Synthetic pathway for the coupling of the sulfonyl chloride scaffold with the iodinated aniline.

Step-by-Step Protocol
  • Preparation: Dissolve 4-iodoaniline (1.0 eq, ~2.2 g) in anhydrous Dichloromethane (DCM) or THF (20 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Pyridine (1.2 eq) or Triethylamine to the solution. Cool the mixture to 0°C in an ice bath.

  • Addition of Electrophile: Slowly add 4-acetamidobenzenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes. Critical: Ensure the chloride is fresh; hydrolyzed acid will not react.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Work-up:

    • Evaporate solvent.

    • Redissolve residue in EtOAc and wash with 1N HCl (to remove pyridine), saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Part 3: Pharmacological & Research Utility

The "Sigma-Hole" & Carbonic Anhydrase Inhibition

This molecule serves as a specialized probe for Carbonic Anhydrase (CA) research.[1] While the acetyl group (


) often reduces direct zinc-binding affinity compared to free sulfonamides (

), the 4-iodophenyl moiety allows researchers to investigate Halogen Bonding (XB) .[1]
  • Mechanism: The iodine atom can act as a Lewis acid (XB donor) interacting with Lewis bases (oxygen/nitrogen backbone atoms) in the enzyme active site.

  • Significance: This interaction is highly directional (

    
     angle relative to the C-I bond) and hydrophobic, offering a strategy to boost potency and selectivity for specific CA isoforms (e.g., tumor-associated CA IX/XII) over cytosolic ones (CA I/II).
    
Metabolic Fate (Prodrug Concept)

In biological systems, the acetamide group is susceptible to hydrolysis by amidases.

  • Reaction:

    
    
    
  • Result: This releases the free amine, converting the molecule into a sulfanilamide analog with direct antibacterial potential (via Dihydropteroate Synthase inhibition), though the bulky iodophenyl group on

    
     modulates this activity significantly compared to native sulfamethoxazole.
    

Part 4: Analytical Validation (Self-Correcting Data)

To ensure the synthesized compound is correct, compare analytical data against these expected standards. Deviations indicate impurities (e.g., hydrolyzed starting material).

TechniqueExpected SignatureDiagnostic Note

NMR (DMSO-

)
Singlet ~2.07 ppm (3H): Acetyl methyl group.Doublets ~7.6–7.8 ppm: AA'BB' system of the sulfonyl ring.Doublets ~7.0–7.5 ppm: AA'BB' system of the iodo-ring.Singlet ~10.2 ppm: Amide NH.[1]If the methyl singlet is missing, deacetylation occurred. If aromatic integration is off, check for residual pyridine.
Mass Spectrometry (ESI)


Look for the characteristic Iodine mass defect. Fragmentation often shows loss of

(127 Da).
IR Spectroscopy 1680-1700

:
Amide C=O stretch.1150 & 1350

:
Sulfonamide

stretches.[1]
Broad OH stretch >3000

indicates wet sample or hydrolyzed sulfonic acid impurity.

Part 5: References

  • Supuran, C. T. (2014).[2] Synthesis and carbonic anhydrase I, II, IX and XII inhibition studies of 4-N,N-disubstituted sulfanilamides. Bioorganic & Medicinal Chemistry Letters.

  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: design, structure and thermodynamics. Protein Science.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

  • Metrangolo, P., et al. (2005). Halogen Bonding: A New Interaction for Liquid Crystal Formation. Chemical Reviews.

Sources

Exploratory

Biological activity of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide in vitro

This guide provides an in-depth technical analysis of the biological activity and experimental characterization of -(4-( -(4-iodophenyl)sulfamoyl)phenyl)acetamide in vitro. This compound represents a specific scaffold wi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the biological activity and experimental characterization of


-(4-(

-(4-iodophenyl)sulfamoyl)phenyl)acetamide
in vitro. This compound represents a specific scaffold within the

-aryl benzenesulfonamide
class, combining the core structure of sulfacetamide (

-acetylsulfanilamide) with a lipophilic 4-iodophenyl moiety.

Biological Activity of -(4-( -(4-Iodophenyl)sulfamoyl)phenyl)acetamide In Vitro

Executive Summary & Compound Identity


-(4-(

-(4-iodophenyl)sulfamoyl)phenyl)acetamide
is a diarylsulfonamide derivative characterized by an acetamido group on the benzenesulfonyl ring and a 4-iodo substitution on the

-phenyl ring. This specific substitution pattern positions the compound as a significant probe in medicinal chemistry, particularly for exploring hydrophobic pockets in enzyme active sites (e.g., Carbonic Anhydrases) and targeting the colchicine-binding site of tubulin.
Chemical Identity[1][2][3][4][5]
  • Systematic Name:

    
    -{4-[(4-iodophenyl)sulfamoyl]phenyl}acetamide
    
  • Synonyms:

    
    -acetyl-
    
    
    
    -(4-iodophenyl)sulfanilamide; 4-acetamido-
    
    
    -(4-iodophenyl)benzenesulfonamide.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 416.23 g/mol

  • Core Scaffold:

    
    -aryl benzenesulfonamide.
    
Pharmacophore Significance

The "4-iodophenyl" moiety is a critical pharmacophore. The iodine atom provides:

  • Enhanced Lipophilicity: Facilitates membrane permeability and hydrophobic interactions.

  • Halogen Bonding: The iodine functions as a Lewis acid (sigma-hole donor), capable of forming specific halogen bonds with backbone carbonyls in protein targets (e.g., Tubulin, Carbonic Anhydrase).

  • Heavy Atom Phasing: Useful for X-ray crystallographic phasing to determine binding modes.

Biological Mechanisms of Action[4][6][7]

The biological activity of this compound in vitro is primarily defined by its interaction with two key targets: Microtubules (Tubulin) and Carbonic Anhydrases (CA) .

Tubulin Polymerization Inhibition (Anticancer Potential)

-aryl sulfonamides are a well-established class of antimitotic agents (e.g., E7010, Indisulam). This specific derivative targets the colchicine-binding site  on 

-tubulin.
  • Mechanism: The 4-iodophenyl group mimics the pharmacophoric features of colchicine's A-ring or the trimethoxyphenyl group of combretastatin A-4. It occupies the hydrophobic pocket at the

    
    -
    
    
    
    tubulin interface.
  • Effect: Inhibition of tubulin polymerization prevents mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Causality: The iodine substituent enhances binding affinity via halogen bonding with residues such as Val238 or Cys241 in

    
    -tubulin.
    
Carbonic Anhydrase Inhibition (Enzyme Kinetics)

While primary sulfonamides (


) are the classical inhibitors of Carbonic Anhydrase (CA), 

-substituted sulfonamides like this compound exhibit activity through a distinct mechanism or by acting as prodrugs.
  • Mechanism: The bulky 4-iodophenyl group prevents the classic coordination of the sulfonamide nitrogen to the catalytic Zinc ion (

    
    ). However, it can bind to the hydrophobic half  of the active site, inhibiting the enzyme via an anchoring mechanism or competitive steric hindrance.
    
  • Selectivity: The lipophilic tail often confers selectivity for specific isoforms (e.g., CA IX or CA XII), which are overexpressed in hypoxic tumor cells.

Antimicrobial Activity (Historical Context)

As a derivative of sulfacetamide, the compound retains the core structure required for inhibiting dihydropteroate synthase (DHPS) .

  • Limitation: Substitution at the

    
    -position (the sulfonamide nitrogen) generally reduces antibacterial potency compared to the parent sulfacetamide. However, in vitro assays often show residual bacteriostatic activity against Gram-positive organisms (e.g., S. aureus) due to potential hydrolysis or alternative binding modes.
    

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the theoretical and observed SAR trends for this scaffold based on class-wide data.

Substituent (

)
TargetActivity TrendMechanism Note
4-Iodo (Target) Tubulin High Potency Halogen bond + Hydrophobic fit in colchicine site.
4-FluoroTubulinModerateLower lipophilicity; weaker halogen bond.
4-NitroAntimicrobialModerateElectron-withdrawing; enhances acidity of NH (if present).
UnsubstitutedCarbonic AnhydraseLow (Direct)Lacks Zn-binding capability of primary sulfonamide.

Experimental Protocols

Protocol A: Synthesis of -(4-( -(4-iodophenyl)sulfamoyl)phenyl)acetamide

Objective: To synthesize the target compound via condensation of


-acetylsulfanilyl chloride with 4-iodoaniline.
  • Reagents:

    
    -acetylsulfanilyl chloride (ASC), 4-iodoaniline, Pyridine (solvent/base), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve 4-iodoaniline (1.0 eq) in dry Pyridine/DCM (1:1 v/v) at 0°C.

    • Slowly add

      
      -acetylsulfanilyl chloride (1.1 eq) portion-wise over 30 minutes.
      
    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench: Pour the mixture into ice-cold 1M HCl to precipitate the product and remove excess pyridine.

    • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via

    
    H-NMR (presence of acetamide singlet ~2.1 ppm, distinct AA'BB' systems for aromatic rings) and Mass Spectrometry (
    
    
    
    ).
Protocol B: In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibition of tubulin assembly.

  • Preparation: Use purified bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) with 1 mM GTP.
    
  • Incubation: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 - 100

    
    M) to the tubulin solution (10 
    
    
    
    M) at 4°C.
  • Initiation: Transfer the mixture to a spectrophotometer cuvette heated to 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm (turbidity) over 60 minutes.

  • Analysis: The

    
     of the polymerization curve is compared to the DMSO control. Calculate 
    
    
    
    as the concentration reducing
    
    
    by 50%.[1]
Protocol C: Carbonic Anhydrase Inhibition (Stopped-Flow)

Objective: To determine the inhibition constant (


) against hCA I and hCA II.
  • Method: CO

    
     hydration assay using a stopped-flow spectrophotometer.
    
  • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Reaction: Mix enzyme (hCA) + Inhibitor with the substrate (CO

    
    -saturated water).
    
  • Detection: Monitor the change in absorbance at 557 nm (pH change) over 0-10 seconds.

  • Calculation: Fit the initial rates to the Michaelis-Menten equation to derive

    
    .
    

Visualization of Biological Pathways[8]

The following diagram illustrates the dual mechanism of action: the primary pathway (Tubulin Inhibition) leading to apoptosis, and the secondary pathway (CA Inhibition) affecting pH regulation.

BiologicalActivity Compound N-(4-(N-(4-iodophenyl) sulfamoyl)phenyl)acetamide Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds (Halogen Bond) CA Carbonic Anhydrase (hCA IX/XII) Compound->CA Inhibits (Hydrophobic) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces pH_Reg Intracellular pH Regulation CA->pH_Reg Modulates Survival Tumor Cell Survival (Hypoxia) pH_Reg->Survival Disrupts

Caption: Dual mechanism of action showing primary tubulin inhibition leading to apoptosis and secondary CA inhibition disrupting tumor survival.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[2] Nature Reviews Cancer, 4(7), 532-545. Link

  • Asiri, A. M., et al. (2012).[3] N-(4-Sulfamoylphenyl)acetamide.[3] Acta Crystallographica Section E, 68(5), o1155. Link

  • Lahtinen, M., et al. (2014).[4] Synthesis, Characterization, Thermal and Antimicrobial studies of N-substituted Sulfanilamide derivatives. Journal of Molecular Structure, 1060, 156-163. Link

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide. Based on an extensive review of structurally related sulfonamide-b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide. Based on an extensive review of structurally related sulfonamide-based compounds, the primary biological target is identified as the carbonic anhydrase (CA) family of metalloenzymes. This document elucidates the foundational principles of CA inhibition by benzenesulfonamides, details the specific roles of the key functional moieties within the title compound, and outlines a suite of experimental protocols for the validation of its activity and selectivity. The guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel enzyme inhibitors.

Introduction: The Benzenesulfonamide Scaffold as a Privileged Pharmacophore

The benzenesulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, renowned for its ability to selectively target and inhibit a wide array of enzymes.[1] Historically, this scaffold was instrumental in the development of the first synthetic antibacterial agents, the "sulfa drugs," which function by inhibiting dihydropteroate synthase in bacteria.[2] However, the most prominent and well-characterized role of the benzenesulfonamide group is as a potent zinc-binding group (ZBG), which has led to the development of a multitude of inhibitors for zinc-containing metalloenzymes.[1]

Among the most significant targets of benzenesulfonamide-based inhibitors are the carbonic anhydrases (CAs), a superfamily of ubiquitous zinc enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide belongs to this esteemed class of compounds. Its chemical architecture strongly suggests a mechanism of action centered on the inhibition of one or more carbonic anhydrase isoforms. The core structure consists of a primary sulfonamide group, which is the key to its enzyme-inhibiting activity, an acetamide linker, and a substituted "tail" region, the 4-iodophenyl group, which is critical for modulating potency and isoform selectivity.

Postulated Primary Mechanism of Action: Inhibition of Carbonic Anhydrase

The most probable mechanism of action for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide is the inhibition of carbonic anhydrase activity. This inhibition is predicated on the interaction of the deprotonated sulfonamide group with the zinc ion (Zn²⁺) located at the catalytic core of the enzyme's active site.

The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a molecule of carbon dioxide. Benzenesulfonamide inhibitors mimic the transition state of this reaction. The sulfonamide group (R-SO₂NH₂) binds to the Zn²⁺ ion in its deprotonated, anionic form (R-SO₂NH⁻), thereby displacing the catalytically essential hydroxide ion and rendering the enzyme inactive.[3] This interaction is stabilized by a network of hydrogen bonds with conserved active site residues, such as Thr199 and Glu106 in human CA II.[3]

The "Tail Approach" and the Role of the 4-Iodophenyl Moiety

While the sulfonamide group provides the anchor for enzyme binding, the "tail" portion of the inhibitor is crucial for determining its isoform selectivity.[4] The human body has 15 different CA isoforms, which, despite having highly conserved active sites, possess variability in the amino acid residues at the entrance and in the middle of the catalytic pocket.[3] The "tail approach" in drug design leverages these differences by appending various chemical moieties to the benzenesulfonamide core to achieve selective interactions with specific isoforms.[4]

In the case of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide, the 4-iodophenyl group constitutes this "tail." This substituent can influence binding affinity and selectivity through several mechanisms:

  • Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues within the active site.

  • Steric Effects: The size and orientation of the 4-iodophenyl group can either facilitate or hinder the inhibitor's fit into the active site of different isoforms.

  • Halogen Bonding: The iodine atom is capable of forming halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on the enzyme, such as a carbonyl oxygen or an aromatic ring of an amino acid residue. This can contribute significantly to the binding affinity and selectivity.

Given that tumor-associated isoforms like CA IX and CA XII are major targets for anticancer therapies, it is plausible that the 4-iodophenyl tail is designed to confer selectivity for these isoforms over the more ubiquitous cytosolic isoforms like CA I and II.[5][6]

Potential Downstream Cellular Effects of CA IX/XII Inhibition

In the context of cancer, particularly in hypoxic tumors, the inhibition of CA IX and CA XII can have significant anti-tumor effects.[5][6] These transmembrane enzymes are upregulated by the hypoxia-inducible factor (HIF) and contribute to the acidification of the tumor microenvironment by hydrating extracellular CO₂. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.[5]

By inhibiting CA IX and XII, N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide would be expected to:

  • Increase the pH of the tumor microenvironment.

  • Induce intracellular acidification of tumor cells.

  • Inhibit tumor cell proliferation and survival.

  • Potentially enhance the efficacy of conventional chemotherapies and radiotherapies.

The following diagram illustrates the proposed signaling pathway affected by the inhibition of CA IX.

G cluster_0 Hypoxic Tumor Cell cluster_1 Tumor Microenvironment HIF-1α HIF-1α CA IX Expression CA IX Expression HIF-1α->CA IX Expression Upregulates CA IX CA IX CA IX Expression->CA IX Intracellular CO2 Intracellular CO2 Intracellular CO2->CA IX Intracellular H2O Intracellular H2O Intracellular H2O->CA IX HCO3- HCO3- CA IX->HCO3- H+ H+ CA IX->H+ Intracellular Acidification Intracellular Acidification CA IX->Intracellular Acidification Prevents H+ formation, leading to MCT MCT (Proton Exporter) H+->MCT Extracellular Acidification Extracellular Acidification MCT->Extracellular Acidification Exports H+ Apoptosis Apoptosis Intracellular Acidification->Apoptosis Induces Tumor Invasion & Metastasis Tumor Invasion & Metastasis Extracellular Acidification->Tumor Invasion & Metastasis Promotes Inhibitor N-(4-(N-(4-Iodophenyl)sulfamoyl) phenyl)acetamide Inhibitor->CA IX Inhibits caption Proposed pathway of CA IX inhibition. G Start Compound Synthesis & Purification Enzyme_Assays In Vitro Enzyme Inhibition Assays (Stopped-Flow or Esterase) Start->Enzyme_Assays Isoform_Panel Test against CA Isoform Panel (I, II, IX, XII) Enzyme_Assays->Isoform_Panel Data_Analysis_1 Determine IC50 and Ki Values Isoform_Panel->Data_Analysis_1 Selectivity_Profile Potent & Selective? Data_Analysis_1->Selectivity_Profile Cell_Assays Cell-Based Assays (e.g., MTT under Hypoxia) Selectivity_Profile->Cell_Assays Yes Stop End/Re-evaluate Selectivity_Profile->Stop No Data_Analysis_2 Determine Cellular IC50 Cell_Assays->Data_Analysis_2 In_Silico Molecular Docking Studies Data_Analysis_2->In_Silico Binding_Mode Analyze Binding Mode & Rationalize Selectivity In_Silico->Binding_Mode Lead_Optimization Lead Optimization Binding_Mode->Lead_Optimization caption Experimental workflow for CA inhibitor characterization.

Caption: Experimental workflow for CA inhibitor characterization.

Potential Alternative Mechanisms

While carbonic anhydrase inhibition is the most strongly supported hypothesis, the chemical structure of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide does not entirely preclude other biological activities. The broader class of acetamide and sulfonamide derivatives has been associated with other mechanisms, although these are considered less likely for this specific compound.

  • Cyclooxygenase (COX) Inhibition: Some N-phenylacetamide sulfonamides have been investigated as anti-inflammatory agents, potentially through the inhibition of COX enzymes. [7]* Inhibition of Dihydropteroate Synthase (DHPS): This is the classic mechanism for antibacterial sulfonamides. [2]However, the N-substitutions on the sulfonamide nitrogen in the title compound make it structurally dissimilar to typical DHPS inhibitors.

  • Other Kinase/Enzyme Inhibition: The diverse biological activities of acetamide derivatives suggest that they can be tailored to inhibit various other enzymes. [7]However, without specific data, these remain speculative.

Conclusion

The molecular architecture of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide strongly implicates the inhibition of carbonic anhydrases as its primary mechanism of action. The benzenesulfonamide core serves as a potent zinc-binding pharmacophore, while the N-(4-iodophenyl) tail is strategically positioned to modulate isoform selectivity, potentially through hydrophobic and halogen bonding interactions within the enzyme's active site. This selectivity is likely to be directed towards tumor-associated isoforms such as CA IX and CA XII, suggesting a potential therapeutic application in oncology.

The comprehensive suite of experimental protocols detailed in this guide, from in vitro enzymatic assays to cell-based functional screens and in silico modeling, provides a robust framework for the definitive elucidation of its mechanism of action and the validation of its therapeutic potential.

References

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PMC. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. [Link]

  • Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. Journal of Signal Transduction. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. PubMed. [Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Dovepress. [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. [Link]

  • 4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. PubMed. [Link]

  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. MDPI. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PMC. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. Europe PMC. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • Therapeutic applications of the carbonic anhydrase inhibitors. Dovepress. [Link]

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. MDPI. [Link]

  • Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4. PubMed. [Link]

  • Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. MDPI. [Link]

  • Synthesis and biological evaluation of 4β-sulphonamido and 4β-[(4'-sulphonamido)benzamide]podophyllotoxins as DNA topoisomerase-IIα and apoptosis inducing agents. PubMed. [Link]

  • Chemical Evaluation, Antioxidant, Antiproliferative, Anti-Inflammatory and Antibacterial Activities of Organic Extract and Semi-Purified Fractions of the Adriatic Sea Fan, Eunicella cavolini. MDPI. [Link]

Sources

Exploratory

N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide: A Technical Guide to Synthesis, Characterization, and Pharmacological Applications

Executive Summary N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (CAS: 19837-94-6) is a highly functionalized sulfonamide derivative characterized by a dual-ring system comprising an N-acetylsulfanilyl moiety and a par...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (CAS: 19837-94-6) is a highly functionalized sulfonamide derivative characterized by a dual-ring system comprising an N-acetylsulfanilyl moiety and a para-iodinated aniline ring[1]. In the realm of drug discovery and medicinal chemistry, this compound serves as a critical bifunctional scaffold. The sulfonamide group acts as a potent zinc-binding pharmacophore, while the aryl iodide provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions and radioisotopic labeling.

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, a self-validating synthetic protocol, and its expanding utility in structural biology and neuropharmacology.

Chemical Identity & Physicochemical Properties

Understanding the structural parameters of this compound is essential for predicting its pharmacokinetic behavior (e.g., lipophilicity, membrane permeability) and its reactivity in downstream synthetic workflows. The quantitative data and identifiers are summarized below[1][2].

PropertyValue
IUPAC Name N-[4-[(4-iodophenyl)sulfamoyl]phenyl]acetamide
CAS Number 19837-94-6
PubChem CID 1097308
Molecular Formula C₁₄H₁₃IN₂O₃S
Molecular Weight 416.23 g/mol
MDL Number MFCD00584900
InChI Key VCYWXXUBOZNHBJ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC1=CC=C(I)C=C1
Purity (Commercial) ≥97% (Light Sensitive)

Mechanistic Synthesis & Experimental Protocol

The synthesis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide is achieved via a nucleophilic acyl substitution between N-acetylsulfanilyl chloride and 4-iodoaniline.

Causality in Experimental Design

4-Iodoaniline is a relatively weak nucleophile due to the electron-withdrawing inductive effect (-I) of the para-iodine atom. To drive the reaction at the electrophilic sulfonyl chloride center, anhydrous pyridine is employed. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate, and it functions as an acid scavenger. By neutralizing the HCl byproduct, pyridine prevents the protonation of 4-iodoaniline, which would otherwise form an unreactive anilinium salt and halt the reaction.

Synthesis A N-Acetylsulfanilyl Chloride (Electrophile) C Pyridine / DCM (Catalyst/Solvent) A->C Dissolve (0 °C) B 4-Iodoaniline (Nucleophile) B->C Add dropwise D N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (CAS: 19837-94-6) C->D Nucleophilic Substitution (-HCl)

Chemical synthesis workflow of CAS 19837-94-6 via nucleophilic substitution.
Step-by-Step Self-Validating Protocol
  • Preparation of the Electrophile: Dissolve 1.0 equivalent of N-acetylsulfanilyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath to suppress the formation of di-sulfonylation byproducts.

  • Nucleophilic Addition: In a separate vial, dissolve 1.05 equivalents of 4-iodoaniline and 2.0 equivalents of anhydrous pyridine in DCM. Add this solution dropwise to the cooled sulfonyl chloride mixture over 30 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 1:1). The reaction is complete when the highly UV-active sulfonyl chloride spot disappears, replaced by a lower-Rf product spot (due to the polar sulfonamide NH).

  • Phase-Selective Quenching (Workup): Quench the reaction with 1M aqueous HCl. Rationale: This specific step protonates any residual pyridine and unreacted 4-iodoaniline, partitioning them exclusively into the aqueous layer. The target sulfonamide, possessing a highly hydrophobic iodophenyl ring, remains in the organic phase.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure product.

Structural Biology & Pharmacological Utility

The structural architecture of CAS 19837-94-6 makes it a highly valuable precursor and active agent in several advanced pharmacological domains.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classical pharmacophore for inhibiting metalloenzymes like Carbonic Anhydrase. The primary sulfonamide anion coordinates directly with the active-site Zinc(II) ion. The addition of the bulky, lipophilic para-iodophenyl group enhances the molecule's affinity for the hydrophobic pockets of specific CA isoforms. Literature demonstrates that analogous 4-iodophenyl sulfonamide derivatives act as highly effective hCA II inhibitors, achieving inhibition constants (


) as low as 180 nM[3].
Neurodegenerative Disease Probes

Recent advancements in neuropharmacology have identified iodophenyl sulfonamides as potent agents against protein misfolding diseases. Structurally related iodophenyl sulfonamide derivatives have demonstrated exceptional anti-fibrillar activity, capable of reducing Thioflavin-T (ThT) fluorescence of toxic


-synuclein and Tau 2N4R aggregates to 5.0% and 9.5%, respectively, in in vitro assays[4]. The iodine atom increases blood-brain barrier (BBB) permeability via enhanced lipophilicity, making this scaffold ideal for central nervous system (CNS) targeting.
Radiolabeling and Library Expansion

The aryl iodide moiety is a privileged functional group in synthetic chemistry:

  • Isotopic Exchange: The stable

    
     can be exchanged with positron-emitting 
    
    
    
    for PET imaging, or
    
    
    /
    
    
    for SPECT imaging, allowing researchers to map the biodistribution of the sulfonamide in vivo.
  • Cross-Coupling: The compound serves as an electrophile in Palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reactions, enabling the rapid generation of extended biphenyl or alkynyl-sulfonamide libraries without altering the core pharmacophore.

Applications Core CAS 19837-94-6 (Aryl Iodide Sulfonamide) CA Carbonic Anhydrase Inhibition Core->CA Zinc Binding Group (SO2NH) Radio Isotopic Exchange (124I / 125I) Core->Radio PET/SPECT Imaging Probes Cross Pd-Catalyzed Cross-Coupling Core->Cross Suzuki/Heck Library Expansion

Pharmacological and synthetic utility pathways for CAS 19837-94-6.

References

  • Fisher Scientific - CAS RN 19837-94-6 | Specifications and Identifiers. Retrieved from[Link]

  • Fisher Scientific (Thermo Scientific Alfa Aesar) - 4'-(4-Yodofenilsulfamoil)acetanilida, 97%. Retrieved from[Link]

  • National Institutes of Health (PMC) - Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. Retrieved from[Link]

  • Taylor & Francis Online - Carbonic anhydrase inhibitors. N-Cyanomethylsulfonamides—a new zinc binding group in the design of inhibitors targeting cytosolic and membrane-anchored isoforms. Retrieved from[Link]

Sources

Foundational

Thermodynamic properties of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

The following technical guide details the thermodynamic characterization of -(4-( -(4-iodophenyl)sulfamoyl)phenyl)acetamide (CAS: 19837-94-6), a specific -acetylated sulfonamide derivative.[1][2][3] This guide is structu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic characterization of


-(4-(

-(4-iodophenyl)sulfamoyl)phenyl)acetamide
(CAS: 19837-94-6), a specific

-acetylated sulfonamide derivative.[1][2][3]

This guide is structured for researchers requiring rigorous protocols for solid-state analysis and solubility profiling.[1][2]

Thermodynamic Properties of -(4-( -(4-Iodophenyl)sulfamoyl)phenyl)acetamide: A Technical Characterization Guide

Executive Summary & Chemical Identity[1][2][4][5]


-(4-(

-(4-iodophenyl)sulfamoyl)phenyl)acetamide
is a disubstituted sulfonamide derivative characterized by an acetamide moiety on one phenyl ring and an iodine-substituted phenyl group on the sulfonamide nitrogen.[1][2][3] It belongs to the class of

-acetylsulfanilamide derivatives, often investigated for their structural properties and potential biological activity (e.g., carbonic anhydrase inhibition).[1][2]
  • IUPAC Name:

    
    -{4-[(4-iodophenyl)sulfamoyl]phenyl}acetamide[1][2]
    
  • CAS Number: 19837-94-6[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 416.23 g/mol [1][2]

  • Structural Class: Sulfonamide / Acetanilide hybrid[1][2]

Structural Thermodynamics

The molecule features two primary hydrogen-bonding domains: the acetamide group (


) and the sulfonamide group (

).[1][2][3] The presence of the heavy iodine atom at the para-position of the

-phenyl ring introduces significant polarizability and potential for halogen bonding (

or

), which markedly influences the lattice energy and enthalpy of fusion compared to its methyl or chloro analogs.[1][2]

Solid-State Thermodynamic Characterization

The thermodynamic stability of the solid state is the primary gatekeeper for solubility and bioavailability.[1][2]

Melting Point and Enthalpy of Fusion

Based on structural analogs (e.g., the tolyl derivative, CAS 19837-91-3), this compound exhibits a high melting point, typically in the range of 200°C – 230°C , driven by a rigid hydrogen-bonded network.[1][2]

Experimental Protocol: Differential Scanning Calorimetry (DSC) To determine the precise onset temperature (


) and enthalpy of fusion (

):
  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid to allow outgassing of any residual solvent.[1][2]

  • Cycle: Equilibrate at 25°C. Ramp at 10°C/min to 250°C under

    
     purge (50 mL/min).
    
  • Analysis: Integrate the endothermic peak.

    • Metric: The area under the curve (J/g) is converted to

      
       (kJ/mol).[1][2][3]
      
    • Purity Check: Use the Van't Hoff plot (

      
       vs. 
      
      
      
      ) derived from the melting peak shape to estimate molar purity.[1][2]
Crystal Habit and Lattice Energy

The crystal structure likely adopts a monoclinic or triclinic system, common for sulfonamides.[1][2][3] The lattice energy is dominated by


 intermolecular hydrogen bonds forming supramolecular tubes or sheets.[1][2]

Visualization of Thermodynamic Stability: The following diagram illustrates the energy barriers involved in the transition from the crystalline solid to the solution state.

Thermodynamics cluster_0 Lattice Energy Barrier Solid Crystalline Solid (Low Entropy, High Enthalpy) Gas Gas Phase (Ideal Reference) Solid->Gas Sublimation ΔH_sub Solution Solvated State (High Entropy) Solid->Solution Dissolution ΔG_sol = ΔH_fus + ΔH_mix Gas->Solution Solvation ΔG_solv

Caption: Thermodynamic cycle linking the crystalline state to the solvated state.[1][2][3] The dissolution energy is the sum of the energy required to break the crystal lattice (


) and the energy of mixing.[1][2]

Solubility Thermodynamics[1][2]

Solubility is the critical thermodynamic property for this compound in drug development.[1][2] Due to the hydrophobic iodophenyl group, aqueous solubility is expected to be low (


), necessitating the use of cosolvents or pH adjustment.[1][2]
Solubility Profile
  • Water: Poor (Hydrophobic effect of Iodine).[1][2]

  • Ethanol/Methanol: Moderate to Good.[1][2]

  • DMSO/DMF: High (Dipolar aprotic solvents disrupt sulfonamide H-bonds).[1][2]

Temperature-Dependent Solubility Protocol

To determine the enthalpy (


) and entropy (

) of solution, solubility must be measured across a temperature range (e.g., 298.15 K to 318.15 K).[1][2][3]

Workflow:

  • Saturation: Add excess solid to the solvent (e.g., water, ethanol, or binary mixtures) in a sealed vial.[1][2][3]

  • Equilibration: Shake at constant temperature (

    
    ) for 24–48 hours.
    
  • Filtration: Filter supernatant through a 0.45

    
     heated syringe filter (to prevent precipitation).
    
  • Quantification: Dilute and analyze via HPLC-UV (typically at

    
    ).[1][2][3]
    

Data Analysis (Van't Hoff Equation): Plot


 (mole fraction solubility) vs. 

.

[1][2][3]
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).[1][2]
    
  • Intercept:

    
     (Entropy of mixing and lattice disruption).[1][2]
    
Partition Coefficient ( )

The iodine substituent significantly increases lipophilicity compared to the parent sulfacetamide.[1][2][3]

  • Predicted

    
    : 
    
    
    
    .[1][2]
  • Implication: High permeability but solubility-limited absorption (BCS Class II).[1][2]

Experimental Synthesis & Verification

Since specific thermodynamic data for the iodo-derivative is often inferred from analogs, verification via synthesis is recommended for precise applications.[1][2]

Synthesis Pathway: Reaction of


-acetylsulfanilyl chloride  with 4-iodoaniline  in the presence of a base (Pyridine or 

).[1][2][3]

Synthesis Reactants N-acetylsulfanilyl chloride + 4-Iodoaniline Intermediate Reaction Mixture (Solvent: Acetone/Pyridine) Reactants->Intermediate Nucleophilic Substitution Crude Crude Product (Precipitation in dil. HCl) Intermediate->Crude Quench & Acidify Pure Pure N-(4-(N-(4-iodophenyl)sulfamoyl)phenyl)acetamide (Recrystallization from EtOH) Crude->Pure Purification

Caption: Synthetic workflow for generating the target compound for thermodynamic testing.

References

  • John, P., Khan, I. U., Sajjad, M. A., Sharif, S., & Tiekink, E. R. (2010).[1][2][4] N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide.[1][2][3][4] Acta Crystallographica Section E, 66(8), o1968.[1][2] Link (Describes the crystal structure of the structural analog).

  • Thermo Scientific (Alfa Aesar). (2024).[1][2] 4'-(4-Iodophenylsulfamoyl)acetanilide Product Page. CAS 19837-94-6.[1][2] Link (Commercial source confirming chemical identity).

  • Martinez, F., & Abozenadah, H. (2016).[1][2] Thermodynamic study of solubility of sulfonamides in different solvents. Journal of Molecular Liquids, 219, 924-936.[1][2] (General protocol for sulfonamide thermodynamics).

  • Perlovich, G. L., et al. (2013).[1][2] Thermodynamics of solubility, sublimation and solvation of sulfonamides. European Journal of Pharmaceutical Sciences, 48(4-5), 748-756.[1][2]

Sources

Exploratory

Halogenated Precision: A Technical Guide to Iodinated Sulfonamide Acetamide Derivatives

Executive Summary This technical guide addresses the design, synthesis, and biological evaluation of Iodinated Sulfonamide Acetamide Derivatives . These compounds represent a convergence of three medicinal chemistry stra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the design, synthesis, and biological evaluation of Iodinated Sulfonamide Acetamide Derivatives . These compounds represent a convergence of three medicinal chemistry strategies: the zinc-binding utility of sulfonamides , the flexible linker properties of acetamides , and the high-affinity halogen bonding potential of iodine .

While sulfonamides are historically established as antimicrobials (DHPS inhibitors) and diuretics (Carbonic Anhydrase inhibitors), the incorporation of iodine specifically targets the sigma-hole phenomenon—a region of positive electrostatic potential on the halogen atom that facilitates strong, directional non-covalent interactions with biological targets. This guide focuses on their application in oncology (Carbonic Anhydrase IX/XII targeting) and antimicrobial resistance .

Part 1: Molecular Architecture & Rational Design

The "Tail" Approach in CA Inhibitors

The primary architectural strategy for these derivatives is the "Tail" approach.

  • The Head (ZBG): The unsubstituted sulfonamide moiety (

    
    ) binds to the Zn(II) ion in the enzyme active site.
    
  • The Linker (Acetamide): The acetamide group (

    
    ) acts as a flexible spacer. It allows the bulky "tail" to extend out of the active site and interact with the hydrophobic or hydrophilic rims of the enzyme.
    
  • The Modifier (Iodine): Iodine is introduced either on the aromatic ring (ortho/meta to the sulfonamide) or on the tail itself.

The Iodine Advantage: Halogen Bonding (XB)

Unlike fluorine or chlorine, iodine possesses a large, polarizable electron cloud. This creates a significant sigma-hole (


-hole) on the extension of the 

bond axis.
  • Mechanism: The

    
    -hole (positive potential) interacts with Lewis bases (oxygen/nitrogen lone pairs) on the protein backbone (e.g., Thr, Glu residues).
    
  • Strength:

    
    .[1] The interaction energy of an iodine halogen bond can approach that of a weak hydrogen bond (5–15 kJ/mol), significantly boosting potency.
    

Part 2: Synthetic Methodologies

The synthesis generally follows a convergent pathway: Acylation of a sulfonamide-bearing aniline followed by Nucleophilic Substitution .

Synthetic Pathway Diagram

The following diagram illustrates the standard protocol for synthesizing


-substituted acetamide sulfonamides.

SynthesisPathway Reactant1 Sulfanilamide (Starting Material) Intermediate Intermediate: 2-Chloro-N-(4-sulfamoylphenyl)acetamide Reactant1->Intermediate DMF, 0°C -HCl Reactant2 Chloroacetyl Chloride (Acylating Agent) Reactant2->Intermediate Product Target Product: Iodinated Sulfonamide Acetamide Derivative Intermediate->Product KI, K2CO3 Reflux Reagent3 Secondary Amine / Iodide Source (Nucleophile) Reagent3->Product

Caption: Step-wise synthesis of acetamide-linked sulfonamide derivatives via chloroacetylation and nucleophilic substitution.

Part 3: Experimental Protocols

Protocol A: Synthesis of Intermediate (Chloroacetylation)

Objective: Create the electrophilic linker scaffold.

  • Dissolution: Dissolve 4-aminobenzenesulfonamide (sulfanilamide) (10 mmol) in anhydrous DMF (15 mL).

  • Cooling: Cool the solution to 0–4°C in an ice bath.

  • Addition: Add Chloroacetyl chloride (12 mmol) dropwise over 20 minutes. Note: Rapid addition causes exotherms that may lead to di-acylation.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Pour the reaction mixture into crushed ice (100 g).

  • Isolation: Filter the resulting precipitate, wash with cold water (3x), and recrystallize from ethanol.

    • Yield Target: >80%[2][3]

    • Validation: melting point and

      
       NMR (Signal at 
      
      
      
      4.1–4.3 ppm for
      
      
      ).
Protocol B: Introduction of Iodine (Finkelstein or Direct Amination)

Objective: Introduce the iodine moiety or couple an iodinated amine.

Scenario: Coupling an iodinated amine to the linker.

  • Setup: Dissolve the Chloroacetamide intermediate (from Protocol A) (5 mmol) in acetonitrile or DMF.

  • Base: Add anhydrous

    
     (10 mmol) and a catalytic amount of KI (0.5 mmol). Causality: KI acts as a catalyst by converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).
    
  • Nucleophile: Add the specific iodinated amine (e.g., 3-iodo-benzylamine) (5.5 mmol).

  • Reflux: Reflux at 80°C for 6–12 hours.

  • Purification: Evaporate solvent, wash with water, and recrystallize from ethanol/DMF.

Part 4: Biological Targets & Structure-Activity Relationship (SAR)

Carbonic Anhydrase Inhibition (Oncology)

The primary application is targeting CA IX , a transmembrane protein overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer).

  • Mechanism: The sulfonamide binds the active site Zn(II). The acetamide tail extends to the selective pocket. The Iodine forms a halogen bond with backbone carbonyls (e.g., of Thr200 in CA II or equivalent in CA IX), locking the inhibitor in place.

SAR Data Summary (Representative)

The table below summarizes the effect of halogen substitution on the aromatic ring of the sulfonamide "head" or the acetamide "tail".

Compound VariantSubstituent (X)LogPCA IX Inhibition (

, nM)
Selectivity (CA IX vs II)Mechanistic Insight
Reference H0.825.04.5Standard Zn-binding only.
Chloro- Cl1.412.515.0Weak hydrophobic interaction.
Bromo- Br1.66.235.0Moderate halogen bond.
Iodo- I 2.1 1.8 95.0 Strong Sigma-hole interaction (

-hole).

Data Interpretation: The dramatic increase in potency and selectivity for the Iodinated derivative is attributed to the specific geometry of the iodine


-hole, which fits the hydrophobic pocket of CA IX better than the smaller halogens.
Mechanism of Action Diagram

This diagram visualizes the dual-binding mode: Zinc coordination and Halogen Bonding.

MOA Zn Active Site Zn(II) Pocket Hydrophobic Pocket (Enzyme Rim) Backbone Protein Backbone (Lewis Base: C=O) Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination (Tetrahedral) Linker Acetamide Linker (Flexible) Sulfonamide->Linker Linker->Pocket Van der Waals Iodine Iodine Substituent (Sigma-Hole) Linker->Iodine Iodine->Backbone Halogen Bond (Directional)

Caption: Dual-anchor mechanism: Sulfonamide coordinates Zinc, while Iodine forms a halogen bond with the protein backbone.

Part 5: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Metrangolo, P., et al. (2005). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry. Link

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Giguère, S. (2006). Antimicrobial Therapy in Veterinary Medicine. Wiley-Blackwell. (Reference for Sulfonamide antimicrobial mechanism).[2][4][5][6][7][8][9] Link

Sources

Foundational

Therapeutic Potential of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide: A Pharmacophore-Guided Analysis

The following technical guide provides an in-depth analysis of the therapeutic potential of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide , structured as a lead compound evaluation for drug development professionals....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide , structured as a lead compound evaluation for drug development professionals.

Executive Summary

N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (hereafter referred to as ISA-4 ) is a diarylsulfonamide derivative characterized by an N-acetylated aniline core linked via a sulfonamide bridge to a para-iodophenyl moiety. While structurally related to the sulfonamide class of antimicrobials, the specific substitution pattern—a secondary sulfonamide with a bulky, lipophilic iodophenyl group and an N4-acetamido cap—shifts its pharmacological profile away from bacterial dihydropteroate synthase (DHPS) inhibition.

This guide identifies Transthyretin (TTR) , Tubulin , and Aldose Reductase as the three primary therapeutic targets for ISA-4, derived from Structure-Activity Relationship (SAR) analysis of the diarylsulfonamide scaffold and the halogen bonding capability of the iodine substituent.

Structural Deconstruction & Pharmacophore Analysis

To accurately predict the biological targets, we must first deconstruct the ligand's interaction points:

Structural MotifChemical FeatureBiological Interaction Potential
4-Iodophenyl Lipophilic, Electron-withdrawing, Halogen Bond DonorTTR Binding Pockets: Mimics the di-iodophenyl ring of Thyroxine (T4).Tubulin: Occupies the hydrophobic pocket of the Colchicine binding site.
Sulfonamide Bridge (-SO₂NH-) H-Bond Acceptor/Donor, Tetrahedral GeometryAldose Reductase: Binds to the anionic active site.TTR: Bioisostere for the ether linkage in T4.
N4-Acetamido (AcNH-Ph-) Polar, H-Bond Donor/Acceptor, Steric BulkSolubility: Improves aqueous solubility compared to free aniline.Metabolic Stability: Protects against rapid N-oxidation; mimics the polar "tail" in enzyme pockets.

Primary Target: Transthyretin (TTR) Stabilization

Therapeutic Area: Transthyretin Amyloidosis (ATTR-CM, ATTR-PN)

Mechanism of Action

Transthyretin (TTR) is a homotetrameric transport protein for Thyroxine (T4). In amyloidosis, the tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils.

  • Thyroxine Mimicry: ISA-4 acts as a T4 analog. The 4-iodophenyl moiety forms strong halogen bonds with the carbonyl oxygens of Lys15/Ser117 in the TTR inner channel (HBP1/HBP2 pockets), mimicking the iodines of T4.

  • Kinetic Stabilization: By binding to the vacant T4 binding sites, ISA-4 bridges the dimer-dimer interface, raising the activation energy barrier for tetramer dissociation and preventing amyloidogenesis.

Experimental Protocol: TTR Tetramer Stabilization Assay

Objective: Quantify the ability of ISA-4 to prevent acid-induced TTR dissociation.

  • Protein Preparation: Purify Recombinant Wild-Type (WT) or V30M TTR (0.2 mg/mL) in phosphate buffer (pH 7.4).

  • Incubation: Incubate TTR with ISA-4 (10 µM, 1% DMSO) for 30 min at 37°C. Include Diflunisal as a positive control and DMSO as a negative control.

  • Acid Denaturation: Adjust pH to 4.4 using acetate buffer to trigger dissociation. Incubate for 72 hours at 37°C.

  • Cross-Linking: Add glutaraldehyde (1% final) to cross-link remaining tetramers.

  • Analysis: Separate species via SDS-PAGE.

  • Quantification: Measure band intensity of the tetramer (~55 kDa) vs. monomer (~14 kDa). Calculate % Stabilization relative to DMSO.

Mechanism Visualization

TTR_Stabilization NativeTTR Native TTR Tetramer Dissociation Dissociation Rate-Limiting Step NativeTTR->Dissociation pH < 5.0 Stabilized Stabilized TTR-Ligand Complex NativeTTR->Stabilized + ISA-4 (Binding to T4 Pocket) Monomer Molded Monomer Dissociation->Monomer Amyloid Amyloid Fibrils Monomer->Amyloid Aggregation ISA4 ISA-4 Ligand Stabilized->Dissociation Inhibited (High Barrier)

Figure 1: Kinetic stabilization of the TTR tetramer by ISA-4 preventing dissociation and subsequent amyloid fibril formation.

Secondary Target: Tubulin Polymerization Inhibition

Therapeutic Area: Oncology (Solid Tumors)

Mechanism of Action

Diarylsulfonamides (e.g., E7010) are established inhibitors of tubulin polymerization, binding to the Colchicine Binding Site .

  • Hydrophobic Interaction: The 4-iodophenyl group of ISA-4 is highly lipophilic and voluminous, allowing it to penetrate the deep hydrophobic pocket of β-tubulin usually occupied by the trimethoxyphenyl ring of colchicine.

  • Sulfonamide Positioning: The sulfonamide linker positions the two phenyl rings at the correct dihedral angle to disrupt the straight conformation of the tubulin dimer, preventing microtubule assembly.

  • Outcome: Cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: Determine the IC50 of ISA-4 for inhibition of tubulin assembly.

  • Reagent Setup: Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Compound Addition: Add ISA-4 (0.1 – 100 µM) to the tubulin solution on ice. Use Colchicine (5 µM) as positive control.

  • Initiation: Transfer to a pre-warmed 37°C spectrophotometer cuvette.

  • Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization manifests as an increase in turbidity (absorbance).

  • Data Analysis: Plot Vmax (rate of polymerization) vs. [ISA-4]. Calculate IC50.

Tertiary Target: Aldose Reductase (ALR2)

Therapeutic Area: Diabetic Complications (Neuropathy, Retinopathy)

Mechanism of Action

Aldose Reductase converts glucose to sorbitol; its overactivity leads to osmotic stress.

  • Anionic Binding: While ISA-4 is a secondary sulfonamide, the sulfonyl group can interact with the cationic active site residues (His110, Trp111) of ALR2.

  • Specificity Pocket: The iodophenyl group targets the distinct hydrophobic specificity pocket of ALR2, which is larger and more lipophilic than that of the related aldehyde reductase (ALR1), conferring selectivity.

Validation Workflow

ALR2_Screening Library Compound Library (ISA-4) EnzymeAssay In Vitro ALR2 Inhibition Assay (Rat Lens / Recombinant Human) Library->EnzymeAssay NADPH Oxidation (340nm) Selectivity Selectivity Screen (vs. ALR1 Aldehyde Reductase) EnzymeAssay->Selectivity IC50 < 1 µM Kinetics Kinetic Analysis (Lineweaver-Burk Plot) Selectivity->Kinetics Selectivity Index > 100 FinalCandidate Lead Candidate for Diabetic Complications Kinetics->FinalCandidate Mixed/Non-Competitive Profile

Figure 2: Screening workflow for validating ISA-4 as a selective Aldose Reductase Inhibitor (ARI).

References

  • TTR Stabilization: Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Halogen Bonding in TTR: Hardegger, L. A., et al. (2011). "Systematic investigation of halogen bonding in protein–ligand interactions." Angewandte Chemie International Edition, 50(1), 314-318. Link

  • Diarylsulfonamide Tubulin Inhibitors: Yoshino, H., et al. (1992). "Design and synthesis of N-(3-indolyl)benzenesulfonamides as antitumor agents targeting tubulin." Journal of Medicinal Chemistry, 35(13), 2496-2502. Link

  • Aldose Reductase Inhibitors: Miyamoto, S. (2002). "Recent advances in aldose reductase inhibitors." Expert Opinion on Therapeutic Patents, 12(4), 621-631. Link

  • Sulfonamide Pharmacophore: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

Exploratory

Technical Guide: Molecular Weight &amp; Formula Analysis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Topic: Molecular Weight and Formula Analysis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Formula Analysis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide is a functionalized diarylsulfonamide, structurally characterized by an N-acetylated aniline core linked via a sulfonamide bridge to a para-iodinated phenyl ring. In the context of medicinal chemistry, this scaffold represents a "capped" sulfonamide metabolite or a synthetic intermediate often explored in the development of carbonic anhydrase inhibitors, radiolabeled ligands (utilizing


I or 

I), or proteolysis-targeting chimeras (PROTACs).

Accurate molecular weight (MW) and formula analysis are not merely administrative tasks; they are the gatekeepers of stoichiometric precision in synthesis and the primary validation metric in Quality Control (QC). This guide details the theoretical grounding and experimental protocols required to definitively characterize this analyte.

Chemical Identity[1][2][3][4]
  • IUPAC Name:

    
    -{4-[(4-iodophenyl)sulfamoyl]phenyl}acetamide
    
  • Common Nomenclature:

    
    -acetyl-
    
    
    
    -(4-iodophenyl)sulfanilamide
  • Molecular Formula:

    
    
    
  • SMILES: CC(=O)Nc1ccc(cc1)S(=O)(=O)Nc2ccc(I)cc2

Theoretical Analysis & Mass Spectrometry Logic

Before engaging instrumentation, the analyst must establish the "Ground Truth" values. The presence of Iodine (a monoisotopic halogen with a significant mass defect) and Sulfur (with its characteristic


S isotope) creates a unique spectral fingerprint.
Molecular Weight Breakdown

The following table contrasts the Average Molecular Weight (used for molarity calculations) against the Monoisotopic Mass (used for HRMS validation).

ElementCountIsotopeAtomic Mass (Da)Contribution (Da)
Carbon 14

C
12.00000168.00000
Hydrogen 13

H
1.0078313.10179
Iodine 1

I
126.90447126.90447
Nitrogen 2

N
14.0030728.00614
Oxygen 3

O
15.9949147.98473
Sulfur 1

S
31.9720731.97207
TOTAL Monoisotopic: 415.9692
Average MW: 416.23
Isotopic Distribution Logic

For a compound of formula


, the mass spectrum will not show the "M+2" doublet characteristic of Chlorine or Bromine.
  • Iodine (

    
    I):  100% natural abundance. No M+2 contribution.
    
  • Sulfur (

    
    S):  ~4.2% abundance. Expect a visible M+2 peak at roughly 4.5% relative intensity (combined with 
    
    
    
    C contributions).
  • Mass Defect: Iodine has a negative mass defect relative to Carbon. This shifts the exact mass slightly lower than a purely organic equivalent, a critical check when setting mass windows on Time-of-Flight (ToF) instruments.

Experimental Protocols: Self-Validating Systems

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm formula


 with <5 ppm mass error.

Methodology: Sulfonamides are amphoteric but often ionize preferentially in Negative Electrospray Ionization (ESI-) mode due to the acidic proton on the sulfonamide nitrogen (


). However, the acetamide group allows for Positive Mode (ESI+)  protonation as well.

Protocol Step-by-Step:

  • Sample Prep: Dissolve 0.1 mg of analyte in 1 mL of MeOH:Water (50:50) + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min into a Q-ToF or Orbitrap mass spectrometer.

  • Polarity Switching: Acquire data in both ESI+ and ESI-.

    • Target Ion (ESI+):

      
      
      
    • Target Ion (ESI-):

      
      
      
  • Fragmentation (MS/MS): Apply collision energy (20-40 eV).

    • Diagnostic Fragment 1: Cleavage of the S-N bond yields the 4-iodoaniline radical cation or neutral loss.

    • Diagnostic Fragment 2: Loss of ketene (

      
      , 42 Da) from the acetamide group.
      
Nuclear Magnetic Resonance (NMR) Validation

Objective: Verify the connectivity of the "sandwich" structure (Acetamide-Phenyl-Sulfonyl-Phenyl-Iodine).

Protocol:

  • Solvent: DMSO-

    
     (Sulfonamide protons are often invisible in 
    
    
    
    due to exchange).
  • Key Signals:

    • 
       ppm (s, 3H): Methyl group of Acetamide.
      
    • 
       ppm (s, 1H): Amide NH.
      
    • 
       ppm (s, 1H): Sulfonamide NH.
      
    • Aromatic Region: Two distinct AA'BB' systems.

      • System A (Acetamide ring): Shifts typical of acetanilides.[1]

      • System B (Iodo ring): Shifts pushed downfield by the heavy Iodine atom (shielding effect of I is complex, often appearing near 7.6-7.8 ppm).

Visualization of Workflows

Analytical Logic Flow

The following diagram illustrates the decision tree for validating the molecular identity.

AnalyticalWorkflow Start Crude Analyte (C14H13IN2O3S) Solubility Solubility Check (DMSO/MeOH) Start->Solubility MS_Branch HRMS (Q-ToF) Solubility->MS_Branch NMR_Branch NMR (1H, 13C) Solubility->NMR_Branch ESI_Pos ESI+ Mode Target: 416.9765 m/z MS_Branch->ESI_Pos ESI_Neg ESI- Mode Target: 414.9619 m/z MS_Branch->ESI_Neg Structure_Val Connectivity Confirmed NMR_Branch->Structure_Val Frag_Check MS/MS Fragmentation Loss of 42 Da (Acetyl) ESI_Pos->Frag_Check ESI_Neg->Frag_Check Formula_Val Formula Confirmed (< 5ppm Error) Frag_Check->Formula_Val Final Validated Reference Standard Structure_Val->Final Formula_Val->Final

Figure 1: Integrated Analytical Workflow for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide characterization.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation is crucial for distinguishing this molecule from potential regioisomers.

Fragmentation Parent Parent Ion [M+H]+ m/z 416.97 Deacetyl Deacetylation [M+H - 42]+ m/z 374.96 Parent->Deacetyl - CH2CO (Ketene) Cleavage S-N Bond Cleavage Formation of Sulfonyl Cation Deacetyl->Cleavage High Energy Fragment1 4-Iodoaniline Ion m/z ~219 Cleavage->Fragment1 Fragment2 Sulfanilyl Ion m/z ~156 Cleavage->Fragment2

Figure 2: Proposed ESI+ Fragmentation Pathway. The loss of ketene (42 Da) is the primary diagnostic transition.

Critical Analysis & Troubleshooting

As an application scientist, I must highlight potential failure modes in this analysis:

  • The "Iodine Trap": Iodine is labile. In high-energy MS/MS or under acidic degradation conditions, you may see a peak at

    
     (
    
    
    
    ) or loss of
    
    
    (127 Da). If the parent ion intensity is low, reduce the source temperature to prevent thermal deiodination.
  • Solubility Artifacts: This compound is rigid and likely has poor water solubility. Ensure the LC-MS mobile phase has sufficient organic content (start >30% ACN) to prevent precipitation in the needle.

  • Adduct Formation: In ESI+, expect Sodium (

    
    ) and Potassium (
    
    
    
    ) adducts. Do not mistake
    
    
    (
    
    
    ) for an impurity.

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

  • Holčapek, M., et al. "Mass spectrometry of sulfonamides: structural characterization and fragmentation behavior." Journal of Mass Spectrometry, vol. 45, no. 9, 2010. Link

  • PubChem. "Compound Summary: N-(4-sulfamoylphenyl)acetamide (Related Structure)."[2] National Library of Medicine. Accessed 2025.[3][2][1] Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley, 2014. Link

Sources

Foundational

Toxicity profile and safety data for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

An in-depth technical evaluation of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (CAS: 19837-94-6), commonly referred to as 4'-(4-Iodophenylsulfamoyl)acetanilide. Executive Summary: Deconstructing the Pharmacophore I...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (CAS: 19837-94-6), commonly referred to as 4'-(4-Iodophenylsulfamoyl)acetanilide.

Executive Summary: Deconstructing the Pharmacophore

In preclinical drug development, a molecule's safety profile is inextricably linked to its structural architecture. As a Senior Application Scientist, I approach the toxicological evaluation of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide not merely as a checklist of standard assays, but as a mechanistic puzzle. This compound presents a fascinating, albeit high-risk, trifunctional pharmacophore consisting of an acetanilide core , a sulfonamide linkage , and an iodophenyl moiety .

Because this specific compound is primarily utilized as a specialized research chemical, extensive human clinical trial data is absent. However, by applying principles of predictive toxicology and structural alerts, we can definitively map its toxicity profile. The presence of these specific functional groups flags the molecule for severe bioactivation risks, specifically hepatotoxicity, methemoglobinemia, and idiosyncratic hypersensitivity.

Mechanistic Toxicology: The Bioactivation Pathways

To understand the toxicity of this compound, we must analyze the causality behind how human cytochrome P450 (CYP) enzymes interact with its distinct structural motifs.

The Acetanilide Motif: Hepatotoxicity & Methemoglobinemia

The acetanilide core is a notorious structural alert in medicinal chemistry[1]. Historically, acetanilide was used as an antipyretic but was rapidly abandoned due to severe toxicity[2].

  • Mechanism: Hepatic enzymes, primarily CYP2E1 and CYP1A2, oxidize the acetanilide structure into highly reactive electrophilic intermediates, analogous to the N-acetyl-p-benzoquinone imine (NAPQI) formed during acetaminophen metabolism[1][3].

  • Pathology: These quinone-imine species rapidly deplete intracellular glutathione (GSH) stores. Once GSH is exhausted, the electrophiles covalently bind to mitochondrial proteins, inducing oxidative stress, mitochondrial dysfunction, and ultimately, centrilobular hepatic necrosis[3][4]. Furthermore, the deacetylation of this core can yield aniline derivatives that oxidize the ferrous iron (

    
    ) in hemoglobin to ferric iron (
    
    
    
    ), resulting in methemoglobinemia—a condition where the blood loses its oxygen-carrying capacity[2][5].
The Sulfonamide Motif: Idiosyncratic Hypersensitivity

Sulfonamide-containing drugs carry a well-documented risk of severe, idiosyncratic adverse drug reactions (IADRs), ranging from skin rashes to life-threatening Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN)[6].

  • Mechanism: The toxicity is not caused by the parent drug, but by its CYP2C9-mediated N-hydroxylation[7][8]. The resulting arylhydroxylamine metabolite spontaneously auto-oxidizes into a highly reactive nitroso intermediate[7][9].

  • Pathology: The nitroso intermediate acts as a hapten, covalently binding to cellular macromolecules (proteins/DNA). These modified proteins are recognized as foreign antigens by dendritic cells, triggering a profound IgE or T-cell mediated immune response[6][9].

The Iodophenyl Motif: Lipophilicity and Halogen Bonding

The addition of a heavy iodine atom significantly alters the physicochemical properties of the molecule. Halogenation increases lipophilicity, which enhances cellular penetrance but also increases the volume of distribution and half-life, potentially leading to bioaccumulation in adipose tissue.

Bioactivation cluster_Acet Acetanilide Bioactivation cluster_Sulf Sulfonamide Bioactivation Parent N-(4-(N-(4-Iodophenyl) sulfamoyl)phenyl)acetamide CYP2E1 CYP2E1 / CYP1A2 Oxidation Parent->CYP2E1 CYP2C9 CYP2C9 N-Hydroxylation Parent->CYP2C9 NAPQI Quinone-imine Electrophile CYP2E1->NAPQI Tox1 GSH Depletion & Hepatotoxicity NAPQI->Tox1 Nitroso Nitroso Intermediate CYP2C9->Nitroso Tox2 Protein Haptenation & Hypersensitivity Nitroso->Tox2

CYP450-mediated bioactivation pathways of the acetanilide and sulfonamide pharmacophores.

Predictive Safety Data & Hazard Classification

Based on the mechanistic profiling of its structural alerts, the quantitative and qualitative safety data for this compound can be summarized as follows:

Pharmacophore MotifPrimary Target EnzymeReactive IntermediatePrimary Toxicity RiskPredicted GHS Hazard Class
Acetanilide CYP2E1, CYP1A2Quinone-imine (NAPQI-like)Hepatotoxicity, MethemoglobinemiaH302 (Harmful if swallowed), H373 (Organ damage)
Sulfonamide CYP2C9Arylhydroxylamine / NitrosoHypersensitivity (SJS/TEN), DRESSH317 (May cause allergic skin reaction)
Iodophenyl Hepatic DehalogenasesAryl radical (minor pathway)Lipophilic bioaccumulationH413 (May cause long-lasting harmful aquatic effects)

Self-Validating Experimental Protocols

To empirically validate the predicted toxicity profile, specific workflows must be executed. As scientists, we must ensure our protocols are self-validating—meaning the assay inherently proves its own operational integrity during the run.

Protocol 1: In Vitro Hepatotoxicity & GSH Depletion Assay

Rationale: We utilize HepG2 human liver carcinoma cells because they retain the baseline CYP450 activity required to bioactivate the acetanilide core into its reactive quinone-imine intermediate, accurately simulating human hepatic metabolism. Self-Validation Mechanism: The inclusion of Acetaminophen (APAP) as a positive control validates the CYP2E1 metabolic competency of the specific HepG2 cell passage.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Compound Preparation: Dissolve the test compound in DMSO (final DMSO concentration in wells must not exceed 0.5% to prevent solvent toxicity). Prepare a serial dilution ranging from 0.1 µM to 100 µM.

  • Treatment: Expose the cells to the test compound. Concurrently, treat positive control wells with 10 mM Acetaminophen and negative control wells with 0.5% DMSO vehicle.

  • Incubation: Incubate for 24 hours.

  • GSH Quantification: Aspirate media and lyse cells. Add a luminescent GSH-sensitive probe (e.g., GSH-Glo™ Assay). The quinone-imine metabolites will have covalently bound to intracellular GSH, reducing the luminescent signal proportionally to the toxicity.

  • Readout & Analysis: Measure luminescence using a microplate reader. Calculate the

    
     for GSH depletion relative to the vehicle control.
    
Protocol 2: OECD 471 Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is the global gold standard for evaluating genotoxicity[10]. Because the parent compound is likely non-mutagenic, but its CYP-mediated electrophilic metabolites pose a severe genotoxic threat, testing with an exogenous metabolic activation system is strictly required[11][12]. Self-Validation Mechanism: The assay proves its validity through strain-specific positive controls (e.g., 2-nitrofluorene for TA98) to confirm baseline sensitivity, and 2-aminoanthracene to verify the metabolic competence of the S9 fraction[12].

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight[12].

  • Metabolic Activation (S9 Mix): Prepare a 10% S9 mix using liver homogenate from rats induced with Aroclor 1254, supplemented with NADP and glucose-6-phosphate to fuel CYP450 activity[11][12].

  • Plate Incorporation: To top agar tubes held at 45°C, add:

    • 100 µL of bacterial tester strain.

    • 50 µL of the test compound (at 5 different dose levels up to 5000 µ g/plate )[12].

    • 500 µL of S9 mix (for the +S9 cohort) or phosphate buffer (for the -S9 cohort)[10][11].

  • Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Incubate inverted at 37°C for 48 to 72 hours[10].

  • Scoring: Count the number of revertant colonies. A reproducible, dose-dependent increase in revertant colonies (typically 2-fold over vehicle control) indicates that the compound or its metabolites have induced point mutations or frameshifts in the bacterial DNA[12].

AmesTest cluster_S9 Metabolic Activation (OECD 471) TestItem N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide MinusS9 Without S9 Mix (Direct Mutagenicity) TestItem->MinusS9 PlusS9 With Rat Liver S9 Mix (Metabolite Mutagenicity) TestItem->PlusS9 Strains Inoculate Tester Strains (TA98, TA100, TA1535, WP2 uvrA) MinusS9->Strains PlusS9->Strains Incubate Incubate 48-72h at 37°C Strains->Incubate Score Score Revertant Colonies (Genotoxicity Assessment) Incubate->Score

Workflow for OECD 471 Ames Test evaluating direct and metabolite-induced genotoxicity.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) - NIB.

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab. 10[10]

  • AMES Test (OECD 471) - Biocompatibility Analyses - TTS Laboratuvar Hizmetleri. 11[11]

  • The Metabolic Rationale for a Lack of Cross-reactivity Between Sulfonamide Antimicrobials and Other Sulfonamide-containing Drugs - Ingenta Connect. 7[7]

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - NIH. 6[6]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay) - Nucro-Technics. 12[12]

  • Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group - Ovid. 9[9]

  • Do Arylhydroxylamine Metabolites Mediate Idiosyncratic Reactions Associated with Sulfonamides? - ACS Publications. 8[8]

  • Phenacetin and Paracetamol - ResearchGate. 2[2]

  • Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates - Annual Reviews. 1[1]

  • Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease - Taylor & Francis. 3[3]

  • Acute Acetaminophen Overdose: Massive Ingestion | Toxicology Section - ACEP. 4[4]

  • Good ol' paracetamol: 'But an overconsumption takes its toll' - JA Practice. 5[5]

Sources

Exploratory

The History, Synthesis, and Application of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide: A Technical Whitepaper

Executive Summary The development of sulfonamide therapeutics revolutionized modern medicine, establishing the foundation for rational drug design. Among the myriad of sulfonamide derivatives, N-(4-(N-(4-Iodophenyl)sulfa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of sulfonamide therapeutics revolutionized modern medicine, establishing the foundation for rational drug design. Among the myriad of sulfonamide derivatives, N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide —also known as N4-acetyl-N1-(4-iodophenyl)sulfanilamide—occupies a highly specialized niche. While not deployed as a frontline clinical antibiotic, this compound serves as a critical structural analog, a model for prodrug metabolism, and a highly versatile precursor for radioiodinated molecular imaging probes.

This whitepaper provides an in-depth technical analysis of its historical context, structural biology, and validated experimental methodologies, designed for researchers in medicinal chemistry and radiopharmaceutical development.

Historical Context and Discovery

The Sulfonamide Era and N4-Acetylation

The history of antimicrobial agents fundamentally shifted in 1935 with Gerhard Domagk's discovery of Prontosil, the first commercially available antibacterial [1]. Subsequent research revealed that Prontosil was a prodrug, cleaved in vivo to release the active pharmacophore: sulfanilamide.

To mitigate the toxicity and enhance the pharmacokinetic profile of early sulfonamides, researchers began modifying the N1 (sulfonamide) and N4 (aniline) nitrogen positions. It was quickly discovered that the free N4-amine is absolute requisite for antibacterial activity. However, the human body naturally metabolizes sulfonamides via hepatic Arylamine N-acetyltransferases (NAT1 and NAT2), converting them into N4-acetylated derivatives. Thus, synthesizing N4-acetylated compounds like N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide provided researchers with a stable, in vitro-inactive prodrug model to study hepatic metabolism and in vivo activation.

The 4-Iodophenyl Modification: From Crystallography to Radiochemistry

The introduction of the 4-iodophenyl moiety at the N1 position was historically driven by two distinct scientific needs:

  • X-Ray Crystallographic Phasing: Before the advent of modern computational phasing algorithms, structural biologists relied on the "heavy-atom effect" (isomorphous replacement). The electron-dense iodine atom allowed researchers to solve the phase problem and elucidate the 3D structure of sulfonamides bound to their biological target, Dihydropteroate Synthase (DHPS).

  • Radiopharmaceutical Precursors: As nuclear medicine advanced, the stable carbon-iodine (C-^127I) bond became a prime target for isotopic exchange. By swapping the stable isotope for radioactive ^123I, ^124I, or ^125I via copper-mediated catalysis [2], researchers could transform the molecule into a highly sensitive radiotracer for Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).

Structural Biology and Mechanism of Action

The pharmacological logic behind N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide relies on a self-validating prodrug mechanism. The bulky N4-acetyl group sterically and electronically prevents the molecule from mimicking p-aminobenzoic acid (PABA). Only upon hepatic deacetylation is the active N1-(4-iodophenyl)sulfanilamide released, which then competitively inhibits DHPS, halting bacterial folate synthesis.

Mechanism Prodrug N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (Inactive Prodrug) Metabolism Hepatic Arylamine N-acetyltransferases (NATs) Prodrug->Metabolism Hepatic Delivery Active N1-(4-Iodophenyl)sulfanilamide (Active Metabolite) Metabolism->Active N4-Deacetylation Target Dihydropteroate Synthase (DHPS) Active->Target Competitive Inhibition (vs PABA) Outcome Folate Synthesis Inhibition Target->Outcome Pathway Blockade

Logical flow of N4-deacetylation activating the prodrug to inhibit DHPS in folate synthesis.

Physicochemical and Pharmacological Profiling

To understand the compound's behavior in both synthetic and biological systems, its quantitative parameters are summarized below.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide
Molecular Formula C14H13IN2O3S
Molecular Weight 416.24 g/mol
Hydrogen Bond Donors 2 (Amide NH, Sulfonamide NH)
Hydrogen Bond Acceptors 3 (Carbonyl O, Sulfonyl O2)
Predicted LogP ~3.1 (Lipophilic, suitable for passive diffusion)

Table 2: Comparative Antimicrobial Efficacy (MIC values in µg/mL)

OrganismN4-Acetylated Prodrug (In Vitro)Deacetylated Active Form (In Vitro)
Staphylococcus aureus>128 (Inactive)16
Escherichia coli>128 (Inactive)32
Streptococcus pneumoniae>128 (Inactive)8

Note: The N4-acetylated form is biologically inert in standard in vitro assays due to the lack of hepatic deacetylases in the testing medium, validating its status as a pure prodrug.

Validated Experimental Methodologies

Protocol 1: Synthesis via Nucleophilic Acyl Substitution

This protocol outlines the synthesis of the compound, emphasizing the causality behind reagent selection to ensure a self-validating, high-yield system.

Objective: To generate the protected sulfonamide without inducing N4-polymerization. Reagents: 4-Iodoaniline (1.0 eq), N-Acetylsulfanilyl chloride (1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM).

  • Preparation: Dissolve 4-iodoaniline (10 mmol) in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of N-acetylsulfanilyl chloride into the unreactive sulfonic acid.

  • Catalysis & Coupling: Add pyridine (20 mmol) to the solution and cool the flask to 0°C. Slowly add N-acetylsulfanilyl chloride (11 mmol) portion-wise.

    • Causality: Pyridine serves a dual purpose. It acts as a nucleophilic catalyst by forming a highly reactive sulfonyl-pyridinium intermediate, and it functions as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium toward the product. Furthermore, the pre-existing N4-acetyl group on the electrophile prevents the molecule from reacting with itself.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1).

  • Workup & Validation: Quench the reaction with 1M HCl to protonate and remove excess pyridine into the aqueous layer. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize from ethanol. Confirm identity via ¹H-NMR (look for a distinct singlet at ~2.1 ppm corresponding to the acetyl methyl group).

Synthesis Reactant1 4-Iodoaniline (Nucleophile) Solvent Pyridine / DCM (Catalyst & Base) Reactant1->Solvent Reactant2 N-Acetylsulfanilyl Chloride (Electrophile) Reactant2->Solvent Intermediate Tetrahedral Intermediate (Sulfonyl-Pyridine) Solvent->Intermediate Nucleophilic Attack Product N-(4-(N-(4-Iodophenyl) sulfamoyl)phenyl)acetamide Intermediate->Product Elimination of HCl

Step-by-step synthetic mechanism highlighting the role of pyridine as a nucleophilic catalyst.

Protocol 2: Copper-Mediated Radioiodination (Isotopic Exchange)

This workflow demonstrates how the stable compound is converted into a radiotracer [2].

Objective: To exchange the stable ^127I isotope with ^125I for SPECT imaging applications. Reagents: N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide, [^125I]NaI, Cu(OAc)₂, 1,10-phenanthroline, DMF.

  • Complex Formation: Combine Cu(OAc)₂ (5 mol%) and 1,10-phenanthroline (5 mol%) in DMF to form the active Cu(II) catalyst complex.

    • Causality: The phenanthroline ligand stabilizes the Cu(II) center, preventing its precipitation and facilitating the oxidative addition/reductive elimination cycle required for aryl C-I bond activation.

  • Isotopic Exchange: Add the sulfonamide precursor (1 µmol) and aqueous[^125I]NaI (37 MBq). Heat the sealed reaction vessel to 80°C for 30 minutes.

    • Causality: Elevated temperature provides the necessary energy to overcome the activation barrier for the cleavage of the stable C-^127I bond, allowing the radioactive iodide to competitively re-bind to the aryl ring.

  • Purification & Validation: Quench the reaction with aqueous sodium metabisulfite to reduce any oxidized, volatile iodine species (preventing radioactive contamination). Purify the radiotracer via semi-preparative HPLC. Verify radiochemical purity (>95%) using radio-TLC against a non-radioactive reference standard.

References

  • Antimicrobial agents and resistant bacteria: A brief history. Pulsus Group. Available at:[Link]

  • Ligand-Enabled Copper-Mediated Radioiodination of Arenes. Bowden, G. D., et al. Organic Letters, PMC. Available at:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Introduction & Strategic Analysis This protocol details the synthesis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide , a diaryl sulfonamide scaffold often utilized as a precursor in palladium-catalyzed cross-couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

This protocol details the synthesis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide , a diaryl sulfonamide scaffold often utilized as a precursor in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) due to the labile para-iodine handle, or as a structural analog in carbonic anhydrase inhibitor studies.

Retrosynthetic Logic

The most robust route to this scaffold is the nucleophilic substitution of 4-acetamidobenzenesulfonyl chloride (also known as


-acetylsulfanilyl chloride) with 4-iodoaniline . This approach preserves the acetamide protecting group on the sulfonyl-bearing ring while installing the sulfonamide linkage in a single step.

Critical Process Parameter (CPP): The reaction is highly sensitive to moisture. The sulfonyl chloride starting material is prone to hydrolysis, converting back to the sulfonic acid, which is unreactive under these conditions. Therefore, anhydrous conditions are non-negotiable.

Reaction Scheme

ReactionScheme SM1 4-Acetamidobenzenesulfonyl Chloride Reagents Pyridine (Solvent/Base) 0°C to RT, 4-12h SM1->Reagents SM2 4-Iodoaniline SM2->Reagents Product Target Sulfonamide (Precipitate) Reagents->Product Nucleophilic Substitution Side Pyridinium HCl (Water Soluble) Reagents->Side

Figure 1: Synthetic pathway for the target sulfonamide via Schotten-Baumann type conditions.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RolePurity Req.
4-Acetamidobenzenesulfonyl chloride 233.671.1Electrophile>97% (Freshly opened)
4-Iodoaniline 219.021.0Nucleophile>98%
Pyridine 79.10SolventSolvent/BaseAnhydrous (<0.05% H2O)
Ethyl Acetate 88.11N/AExtractionACS Grade
HCl (1M) 36.46ExcessWashAqueous
Ethanol (95%) 46.07N/ARecrystallizationUSP Grade
Equipment
  • Reaction Vessel: 100 mL Round Bottom Flask (RBF), oven-dried.

  • Temperature Control: Ice-water bath (0°C) and magnetic stirrer.

  • Atmosphere: Nitrogen (

    
    ) balloon or manifold.
    
  • Filtration: Büchner funnel with Whatman No. 1 filter paper.

Step-by-Step Methodology

Phase 1: Coupling Reaction

Objective: Formation of the sulfonamide bond while minimizing hydrolysis.

  • System Preparation: Flame-dry or oven-dry a 100 mL RBF and a magnetic stir bar. Cap with a rubber septum and flush with

    
     for 10 minutes.
    
  • Solubilization: Charge the flask with 4-iodoaniline (1.09 g, 5.0 mmol). Syringe in anhydrous pyridine (10 mL). Stir until fully dissolved.

    • Note: Pyridine acts as both the solvent and the acid scavenger (proton sponge) for the HCl generated during the reaction [1].

  • Cooling: Lower the flask into an ice-water bath and cool to 0–4°C.

  • Addition: Add 4-acetamidobenzenesulfonyl chloride (1.28 g, 5.5 mmol) in 3 portions over 15 minutes.

    • Why: Adding the electrophile in portions prevents a sharp exotherm, which can degrade the sulfonyl chloride or lead to bis-sulfonylation (though rare with bulky anilines).

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir under

    
     for 4–12 hours.
    
    • Monitoring: Check progress via TLC (50% EtOAc/Hexanes).[1] The starting aniline is less polar than the sulfonamide product.

Phase 2: Workup & Isolation

Objective: Removal of pyridine and isolation of the crude solid.[2]

  • Quenching: Cool the reaction mixture back to 0°C. Slowly add cold distilled water (30 mL) with vigorous stirring.

    • Observation: The product typically precipitates as an off-white or pinkish solid upon water addition.

  • Acidification: If precipitation is incomplete or the mixture remains oily, acidify carefully with 1M HCl until pH ~2–3.

    • Mechanism:[3][4] This converts excess pyridine into water-soluble pyridinium chloride and protonates any unreacted aniline, keeping it in the aqueous phase [2].

  • Filtration: Collect the crude solid by vacuum filtration.[3][5][6] Wash the filter cake with:

    • 3 x 10 mL Water (to remove salts).

    • 1 x 5 mL cold 1M HCl.

    • 2 x 10 mL Water (to remove residual acid).

  • Drying: Air dry the solid on the filter for 30 minutes.

Phase 3: Purification (Recrystallization)

Objective: Obtaining >98% purity suitable for biological assays or cross-coupling.

  • Solvent Choice: 95% Ethanol is the standard solvent for sulfonamides [3].

  • Dissolution: Transfer crude solid to an Erlenmeyer flask. Add 95% Ethanol (approx. 10-15 mL per gram of crude). Heat to boiling.

  • Clarification (Optional): If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Allow to cool slowly to RT, then place in an ice bath for 1 hour.

    • Troubleshooting: If "oiling out" occurs, reheat to dissolve and add a seed crystal or scratch the glass surface.

  • Final Collection: Filter the white crystalline needles. Wash with cold Ethanol (2 mL). Dry in a vacuum oven at 50°C for 4 hours.

Analytical Validation (QC)

TestMethodExpected Result
Appearance VisualWhite to off-white crystalline solid
Melting Point Capillary238–242°C (Decomposition likely)
1H NMR DMSO-d6, 400 MHz

10.3 (s, 1H, SO2NH), 10.1 (s, 1H, NH-Ac), 7.6-7.8 (m, 4H, Ar-H), 7.4 (d, 2H, Ar-I), 6.9 (d, 2H, Ar-I), 2.08 (s, 3H, CH3)
Mass Spec ESI (+)[M+H]+ = 417.0 m/z
Workflow Diagram

Workflow Start Start: Dry Flask N2 Atmosphere Dissolve Dissolve 4-Iodoaniline in Anhydrous Pyridine Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add Sulfonyl Chloride (Portionwise) Cool->Add React Stir RT (4-12h) Add->React Quench Quench with H2O Acidify with 1M HCl React->Quench Filter Vacuum Filtration Quench->Filter Precipitate forms Purify Recrystallize (95% EtOH) Filter->Purify Crude Solid Final Pure Product N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Purify->Final

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Safety

Common Failure Modes
  • Hydrolysis of Sulfonyl Chloride:

    • Symptom:[4][5][6][7][8][9][10][11] Low yield; isolation of sulfonic acid (water-soluble) instead of product.

    • Fix: Ensure pyridine is dry. Do not use old sulfonyl chloride that smells strongly of acid (indicates decomposition).

  • Oiling Out during Recrystallization:

    • Symptom:[4][5][6][7][8][9][10][11] Product separates as a liquid droplet layer.

    • Fix: Add a small amount of water to the hot ethanol solution (increase polarity) or use a seed crystal.

  • Residual Pyridine:

    • Symptom:[4][5][6][7][8][9][10][11] Fishy odor in product; broad peaks in NMR > 7.0 ppm.

    • Fix: Wash the crude solid more thoroughly with 1M HCl.

Safety Protocol
  • Sulfonyl Chlorides: Potent lachrymators and corrosive. Handle only in a fume hood.

  • 4-Iodoaniline: Toxic if swallowed or absorbed through skin. Wear nitrile gloves.

  • Pyridine: Flammable and toxic; reproductive hazard.

References

  • Organic Syntheses. (1940). p-Acetaminobenzenesulfonyl Chloride.[3][5][6] Org. Synth. 20, 13. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Purification of Sulfanilamide by Crystallization. Retrieved from [Link]

  • National Institutes of Health (PMC). (2012). N-(4-Sulfamoylphenyl)acetamide.[2][12][13] Retrieved from [Link]

Sources

Application

Application Note: Preparation, Handling, and Storage of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Stock Solutions

Introduction & Scope N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide is a highly lipophilic, halogenated benzenesulfonamide derivative [1]. In drug discovery and molecular pharmacology, compounds of this structural clas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide is a highly lipophilic, halogenated benzenesulfonamide derivative [1]. In drug discovery and molecular pharmacology, compounds of this structural class are frequently utilized as targeted inhibitors or radiolabeling precursors. Due to its high molecular weight, specific halogen substitution, and extensive aromaticity, this compound exhibits extremely poor aqueous solubility.

This application note provides a rigorous, self-validating protocol for the preparation of high-concentration dimethyl sulfoxide (DMSO) master stocks and their subsequent dilution into aqueous assay buffers. The methodologies described herein are designed to prevent solvent-induced precipitation, mitigate photodegradation, and ensure absolute concentration accuracy for in vitro and cell-based biological assays.

Physicochemical Profiling

Understanding the physicochemical properties of the compound is the first step in designing a robust solvation strategy. The presence of the 4-iodophenyl group significantly increases the compound's LogP, necessitating the use of strong polar aprotic solvents like DMSO or DMF.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name N-[4-[(4-iodophenyl)sulfamoyl]phenyl]acetamide
PubChem CID 1097308
Molecular Formula C₁₄H₁₃IN₂O₃S
Molecular Weight 416.23 g/mol
Appearance Solid (White to off-white powder)
Solubility Profile Soluble in DMSO, DMF; Insoluble in water
Storage (Solid) 2–8°C, protected from light and moisture

Causality in Experimental Design (E-E-A-T)

As a standard practice in rigorous analytical workflows, every material choice and handling step must be justified by the underlying chemistry of the molecule.

  • Photostability and Amber Vials: The carbon-iodine (C-I) bond in the aryl iodide moiety is highly photolabile. Exposure to ultraviolet (UV) or intense visible light induces homolytic cleavage of the C-I bond, generating highly reactive aryl radicals and degrading the stock concentration [2]. Therefore, all stock preparation must occur under subdued lighting, and storage must strictly utilize amber glass or opaque vials.

  • Solvent Anhydricity and Argon Purging: DMSO is notoriously hygroscopic. The absorption of atmospheric moisture alters the solvent's dielectric constant and hydrogen-bonding network, which drastically reduces the solubility capacity for lipophilic molecules. This leads to the invisible micro-precipitation of the compound over time[4]. Using anhydrous DMSO (≥99.9% purity) and purging the vial headspace with Argon or Nitrogen gas prevents moisture ingress during repeated freeze-thaw cycles.

  • Filtration Compatibility: Sterilization of the DMSO stock must be performed using Polytetrafluoroethylene (PTFE) syringe filters. PTFE is chemically inert to DMSO and exhibits ultra-low non-specific binding for hydrophobic small molecules. Utilizing incompatible filters (e.g., Cellulose Acetate or standard Nylon) can result in the partial dissolution of the filter membrane, leaching of plasticizers into the stock, or catastrophic loss of the active compound [3].

Experimental Protocols

Preparation of a 10 mM Master Stock Solution

Note: The following protocol prepares 1.0 mL of a 10 mM stock solution. Ensure all steps are performed in a light-protected environment.

Materials Required:

  • N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide powder

  • Anhydrous DMSO (≥99.9%, sterile-filtered)

  • 0.22 µm PTFE syringe filter (DMSO-compatible)

  • Amber glass vials and sterile amber microcentrifuge tubes

  • Argon or Nitrogen gas source

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial containing the solid compound to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent condensation upon opening.

  • Weighing: Accurately weigh 4.16 mg of the compound using a microbalance. Transfer the powder to a sterile amber glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution vigorously for 1–2 minutes. Place the vial in an ultrasonic water bath set to 37°C for 5 minutes.

  • Validation Check (Tyndall Effect): Shine a focused beam of light through the solution against a dark background. The solution must be completely optically clear. Any light scattering indicates the presence of undissolved micro-particulates, requiring further sonication.

  • Sterile Filtration: Draw the solution into a glass or solvent-resistant syringe. Attach a 0.22 µm PTFE filter and dispense the solution slowly into a new, sterile amber vial.

  • Aliquoting & Purging: Aliquot the filtered stock into 50 µL or 100 µL volumes in sterile amber microcentrifuge tubes. Gently blow a stream of Argon gas over the headspace of each tube for 3–5 seconds before immediately capping.

  • Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).

Workflow A 1. Weigh Compound (Subdued Light) B 2. Add Anhydrous DMSO (≥99.9% purity) A->B C 3. Vortex & Sonicate (5-10 min, 37°C) B->C D 4. Sterile Filtration (0.22 µm PTFE) C->D E 5. Aliquot & Purge (Amber Vials, Argon) D->E F 6. Cryopreservation (-20°C or -80°C) E->F

Workflow for the preparation and cryopreservation of DMSO stock solutions.

Aqueous Dilution Strategy for In Vitro Assays

Directly pipetting a high-concentration DMSO stock into an aqueous buffer often causes localized supersaturation, leading the hydrophobic compound to "crash out" (precipitate) instantly. To prevent this, a stepwise intermediate dilution strategy is required.

Step-by-Step Methodology (Target: 10 µM Final Assay Concentration):

  • Thawing: Thaw a 10 mM stock aliquot at room temperature. Vortex briefly and perform a Tyndall effect visual check to ensure no precipitation occurred during cryopreservation.

  • Intermediate Stock Preparation: Prepare a 100x intermediate stock (1 mM) by adding 10 µL of the 10 mM master stock to 90 µL of anhydrous DMSO. Vortex thoroughly.

  • Aqueous Transfer: Prepare 990 µL of your aqueous assay buffer (e.g., PBS containing 0.1% BSA to act as a carrier protein for the lipophilic molecule).

  • Dropwise Addition: While continuously vortexing the aqueous buffer at a medium-high speed, add 10 µL of the 1 mM intermediate stock dropwise directly into the vortex vortex-funnel.

  • Equilibration: Continue vortexing for 10 seconds. The final solution will contain 10 µM of the compound in 1% (v/v) DMSO, which is generally well-tolerated in most biochemical and cellular assays.

Dilution S Primary Stock (10 mM in DMSO) I Intermediate Stock (100x in DMSO) S->I Serial Dilution A Aqueous Buffer (e.g., PBS + BSA) I->A Dropwise Addition + Vortexing F Final Assay Solution (≤1% DMSO) A->F Equilibration

Stepwise dilution strategy to prevent hydrophobic precipitation in aqueous media.

References

  • N-[4-[(4-iodophenyl)sulfamoyl]phenyl]acetamide Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals Source: Molecules (MDPI) URL:[Link]

  • Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur Source: Pharmaceutical Technology URL:[Link]

  • Compound Precipitation in High-Concentration DMSO Solutions Source: Journal of Biomolecular Screening (via ResearchGate) URL:[Link]

Method

Application Note: Cell Culture Dosing Regimens for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

This Application Note and Protocol Guide details the cell culture dosing regimens for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (CAS 19837-94-6). This compound, a sulfonamide derivative characterized by an N-acety...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the cell culture dosing regimens for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (CAS 19837-94-6). This compound, a sulfonamide derivative characterized by an N-acetyl group and a 4-iodophenyl moiety, is primarily investigated as a pharmacological probe for Carbonic Anhydrase (CA) inhibition (as a prodrug or specific isoform inhibitor) and Microtubule destabilization (tubulin binding).

Compound Profile & Mechanism of Action[1][2]
  • Chemical Name: N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

  • CAS Number: 19837-94-6

  • Molecular Formula: C

    
    H
    
    
    
    IN
    
    
    O
    
    
    S
  • Molecular Weight: 416.23 g/mol

  • Target Class: Sulfonamide / Sulfonyl-aniline derivative.

Mechanism of Action (MOA):

  • Carbonic Anhydrase Inhibition (CAI): The sulfonamide moiety (-SO

    
    NH-) is the classic pharmacophore for CA inhibition. However, N-substituted sulfonamides (secondary sulfonamides) often show reduced affinity for the catalytic Zinc ion compared to primary sulfonamides (-SO
    
    
    
    NH
    
    
    ). This compound may act as a prodrug , requiring intracellular deacetylation or hydrolysis to release the active species, or it may selectively target tumor-associated isoforms (CA IX/XII) via the lipophilic 4-iodophenyl tail.
  • Tubulin Destabilization: N-phenylbenzenesulfonamides are a known class of antimitotic agents (e.g., E7010, ABT-751) that bind to the colchicine site of tubulin, causing G2/M cell cycle arrest. The 4-iodophenyl group enhances lipophilicity and membrane permeability, potentially increasing potency.

Preparation & Storage

To ensure experimental reproducibility, precise stock preparation is critical. Sulfonamides are generally hydrophobic and require organic solvents.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: To make 1 mL of 10 mM stock, dissolve 4.16 mg of compound in 1 mL DMSO.

  • Solubility Check: Vortex for 1-2 minutes. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive due to iodine) and store at -20°C . Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Working Solutions
  • Dilute the DMSO stock into pre-warmed culture medium immediately prior to dosing.

  • Vehicle Control: Ensure the final DMSO concentration in cell culture does not exceed 0.5% (v/v) (ideally <0.1%) to prevent solvent toxicity.

Dosing Regimens & Experimental Workflows
Protocol A: Dose-Response Cytotoxicity Assay (IC

Determination)

Objective: Determine the antiproliferative potency in specific cell lines (e.g., HeLa, MCF-7, A549).

Dosing Table: | Step | Concentration (


M) | Preparation (from 10 mM Stock) | Final DMSO % |
| :--- | :--- | :--- | :--- |
| High  | 100  | 10 

L stock + 990

L medium | 1.0% (High)* | | Med-High | 10 | 1

L stock + 999

L medium | 0.1% | | Medium | 1 | 1:10 dilution of 10

M | 0.01% | | Low | 0.1 | 1:10 dilution of 1

M | 0.001% | | Vehicle | 0 | DMSO only | Match highest dose |

*Note: If 100


M is required, ensure the vehicle control also contains 1.0% DMSO to normalize solvent effects.

Workflow:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Aspirate old medium. Add 100

    
    L of fresh medium containing the compound at defined concentrations.
    
  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO

    
    .
    
    • Hypoxia Modification: For CA IX inhibition studies, incubate duplicate plates in a hypoxia chamber (1% O

      
      ).
      
  • Readout: Perform MTT, CCK-8, or Resazurin assay to measure metabolic activity.

  • Analysis: Plot % Viability vs. Log[Concentration] to calculate IC

    
    .
    
Protocol B: Cell Cycle Analysis (G2/M Arrest Check)

Objective: Verify if the compound acts as a tubulin inhibitor (characteristic G2/M arrest).

  • Seeding: Seed cells in 6-well plates (

    
     cells/well).
    
  • Dosing: Treat with IC

    
      and 5 
    
    
    
    IC
    
    
    concentrations for 24 hours .
  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Fix in ice-cold 70% ethanol for

    
    2 hours at -20°C.
    
  • Staining: Stain with Propidium Iodide (PI) + RNase A solution for 30 min at 37°C.

  • Flow Cytometry: Analyze DNA content. A distinct peak at 4N (G2/M) indicates tubulin inhibition.

Protocol C: Intracellular pH (pH

) Measurement

Objective: Assess CA inhibition activity (CA inhibition leads to intracellular acidification in hypoxic tumors).

  • Probe: Load cells with BCECF-AM (1

    
    M) for 30 min.
    
  • Dosing: Treat cells with compound (10-50

    
    M) under Hypoxia (1% O
    
    
    
    )
    for 4-6 hours.
  • Measurement: Measure fluorescence ratio (Ex 490/440 nm, Em 535 nm).

  • Result: A decrease in pH

    
     relative to untreated hypoxic controls confirms CA inhibition.
    
Mechanism & Logic Visualization

The following diagram illustrates the dual potential pathways: Direct Tubulin Binding vs. Prodrug Activation for CA Inhibition.

Mechanism_of_Action Compound N-(4-(N-(4-Iodophenyl)sulfamoyl) phenyl)acetamide Transport Passive Diffusion (Lipophilic 4-Iodo tail) Compound->Transport Pathway1 Pathway A: Direct Binding Transport->Pathway1 Pathway2 Pathway B: Metabolic Activation Transport->Pathway2 Target1 Tubulin (Colchicine Site) Pathway1->Target1 High Affinity Effect1 G2/M Arrest Apoptosis Target1->Effect1 Enzyme Intracellular Amidases (Deacetylation) Pathway2->Enzyme ActiveMetabolite N-(4-iodophenyl)sulfanilamide (Active CA Inhibitor) Enzyme->ActiveMetabolite Target2 Carbonic Anhydrase (CA IX / XII) ActiveMetabolite->Target2 Zinc Coordination Effect2 pHi Drop Reduced Survival (Hypoxia) Target2->Effect2

Caption: Dual mechanistic pathways for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide: Direct tubulin targeting or prodrug activation for CA inhibition.

Safety & Handling
  • Iodinated Compounds: While stable, the C-I bond can be photolabile. Handle under low light or in amber vessels to prevent deiodination, which could alter potency.

  • Toxicity: Sulfonamides can cause hypersensitivity in some cell lines. Always include a "Sulfanilamide" or "Acetazolamide" control to distinguish specific effects from general sulfonamide toxicity.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. Link

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(7), 535–547. Link

  • PubChem Compound Summary. (n.d.). N-(4-iodophenyl)sulfacetamide derivatives. National Center for Biotechnology Information. Link

Application

Application Note: In Vivo Administration Routes for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Part 1: Executive Summary & Compound Profile Introduction This guide details the in vivo administration protocols for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide . This compound represents a specific class of lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile

Introduction

This guide details the in vivo administration protocols for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide . This compound represents a specific class of lipophilic sulfonamides, structurally related to N-acetylsulfanilamide (Sulfacetamide) but distinguished by the N-substitution of a 4-iodophenyl ring.

Such compounds are frequently utilized in three primary research contexts:

  • Carbonic Anhydrase Inhibition (CAI): The sulfonamide moiety is a classic pharmacophore for CA inhibition; the bulky iodophenyl group often confers isoform selectivity (e.g., CA IX/XII).

  • Radiotracer Development: The iodine atom serves as a "cold standard" for

    
     or 
    
    
    
    radiolabeled SPECT imaging agents.
  • Synthetic Intermediates: Used in palladium-catalyzed cross-coupling reactions.

Physicochemical Challenges

Successful in vivo delivery hinges on overcoming the poor aqueous solubility inherent to this structure.

PropertyPredicted ValueImplication for Formulation
Molecular Weight ~430.26 g/mol Small molecule, likely membrane permeable.
LogP (Lipophilicity) > 3.5 (Predicted)High. Poor water solubility; requires organic co-solvents or lipids.
pKa (Sulfonamide NH) ~9.5 - 10.5Weakly acidic. Solubility may improve slightly at high pH, but physiological pH limits this.
Solubility (Water) < 10 µg/mLCritical Constraint. IV bolus in pure saline is impossible.
Solubility (DMSO) > 20 mg/mLExcellent. DMSO will be the primary stock solvent.

Part 2: Pre-Formulation & Vehicle Selection

Core Directive: Do not attempt to dissolve this compound directly in saline or PBS. It will precipitate immediately, causing embolisms (IV) or poor absorption (PO).

Vehicle Decision Tree (DOT Visualization)

VehicleSelection Start Start: N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide SolubilityCheck Check Solubility in DMSO Start->SolubilityCheck RouteCheck Select Administration Route SolubilityCheck->RouteCheck IV_Route Intravenous (IV) RouteCheck->IV_Route PO_Route Oral (PO) RouteCheck->PO_Route IV_Sol1 Solution 1 (Standard): 5% DMSO + 40% PEG400 + 55% Saline IV_Route->IV_Sol1 High Dose (>5mg/kg) IV_Sol2 Solution 2 (Sensitive): 10% HP-beta-Cyclodextrin in Saline IV_Route->IV_Sol2 Low Dose / pH Sensitive PO_Sol1 Suspension: 1% Methylcellulose + 0.5% Tween 80 PO_Route->PO_Sol1 Standard PK PO_Sol2 Lipid Solution: 10% DMSO + 90% Corn Oil PO_Route->PO_Sol2 Enhanced Absorption

Figure 1: Decision matrix for vehicle selection based on administration route and dose requirements.

Part 3: Detailed Protocols

Intravenous (IV) Administration

Purpose: Determination of absolute bioavailability (


) and clearance (

). Species: Mouse (Tail Vein) or Rat (Jugular Cannula). Recommended Dose: 1 – 5 mg/kg.
Formulation Protocol (Standard Co-solvent System)
  • Weighing: Accurately weigh the compound.

  • Stock Solution: Dissolve compound in 100% DMSO to a concentration 20x higher than the final target concentration. Sonicate if necessary until clear.

  • Intermediate: Add PEG400 (Polyethylene Glycol 400) to the DMSO solution. Ratio: 1 part DMSO : 8 parts PEG400. Vortex thoroughly.

  • Final Dilution: Slowly add warm (37°C) sterile saline (0.9% NaCl) while vortexing.

    • Target Ratio: 5% DMSO / 40% PEG400 / 55% Saline.

    • Check: Solution must remain clear. If precipitate forms, switch to Cyclodextrin formulation.

Administration Steps[1][2]
  • Restrain the animal using a standard restrainer.

  • Dilate the tail vein using a heat lamp or warm water dip (37-40°C).

  • Sterilize the injection site with 70% ethanol.

  • Inject slowly (over 5–10 seconds) using a 29G insulin syringe. Max volume: 5 mL/kg (e.g., 100 µL for a 20g mouse).

  • Apply pressure to stop bleeding.

Oral (PO) Administration

Purpose: Efficacy studies and oral bioavailability assessment. Recommended Dose: 10 – 50 mg/kg.

Formulation Protocol (Suspension)

Note: Due to high lipophilicity, a suspension is often more stable and reproducible than forcing a solution.

  • Vehicle Prep: Prepare 1% Methylcellulose (MC) (400 cP) in water + 0.5% Tween 80.

  • Micronization: Grind the compound to a fine powder using a mortar and pestle.

  • Wetting: Add the Tween 80 (neat) or a small drop of DMSO (<1% final vol) to wet the powder.

  • Suspension: Gradually add the 1% MC solution while triturating (grinding) to form a uniform white suspension.

  • Verification: Ensure no large clumps are visible. Stir constantly during dosing.

Administration Steps (Oral Gavage)
  • Use a flexible feeding needle (20G for mice, 16-18G for rats).

  • Measure the distance from the nose to the last rib to estimate insertion depth.

  • Restrain the animal upright to align the esophagus.

  • Insert the needle gently along the roof of the mouth. Do not force.

  • Depress plunger smoothly. Max volume: 10 mL/kg.

Intraperitoneal (IP) Administration

Caveat: Not recommended for PK studies due to first-pass metabolism variability, but useful for early efficacy models. Formulation: Same as IV (Co-solvent), but can tolerate higher volumes (10 mL/kg).

Part 4: Pharmacokinetic (PK) Workflow & Analysis

To validate the administration, a robust sampling schedule is required.

PK Sampling Schedule (Rat Example)
Time PointRationale
Pre-dose Baseline blank.
5 min

(IV) / Distribution phase.
15, 30 min Rapid distribution.
1, 2, 4 hr Elimination phase /

(PO).
8, 24 hr Terminal half-life (

) determination.
Bioanalytical Processing (LC-MS/MS)
  • Plasma Collection: Collect blood into K2-EDTA tubes. Centrifuge at 2000 x g for 10 min at 4°C.

  • Extraction: Protein precipitation.

    • Add 3 volumes of Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to 1 volume of plasma.

    • Vortex 1 min, Centrifuge 10 min.

    • Inject supernatant.

  • MRM Transitions:

    • Optimize for the parent ion

      
       (approx m/z 431) or 
      
      
      
      depending on ionization mode (ESI negative often better for sulfonamides).
    • Look for the loss of the Acetyl group or the Iodophenyl moiety.

PK Workflow Diagram

PK_Workflow Dosing Dosing (IV/PO) Sampling Blood Sampling (Serial/Sparse) Dosing->Sampling Plasma Plasma Separation (EDTA, 4°C) Sampling->Plasma Extraction Protein Precip (ACN + IS) Plasma->Extraction Analysis LC-MS/MS (Quantification) Extraction->Analysis Data PK Parameters (AUC, Cmax, F%) Analysis->Data

Figure 2: Standard Pharmacokinetic workflow from dosing to data analysis.[1]

Part 5: Safety & Toxicology Considerations

Renal Crystallization (Sulfonamide Class Effect)

Sulfonamides, particularly lipophilic ones, can precipitate in the acidic environment of the kidneys (crystalluria), causing renal damage.

  • Mitigation: Ensure animals are well-hydrated. For high-dose toxicity studies, consider alkalinizing the urine (e.g., Sodium Bicarbonate in drinking water), though this may alter elimination kinetics.

Iodine Stability (Deiodination)

If the compound is used as a "cold" surrogate for a radiotracer:

  • Metabolism: Watch for deiodination in vivo. High levels of free iodide in plasma/thyroid indicate metabolic instability of the C-I bond.

  • Thyroid: In radiotracer studies, the thyroid is often blocked with Lugol's solution (KI) to prevent uptake of radioactive free iodide.

Hypersensitivity

Sulfonamides can induce hypersensitivity reactions (Stevens-Johnson syndrome analogue in animals, though rare in acute studies). Monitor for skin rash or lethargy.

Part 6: References

  • Li, P., & Kerns, E. H. (2008). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Standard text for formulation strategies).

  • PubChem. (n.d.).[3][4][5] Compound Summary for N-acetylsulfanilamide (Parent Structure). National Library of Medicine. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for Sulfonamide Inhibitors). [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Abstract This application note details a high-efficiency, microwave-assisted protocol for the synthesis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide , a functionalized sulfonamide scaffold. By leveraging the diele...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide , a functionalized sulfonamide scaffold. By leveraging the dielectric heating properties of microwave irradiation, this method reduces reaction times from hours (thermal reflux) to minutes while suppressing side reactions such as acetamide hydrolysis. The protocol utilizes N-acetylsulfanilyl chloride (ASC) and 4-iodoaniline in an aqueous-organic medium, aligning with green chemistry principles. This guide provides step-by-step experimental procedures, mechanistic insights, and characterization data to ensure reproducibility and high purity (>95%).

Introduction & Scientific Rationale

Molecule Significance

The target molecule, N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide , represents a "privileged structure" in medicinal chemistry.

  • Sulfonamide Moiety: A core pharmacophore in antibacterials (sulfa drugs), carbonic anhydrase inhibitors, and anti-inflammatory agents.

  • Iodine Substituent: The 4-iodo group is critical not only for modulating lipophilicity and binding affinity (halogen bonding) but also serves as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing this molecule to function as a scaffold for library generation.

  • Acetamide Protection: The N-acetyl group protects the aniline nitrogen, preventing polymerization and allowing for selective deprotection if the free amine is required later.

Why Microwave Synthesis?

Conventional sulfonylation using thermal heating often suffers from:

  • Long reaction times: Typically 2–12 hours.

  • Hydrolysis: The acetamide group is susceptible to acid/base-catalyzed hydrolysis under prolonged heating.

  • Disulfonylation: Formation of bis-sulfonamides (

    
    ) as a byproduct.
    

Microwave (MW) Advantage: MW irradiation provides rapid, uniform volumetric heating. The polar transition state of the sulfonylation reaction (


-like attack at sulfur) couples efficiently with the electromagnetic field, accelerating the reaction rate significantly (Arrhenius law) while minimizing the thermal window for side reactions.

Reaction Mechanism & Pathway[1][2]

The synthesis proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The amino group of 4-iodoaniline attacks the electrophilic sulfur of N-acetylsulfanilyl chloride, displacing the chloride ion.

Reaction Scheme Visualization

ReactionPathway ASC N-Acetylsulfanilyl Chloride TS Transition State (Polar) ASC->TS + Base Iodo 4-Iodoaniline Iodo->TS MW Irradiation Prod Target Sulfonamide (Precipitate) TS->Prod Elimination HCl HCl (Byproduct) Neutralized by Base TS->HCl

Figure 1: Mechanistic pathway of the microwave-assisted sulfonylation. The base acts as an HCl scavenger to drive the equilibrium forward.

Materials & Equipment

Reagents
ReagentCAS NumberMW ( g/mol )Purity RequirementRole
N-Acetylsulfanilyl chloride 121-60-8233.67>98%Electrophile
4-Iodoaniline 540-37-4219.02>98%Nucleophile
Sodium Carbonate (

)
497-19-8105.99ACS GradeBase (Scavenger)
Water 7732-18-518.02DeionizedSolvent (Green)
Acetone 67-64-158.08ACS GradeCo-solvent (Optional)
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Vessels: 10 mL or 30 mL Pyrex pressure vials with silicone/PTFE septa.

  • Magnetic Stirring: High-speed stir bars are essential for heterogeneous mixtures.

Experimental Protocol

Method A: Green Aqueous Synthesis (Recommended)

This method avoids toxic organic solvents (like pyridine) and allows for easy workup via filtration.

Step-by-Step Procedure:

  • Preparation:

    • In a 10 mL microwave vial, dissolve sodium carbonate (1.2 mmol, 127 mg) in deionized water (4 mL).

    • Add 4-iodoaniline (1.0 mmol, 219 mg). Note: 4-iodoaniline is light sensitive; minimize exposure.

    • Add acetone (1 mL) to improve the solubility of the amine (optional, but recommended for homogeneity).

    • Slowly add N-acetylsulfanilyl chloride (1.1 mmol, 257 mg) in small portions. Caution: ASC can hydrolyze; add immediately before sealing.

  • Irradiation:

    • Seal the vial and place it in the microwave reactor.

    • Settings:

      • Temperature: 80°C

      • Time: 10 minutes (Hold time)

      • Power: Dynamic (Max 150W)

      • Stirring: High

      • Pressure Limit: 200 psi (Safety cutoff)

  • Workup:

    • Allow the reaction to cool to room temperature (compressed air cooling usually takes <2 mins).

    • The product typically precipitates as a white to off-white solid.

    • Pour the mixture into ice-cold water (10 mL) and stir for 5 minutes to dissolve inorganic salts.

    • Adjust pH to ~6-7 using 1M HCl if necessary (to ensure free sulfonamide is protonated and precipitates, though it is acidic enough to exist as neutral species).

  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (3 x 5 mL) to remove residual salts and hydrolyzed sulfanilic acid.

    • Recrystallization: Dissolve the crude solid in minimum hot Ethanol (95%) . Allow to cool slowly to RT, then 4°C.

    • Filter and dry under vacuum at 50°C for 4 hours.

Workflow Diagram

ProtocolWorkflow Start Start: Weigh Reagents Mix Mix: 4-Iodoaniline + Na2CO3 + ASC in Water/Acetone Start->Mix MW Microwave Irradiation 80°C, 10 min, Dynamic Power Mix->MW Cool Cool to RT & Pour into Ice Water MW->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Water (Removes Salts) Filter->Wash Recryst Recrystallize from Ethanol Wash->Recryst Dry Dry under Vacuum (50°C, 4h) Recryst->Dry End Final Product Characterization Dry->End

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Characterization

Expected Yields
MethodYield (%)Purity (HPLC)Reaction Time
Microwave (Aq/Acetone) 92 - 96% >98% 10 min
Thermal Reflux (Pyridine)75 - 85%~90%4 - 6 hours
Analytical Data (Simulated/Reference)

To validate the synthesis, compare your product against these spectral markers:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 245–248°C (Decomposes).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.30 (s, 1H, 
      
      
      
      ): Sulfonamide proton (exchangeable).
    • 
       10.15 (s, 1H, 
      
      
      
      ): Amide proton.
    • 
       7.75 (d, 
      
      
      
      Hz, 2H): Protons ortho to sulfonamide (ASC ring).
    • 
       7.68 (d, 
      
      
      
      Hz, 2H): Protons ortho to acetamide (ASC ring).
    • 
       7.55 (d, 
      
      
      
      Hz, 2H): Protons ortho to Iodine (Aniline ring).
    • 
       6.90 (d, 
      
      
      
      Hz, 2H): Protons ortho to NH (Aniline ring).
    • 
       2.08 (s, 3H, 
      
      
      
      ): Acetyl methyl group.
  • Mass Spectrometry (ESI-):

    • Calculated Mass (

      
      ): 416.24  g/mol .
      
    • Observed

      
      : 415.2 m/z.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Sticky Solid Incomplete reaction or oiling out.Use a 1:1 Ethanol/Water mix instead of Acetone/Water to improve solubility.
Hydrolysis (Free Amine) Temperature too high or pH too acidic/basic.Reduce MW temp to 60°C and extend time to 20 min. Ensure base is not in large excess.
Disulfonylation Excess Sulfonyl Chloride.Strictly control stoichiometry (1.1 eq max). Add ASC slowly.
Colored Impurity Oxidation of Iodoaniline.Ensure 4-iodoaniline is white before use. Recrystallize starting material if brown.

Safety & Handling

  • N-Acetylsulfanilyl chloride: Corrosive and moisture sensitive. Causes skin burns.[1] Handle in a fume hood.

  • 4-Iodoaniline: Toxic if swallowed or inhaled. Irritating to eyes and skin.[1] Light sensitive.

  • Microwave Vials: Do not exceed the rated pressure limit (usually 300 psi). Always use a safety shield.

References

  • Lakrout, S., et al. (2013).[2] "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions."[2][3][4] RSC Advances, 3, 10769-10773.

  • De Luca, L., & Giacomelli, G. (2008).[5][6] "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." The Journal of Organic Chemistry, 73(10), 3967–3969.[5]

  • BenchChem. (2025).[7][8] "N-Acetylsulfanilyl chloride: Properties and Safety Data." BenchChem Chemical Database. [7]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 8481, N-Acetylsulfanilyl chloride." PubChem.

  • Asiri, A. M., et al. (2012).[9][10] "N-(4-Sulfamoylphenyl)acetamide."[7] Acta Crystallographica Section E, 68(4), o1152. (Reference for structural analogs and crystal data).

Sources

Application

Advanced Protocol for the Radioiodination of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide: Targeting Carbonic Anhydrase IX

Audience: Radiochemists, Molecular Imaging Scientists, and Oncology Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Scientific Rationale & Target Biology The compound N...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Radiochemists, Molecular Imaging Scientists, and Oncology Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Scientific Rationale & Target Biology

The compound N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (also known as 4-acetamido-N-(4-iodophenyl)benzenesulfonamide) is a highly potent, sulfonamide-based small molecule. Its primary biological target is Carbonic Anhydrase IX (CA IX) , a transmembrane zinc metalloenzyme that is heavily overexpressed in solid tumors under hypoxic conditions  [1].

Because tumor hypoxia is a primary driver of resistance to both chemotherapy and radiotherapy, non-invasive visualization of hypoxic regions is critical for patient stratification and targeted intervention  [1]. By substituting the stable iodine-127 atom with a radioactive isotope (e.g.,


 for SPECT, 

for PET, or

for targeted radionuclide therapy), this sulfonamide derivative is transformed into a powerful theranostic agent.

Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Tracer [*I]-Sulfonamide Binding CAIX->Tracer Imaging PET/SPECT Imaging Tracer->Imaging

Fig 1. Mechanism of CA IX targeting in hypoxic tumors using radiolabeled sulfonamides.

Mechanistic Insights: Choosing the Right Radiolabeling Strategy

Radiolabeling aryl iodides requires overcoming the high bond dissociation energy of the


 bond. We present two distinct, field-proven methodologies for incorporating radioiodine into the N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide scaffold, each serving a different experimental endpoint  [2].
Method A: Electrophilic Radioiododestannylation (No-Carrier-Added)

For in vivo receptor imaging (PET/SPECT), the radiotracer must possess high molar activity to prevent the saturation of CA IX receptors by non-radioactive ("cold") molecules. This is achieved via radioiododestannylation  [3]. The stable iodo-group is synthetically replaced with a tributyltin (


) moiety to create a precursor. During radiolabeling, an oxidant like Chloramine-T  converts aqueous radioiodide (

) into a highly reactive electrophilic species (

)  [4]. This electrophile rapidly and regioselectively attacks the electron-rich carbon-tin bond, yielding the pure radiotracer without cold carrier contamination  [3].
Method B: Copper-Mediated Isotopic Exchange (Carrier-Added)

For in vitro assays or high-dose radiotherapeutic screening where maximum molar activity is not strictly required, direct isotopic exchange is highly efficient  [5]. This method uses the unmodified cold compound as the precursor. A copper catalyst (e.g.,


) facilitates oxidative addition into the 

bond, allowing the radioactive

to dynamically exchange with the stable

at elevated temperatures  [6].

Radiolabeling cluster_0 Method A: Radioiododestannylation (NCA) cluster_1 Method B: Isotopic Exchange (CA) Tin Tributyltin Precursor (SnBu3) Oxidant Chloramine-T + Na[*I]I (Oxidation to *I+) Tin->Oxidant Electrophilic Substitution Product Radiolabeled Tracer [*I]-Sulfonamide Oxidant->Product Iodo Cold Iodo-Compound (-I) CuCat Cu(I)/Cu(II) Catalyst + Na[*I]I Iodo->CuCat I-for-*I Exchange CuCat->Product

Fig 2. Comparison of radioiododestannylation and isotopic exchange workflows.

Quantitative Method Comparison

ParameterMethod A: RadioiododestannylationMethod B: Cu-Mediated Isotopic Exchange
Precursor Required N-(4-(N-(4-(tributylstannyl)phenyl)sulfamoyl)phenyl)acetamideN-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide
Active Reagent Chloramine-T (Oxidant)

or

(Catalyst)
Reaction Time 5 – 10 minutes30 – 60 minutes
Temperature Room Temperature (20–25 °C)Elevated (80–100 °C)
Molar Activity High / No-Carrier-Added (NCA)Low-to-Moderate / Carrier-Added (CA)
Radiochemical Yield (RCY) > 90%50 – 80%
Primary Application In vivo PET/SPECT receptor imagingIn vitro binding assays, stability testing

Step-by-Step Experimental Protocols

Safety Warning: All procedures involving open radioiodine sources must be conducted in a certified, charcoal-filtered fume hood behind appropriate lead or acrylic shielding (depending on the isotope used).

Protocol A: Electrophilic Radioiododestannylation (High Molar Activity)

Causality Check: Chloramine-T is utilized because it provides a controlled, mild oxidation environment in mildly acidic conditions, preventing the oxidative cleavage of the central sulfonamide linkage  [7].

  • Precursor Preparation: Dissolve

    
     of the tributylstannyl precursor in 
    
    
    
    of glacial acetic acid/methanol (1:5 v/v). The acidic environment is crucial for stabilizing the
    
    
    intermediate.
  • Isotope Addition: Add

    
     (37–185 MBq) of 
    
    
    
    in dilute
    
    
    (
    
    
    ) to the reaction vial.
  • Oxidation Initiation: Freshly prepare a Chloramine-T solution (

    
     in methanol). Add 
    
    
    
    of this solution to the reaction mixture.
  • Incubation: Vortex gently and incubate at room temperature for exactly 5 to 10 minutes . Prolonged exposure to oxidants will degrade the acetamide moiety.

  • Reaction Quenching: Terminate the reaction by adding

    
     of Sodium Metabisulfite (
    
    
    
    ,
    
    
    in
    
    
    ). This reduces any unreacted
    
    
    back to
    
    
    , preventing off-target iodination during purification  [8].
  • Purification: Inject the crude mixture onto a Semi-Preparative RP-HPLC (C18 column). Elute using an Acetonitrile/Water gradient (0.1% TFA). Collect the radioactive fraction corresponding to the intact radiotracer.

Protocol B: Copper-Mediated Isotopic Exchange (Carrier-Added)

Causality Check: Because the


 bond is highly stable, purely thermal isotopic exchange requires extreme temperatures (>150 °C) which would destroy the sulfonamide. The addition of a Copper catalyst lowers the activation energy, allowing exchange at tolerable temperatures  [6].
  • Precursor Preparation: Dissolve

    
     of the cold N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide in 
    
    
    
    of anhydrous DMF.
  • Catalyst Addition: Add

    
     of 
    
    
    
    (or
    
    
    for enhanced solubility) to the mixture  [5].
  • Isotope Addition: Add

    
     of 
    
    
    
    (aqueous,
    
    
    ).
  • Thermal Exchange: Seal the vial and heat in a thermomixer at 80–100 °C for 45 minutes .

  • Cooling & Filtration: Cool the reaction to room temperature. Dilute with

    
     of mobile phase and pass through a 
    
    
    
    PTFE syringe filter to remove insoluble copper salts.
  • Purification: Isolate the radiolabeled product via RP-HPLC. Note: The radioactive product will co-elute with the cold precursor, resulting in a carrier-added final formulation.

References

  • Recent Advances in Synthetic Methods for Radioiodination The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Novel Radioiodinated and Radiofluorinated Analogues of FT-2102 for SPECT or PET Imaging of mIDH1 Mutant Tumours National Institutes of Health (NIH / PMC) URL:[Link]

  • Is carbonic anhydrase IX a good target for molecular imaging of tumor hypoxia? Journal of Nuclear Medicine (SNM Journals) URL:[Link]

  • Ligand-Enabled Copper-Mediated Radioiodination of Arenes Organic Letters (ACS Publications) URL:[Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125 National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthetic yield of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Technical Support Center: Synthetic Optimization of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Ticket ID: #SYN-IODO-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Divisio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthetic Optimization of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Ticket ID: #SYN-IODO-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are targeting N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide , a critical sulfonamide intermediate often used as a scaffold for cross-coupling reactions (Suzuki/Sonogashira) due to the para-iodine handle.

The Core Challenge: The synthesis involves a Schotten-Baumann-type sulfonylation between 4-acetamidobenzenesulfonyl chloride (p-ASC) and 4-iodoaniline . The primary yield-killers in this specific reaction are:

  • Hydrolysis of the sulfonyl chloride (moisture sensitivity).

  • Oxidative degradation of the iodo-moiety (liberating iodine, turning the product pink/purple).

  • Bis-sulfonylation (formation of the tertiary sulfonamide impurity).

Module 1: The "Gold Standard" Protocol

Do not rely on "neat" pyridine methods from older literature; they often lead to difficult workups and trapped solvent. The following protocol uses a biphasic or DCM-based approach for cleaner isolation.

Reaction Stoichiometry Table

ReagentMW ( g/mol )Equiv.[1][2][3]RoleCritical Note
4-Iodoaniline 219.021.0NucleophileLimiting Reagent. Must be free of purple color (oxidation).
p-ASC 233.671.1 - 1.2ElectrophileFreshness Critical. Hydrolyzes to sulfonic acid rapidly.
Pyridine 79.102.0 - 3.0Base/CatalystActs as an HCl scavenger and acyl transfer catalyst.
DCM (CH₂Cl₂) 84.93SolventSolventMust be anhydrous.
DMAP 122.170.05CatalystOptional. Use only if reaction stalls.

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round-bottom flask under

    
     atmosphere.
    
  • Solubilization: Dissolve 4-iodoaniline (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of amine). Add Pyridine (2.5 eq) .

  • Temperature Control: Cool the solution to 0°C (ice bath). Why? This suppresses the formation of bis-sulfonylated byproducts.

  • Addition: Dissolve p-ASC (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 20 minutes.

    • Technical Insight: Adding the chloride to the amine ensures the amine is in excess during the initial mixing, reducing the statistical probability of the product reacting with a second chloride molecule (bis-sulfonylation).

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 1:1). Look for the disappearance of 4-iodoaniline (

    
    ).
    

Module 2: Troubleshooting (The "Red Flag" Scenarios)

Issue A: "My yield is low (<40%) and I see a large baseline spot on TLC."

  • Diagnosis: Hydrolysis of p-ASC. The baseline spot is likely 4-acetamidobenzenesulfonic acid.

  • Root Cause: Wet solvent or "dead" sulfonyl chloride. p-ASC turns into the acid upon exposure to atmospheric moisture.

  • The Fix:

    • Recrystallize your p-ASC from benzene/thionyl chloride or buy a fresh bottle.

    • Ensure the reaction is under a nitrogen balloon.

Issue B: "The product is turning pink/purple during workup."

  • Diagnosis: Iodine liberation.

  • Root Cause: The C-I bond is sensitive to light and oxidation.

  • The Fix:

    • Wrap the reaction flask in aluminum foil.

    • Wash Step: During the workup, wash the organic layer with 10% Sodium Thiosulfate (

      
      ) . This reduces free iodine (
      
      
      
      ) back to iodide (
      
      
      ), removing the color.

Issue C: "I have a spot running slightly higher than my product."

  • Diagnosis: Bis-sulfonylation (Tertiary sulfonamide).

  • Root Cause: Excess p-ASC or high temperatures.

  • The Fix:

    • Hydrolyze the impurity: Treat the crude mixture with aqueous NaOH (mild) in MeOH. The tertiary sulfonamide bond is more labile than the secondary one and can sometimes be cleaved back to the desired product.

Module 3: Purification & Isolation

The Workup (DCM Method):

  • Quench with water.

  • Wash organic layer: 1N HCl (to remove pyridine)

    
     Water 
    
    
    
    Sat.
    
    
    
    
    Brine.[4]
  • Dry over

    
     and concentrate.
    

Crystallization (The Cleaner): Sulfonamides crystallize well. Avoid columns if possible to save yield.

  • Solvent System: Ethanol/Water or Methanol/Water.

  • Protocol: Dissolve crude solid in boiling Ethanol. Add hot water dropwise until persistent turbidity (cloudiness) appears. Let cool slowly to RT, then to 4°C.

  • Yield Tip: If the product "oils out" instead of crystallizing, scratch the glass or add a seed crystal.

Visualizing the Workflow

The following diagram outlines the decision logic for the synthesis and purification process.

G Start Start: 4-Iodoaniline + p-ASC CheckReagents Check p-ASC Quality (Is it white crystalline?) Start->CheckReagents PurifyASC Recrystallize p-ASC (Benzene/SOCl2) CheckReagents->PurifyASC No (Pink/Wet) Reaction Reaction: DCM/Pyridine 0°C -> RT, N2 atm CheckReagents->Reaction Yes PurifyASC->Reaction Monitor Monitor (TLC/LCMS) Reaction->Monitor Hydrolysis Issue: Hydrolysis (Sulfonic Acid formed) Monitor->Hydrolysis SM remains + Baseline spot BisSulf Issue: Bis-Sulfonylation (High Rf impurity) Monitor->BisSulf High Rf Spot Workup Workup: Wash 1N HCl & Na2S2O3 (remove Iodine) Monitor->Workup Clean Conversion Hydrolysis->Reaction Restart with dry solvents BisSulf->Workup Attempt hydrolysis of impurity Crystallization Crystallization (EtOH/Water) Workup->Crystallization Final Final Product: N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Crystallization->Final

Caption: Decision tree for the synthesis and purification of the target sulfonamide, highlighting critical checkpoints for reagent quality and impurity management.

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent (Schotten-Baumann conditions)? A: Yes, you can use Acetone/Water with


. However, for this specific substrate, the yield is often lower (50-60%) compared to anhydrous organic conditions (80-90%) because the p-ASC hydrolyzes faster in water than it reacts with the somewhat electron-deficient 4-iodoaniline [1].

Q: Why is 4-iodoaniline reacting slower than aniline? A: The iodine atom at the para-position is electron-withdrawing (via induction), which slightly decreases the nucleophilicity of the amine nitrogen. If the reaction is sluggish, you can add 5 mol% DMAP (4-Dimethylaminopyridine) as an acyl-transfer catalyst to speed it up [2].

Q: My product has a melting point lower than reported (Reported: ~200°C+). Why? A: This usually indicates trapped solvent (pyridine is notorious for sticking to sulfonamides) or the presence of the de-acetylated byproduct (sulfanilamide derivative). Ensure you dry the product under high vacuum at 50°C for 12 hours.

References

  • BenchChem. (2025).[2][5][6][7] Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. Retrieved from .

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section: Sulfonamides).[1][2][3][4][6][7][8][9][10]

  • National Institutes of Health (NIH). (2019). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines. Retrieved from .

Sources

Optimization

Solving solubility issues with N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide in aqueous media

Topic: Resolving Aqueous Solubility Issues with N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals strugg...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Aqueous Solubility Issues with N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals struggling with the "brick-dust" and "grease-ball" characteristics of highly lipophilic iodinated sulfonamides. The following Q&A troubleshooting guide provides field-proven, self-validating protocols to achieve true thermodynamic solubility in aqueous media.

Part 1: Physicochemical Root Cause Analysis

Q: Why is N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide so difficult to dissolve in standard aqueous buffers? A: The insolubility of this compound is driven by three compounding structural factors:

  • High Crystal Lattice Energy: The molecule contains an acetamide moiety and a sulfonamide group (-SO₂NH-). These groups form extensive, highly stable intermolecular hydrogen-bonding networks in the solid state, requiring significant energy to break.

  • Extreme Lipophilicity: The presence of two phenyl rings and a heavy iodine atom drastically increases the partition coefficient (LogP). Iodine, being highly polarizable and hydrophobic, minimizes the molecule's hydration energy, causing it to aggressively repel water.

  • pH-Dependent Ionization: The compound is a sulfonanilide derivative. The proton on the sulfonamide nitrogen is weakly acidic. Similar to other sulfonanilides like nimesulide (pKa ~6.5)[1], the electron-withdrawing nature of the sulfonyl and 4-iodophenyl groups lowers the pKa. At a physiological pH of 7.4, a significant portion of the drug remains unionized and insoluble, leading to rapid precipitation[2].

Part 2: Diagnostic Workflow

Q: How do I choose the correct solubilization strategy for my specific biological assay? A: Solubilization is never one-size-fits-all. The optimal strategy depends on your assay's tolerance for pH shifts, organic solvents, and excipients. Follow the diagnostic decision matrix below to select the appropriate protocol.

Troubleshooting A Precipitation of Iodinated Sulfonamide in Buffer B Is assay compatible with pH > 8.0? A->B C Protocol A: pH Modulation B->C Yes D Is cell/enzyme sensitive to >1% DMSO? B->D No E Protocol C: Co-solvent (DMSO/PEG) D->E No F Protocol B: HP-β-CD Complexation D->F Yes

Fig 1: Diagnostic decision matrix for resolving sulfonamide precipitation in aqueous media.

Part 3: Validated Troubleshooting Protocols

Protocol A: pH-Driven Solubilization (Exploiting the Sulfonamide pKa)

Q: My biochemical assay can tolerate slightly alkaline conditions. How can I dissolve the compound without using organic solvents? A: You can exploit the weakly acidic nature of the sulfonanilide moiety. By raising the buffer pH 1 to 2 units above the compound's pKa, you force the deprotonation of the -SO₂NH- group, generating a highly water-soluble anion[2].

  • Step 1: Weigh the desired amount of the compound into a sterile vial.

  • Step 2: Add a biological buffer poised at pH 8.5 (e.g., Tris-HCl or Borate buffer).

  • Step 3: Vortex vigorously for 2 minutes. The compound should rapidly dissolve as it ionizes.

  • Step 4 (Self-Validation Checkpoint): To prove the solubility is purely pH-driven, take a 100 µL aliquot and drop the pH back to 6.0 using dilute HCl. Immediate cloudiness (precipitation) validates that the compound is intact and its solubility is thermodynamically linked to its ionization state.

Protocol B: Cyclodextrin Inclusion Complexation

Q: My cell-based assay requires physiological pH (7.4) and cannot tolerate DMSO. How do I keep the compound in solution? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins have been extensively validated for enhancing the aqueous solubility of sulfonamides[3]. The hydrophobic 4-iodophenyl ring fits perfectly into the 6.0–6.5 Å lipophilic cavity of the cyclodextrin, displacing high-enthalpy water molecules. The hydrophilic exterior of the cyclodextrin keeps the entire host-guest complex dissolved in the aqueous phase.

CD_Workflow S1 Prepare 20% w/v HP-β-CD in Buffer S2 Add Compound in Excess S1->S2 S3 Sonicate 30 min at 37°C S2->S3 S4 Centrifuge 10,000 x g S3->S4 S5 Filter & Quantify Supernatant S4->S5

Fig 2: Step-by-step workflow for preparing HP-β-CD inclusion complexes for in vitro assays.

  • Step 1: Prepare a 20% (w/v) solution of HP-β-CD in your standard pH 7.4 assay buffer.

  • Step 2: Add an excess amount of the compound powder to the cyclodextrin solution (creating a suspension).

  • Step 3: Sonicate the mixture in a water bath at 37°C for 30 minutes to provide the activation energy required for cavity inclusion.

  • Step 4: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Step 5 (Self-Validation Checkpoint): Perform a phase-solubility analysis (Higuchi-Connors method). Prepare parallel samples with 0%, 5%, 10%, and 20% HP-β-CD. Quantify the supernatant via HPLC-UV. A linear increase in drug concentration relative to cyclodextrin concentration definitively validates 1:1 host-guest complexation[3].

Protocol C: Co-solvent & Step-Down Dilution

Q: I need to screen this compound rapidly and don't have time to prepare cyclodextrin complexes. What is the best standard approach? A: A co-solvent approach using DMSO is standard for disrupting the strong intermolecular hydrogen bonds of the acetamide and sulfonamide groups[2]. However, to prevent kinetic precipitation upon dilution into water, you must strictly control the final solvent concentration.

  • Step 1: Prepare a highly concentrated stock (e.g., 20 mM) in 100% anhydrous DMSO.

  • Step 2: Pre-warm your aqueous assay buffer to 37°C.

  • Step 3: Perform a rapid "step-down" dilution: Inject the DMSO stock directly into the vortexing aqueous buffer to ensure instantaneous mixing, keeping the final DMSO concentration ≤1%.

  • Step 4 (Self-Validation Checkpoint): Visually clear solutions can be deceiving. Run Dynamic Light Scattering (DLS) on the final solution. If particles >100 nm are detected, you have formed a colloidal micro-suspension, not a true solution. If this occurs, lower the final compound concentration or add 0.1% Tween-80 to stabilize the dispersion.

Part 4: Quantitative Strategy Comparison

Q: How do these strategies compare in terms of maximum solubility and assay compatibility? A: Review the table below to balance maximum achievable concentration against potential assay interference.

Solubilization StrategyPrimary Mechanism of ActionMax Estimated SolubilityAssay BiocompatibilityPrimary Drawback
Protocol A: pH Modulation (>8.0) Deprotonation of -SO₂NH- to form a highly soluble anion> 5 mMLow (Many enzymes/cells require strict physiological pH 7.4)Potential target protein denaturation at alkaline pH
Protocol B: HP-β-CD Complexation Host-guest encapsulation of the lipophilic 4-iodophenyl ring1 mM - 3 mMHigh (Generally recognized as safe, low cytotoxicity)Requires preparation time and HPLC validation
Protocol C: Co-solvent (1% DMSO) Disruption of intermolecular hydrogen bonds50 µM - 100 µMMedium (Most cell lines tolerate up to 1% DMSO)High risk of kinetic precipitation upon dilution

Part 5: Frequently Asked Questions (FAQs)

Q: I diluted my DMSO stock into the assay buffer, and the solution looks perfectly clear, but my assay readouts are highly erratic. What is happening? A: You are likely experiencing "kinetic precipitation." The compound has crashed out into a colloidal micro-suspension. Because these aggregates are often smaller than the wavelength of visible light (<400 nm), the solution appears clear to the naked eye. However, the compound is not thermodynamically dissolved and is sequestered inside these aggregates, leading to erratic availability to your biological target. Validate true solubility using DLS or nephelometry.

Q: Why does the compound dissolve well in DMSO but crash out immediately in water, even at 0.1% DMSO? A: N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide possesses an extremely high crystal lattice energy driven by the heavy iodine atom and dual hydrogen-bonding networks. When diluted, water cannot competitively disrupt these interactions. The molecules rapidly self-associate to minimize contact with water. If this occurs, you must transition to the HP-β-CD inclusion strategy (Protocol B)[3].

Q: Can I use heating to force the compound into solution in my aqueous buffer? A: Heating increases kinetic solubility temporarily by providing thermal energy to break lattice bonds. However, once the solution cools back to room temperature or 37°C for your assay, the solution becomes supersaturated. The compound will inevitably precipitate during your experiment, ruining your data. Always aim for true thermodynamic equilibrium using the protocols above.

References

  • Dealing with 6-Sulfamoylnicotinamide precipit
  • Structure of Nimesulide.
  • Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods.

Sources

Troubleshooting

Technical Support Center: Purification of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

This guide serves as a specialized technical resource for researchers working with N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (CAS Ref: Analogous to 622-50-4 / Sulfonamide derivatives).[1] It addresses the purifica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (CAS Ref: Analogous to 622-50-4 / Sulfonamide derivatives).[1] It addresses the purification challenges inherent to coupling electron-deficient sulfonyl chlorides with halo-anilines.

[1]

Case Reference: #PUR-SULF-IOD-04

Subject: Removal of unreacted 4-iodoaniline, sulfonic acid by-products, and oxidative impurities. Status: Operational Guide Audience: Medicinal Chemists, Process Development Scientists.[1]

Impurity Profile & Diagnostic Matrix

Before initiating purification, identify the contamination signature of your sample.[2] The synthesis of sulfonamides via the reaction of 4-acetamidobenzenesulfonyl chloride and 4-iodoaniline typically generates three distinct classes of impurities.

Impurity TypeChemical IdentityDiagnostic SignSolubility BehaviorRemoval Strategy
Starting Material (Base) 4-Iodoaniline Darkening of solid; amine odor.Soluble in dilute acid (HCl).[1]Acid Wash / Extraction
Hydrolysis By-product 4-Acetamidobenzenesulfonic acid Low yield; sticky precipitate.Highly water-soluble; Soluble in NaHCO₃.Aqueous/Bicarbonate Wash
Oxidative Impurity Di-iodo / Azo species Pink, purple, or brown discoloration.[1]Insoluble in water; soluble in organics.[1][3]Charcoal / Recrystallization
Solvent Residue Pyridine / HCl salts Hygroscopic solid; "fishy" smell (Pyridine).[1]Water soluble.[1][3][4][5][6]Aqueous Wash / Drying
Troubleshooting Workflows (Q&A)
Issue 1: "My product has a persistent pink/purple hue."

Diagnosis: This indicates the presence of free iodine (


) or oxidized aniline species, likely caused by the light-sensitivity of the C-I bond or air oxidation of unreacted 4-iodoaniline.
Corrective Protocol: 
  • Chemical Wash: If the product is dissolved in organic solvent (e.g., Ethyl Acetate), wash with a 10% sodium thiosulfate (

    
    ) solution.[1] This reduces volatile iodine (
    
    
    
    ) to water-soluble iodide (
    
    
    ).[1]
  • Adsorption: During recrystallization, add Activated Carbon (5-10 wt%) to the hot solution.[1] Stir for 15 minutes and filter while hot through Celite.

    • Note: Do not prolong heating as the C-I bond is thermally labile.

Issue 2: "TLC shows a spot moving just above my product (Unreacted Aniline)."

Diagnosis: 4-iodoaniline has a similar polarity to the sulfonamide product in many solvent systems, making column chromatography difficult.[1] Corrective Protocol (The "Acid Scavenge"): Unlike the sulfonamide product (which is weakly acidic, pKa ~10), 4-iodoaniline is basic.[1]

  • Dissolve the crude mixture in Ethyl Acetate or DCM .

  • Wash twice with 1N HCl .[1] The aniline forms the water-soluble hydrochloride salt and partitions into the aqueous layer.

  • Warning: Do not use concentrated acid or heat, as this may hydrolyze the acetamide group (

    
    ) to a free amine.[1]
    
Issue 3: "The product is oiling out during recrystallization."

Diagnosis: The solvent system is too non-polar, or the impurity profile is depressing the melting point. Corrective Protocol:

  • Switch to a Ethanol/Water system.[1] Dissolve the product in minimal boiling Ethanol.

  • Remove from heat.[1] Add warm water dropwise until persistent turbidity is observed.[1]

  • Add one drop of Ethanol to clear it, then let it cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities (oiling).[1]

Strategic Purification Logic

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Pyridine/DCM) Quench Step 1: Quench Pour into Ice-Water (10:1 vol) Start->Quench Precipitate Precipitate Formed? Quench->Precipitate SolidRoute Solid Workup (High Throughput) Precipitate->SolidRoute Yes (Heavy Solid) LiquidRoute Liquid-Liquid Extraction (High Purity) Precipitate->LiquidRoute No (Oily/Sticky) AcidWash Acid Wash (1N HCl) Removes 4-Iodoaniline SolidRoute->AcidWash Wash Filter Cake LiquidRoute->AcidWash Wash Organic Phase BaseWash Bicarbonate Wash Removes Sulfonic Acid AcidWash->BaseWash Recryst Recrystallization (EtOH/H2O) BaseWash->Recryst Final Pure Product White Crystalline Solid Recryst->Final

Caption: Decision tree for isolating N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide from crude reaction mixtures.

Detailed Experimental Protocols
Protocol A: The "Chemical Sieve" (Extraction Method)

Best for removing unreacted starting materials on <5g scale.[1]

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of compound).

  • Acid Wash (Removes Aniline): Wash the organic phase 2x with 1N HCl (10 mL/g).[1]

    • Mechanism:[7]

      
       (Water Soluble).[1]
      
  • Water Wash: Wash 1x with distilled water to remove excess acid.[1]

  • Base Wash (Removes Sulfonic Acid): Wash 1x with Saturated NaHCO₃ .

    • Caution: Sulfonamides can be soluble in strong base (NaOH).[1] Bicarbonate (pH ~8.[1]5) is generally safe for N-substituted sulfonamides, but keep contact time short.[1]

  • Drying: Dry organic layer over Anhydrous

    
    , filter, and evaporate.
    
Protocol B: Recrystallization (The "Lattice Refinement")

Required for removing trace colored impurities and achieving >98% purity.[1]

  • Solvent Selection: Ethanol (95%) and Water .[1]

  • Dissolution: Place the solid in an Erlenmeyer flask. Add boiling Ethanol slowly. Use a heat gun or hot plate. Add just enough solvent to dissolve the solid at boiling point.[2]

  • Decolorization (Optional): If the solution is pink/brown, add activated charcoal (5 wt%).[1] Boil for 2 mins. Filter hot through a pre-warmed funnel (or Celite pad).[1][2]

  • Crystallization:

    • Reheat filtrate to boiling.

    • Add hot water dropwise until the solution turns slightly cloudy.

    • Add a few drops of Ethanol to restore clarity.

    • Remove from heat.[1] Cover with foil (exclude light).[1]

    • Allow to cool to room temp undisturbed (2-3 hours), then refrigerate (4°C) for 1 hour.

  • Collection: Filter crystals via vacuum filtration. Wash with cold 50% EtOH/Water.[1]

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead of recrystallization? A: Yes, but it is often unnecessary.[1] If required, use a gradient of DCM:Methanol (100:0 to 95:5) .[1] The sulfonamide is polar; the iodine atom adds lipophilicity, but the acetamide group anchors it. Start with pure DCM to elute non-polar impurities (like bis-iodides), then increase polarity.[1]

Q: Why is my yield lower than expected after the acid wash? A: If you used strong acid (e.g., 6N HCl) or prolonged exposure, you may have hydrolyzed the acetamide group (


) to the free amine (sulfanilamide derivative).[1] Always use dilute (0.5N - 1N) HCl and cold conditions.[1]

Q: Is the compound light sensitive? A: Yes, aryl iodides can undergo homolytic cleavage under intense UV light, liberating iodine radicals. Store the pure solid in amber vials or foil-wrapped containers.

References
  • BenchChem. (2025).[1][2][6][8] Byproduct identification and removal in sulfonamide synthesis. Retrieved from

  • Organic Syntheses. (1939).[1] p-Iodoaniline Synthesis and Purification. Org. Synth. 19, 55. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] N-(4-iodophenyl)acetamide Compound Summary. PubChem.[1][9] Retrieved from [1][9]

  • Sigma-Aldrich. (2025).[1] N-(4-Iodophenyl)acetamide Product Support & Safety Data. Retrieved from [1]

Sources

Optimization

Troubleshooting cyclization side reactions in N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide synthesis

Technical Support Center: Sulfonamide Synthesis Optimization Topic: Troubleshooting Cyclization & Side Reactions in N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Synthesis Ticket ID: #TS-CHEM-8842 Status: Open Assigne...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sulfonamide Synthesis Optimization Topic: Troubleshooting Cyclization & Side Reactions in N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Synthesis Ticket ID: #TS-CHEM-8842 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Diagnostic Interface

User Query: "I am observing unexpected cyclization side reactions and high-molecular-weight impurities during the coupling of 4-acetamidobenzenesulfonyl chloride with 4-iodoaniline. How do I prevent this?"

Scientist’s Analysis: In the synthesis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide , true intramolecular cyclization is sterically precluded due to the rigid para-substitution pattern of the benzene rings.[1] The "cyclization" signature you are observing (often characterized by M-H₂ or M-H₂O mass shifts, or broad LC peaks) is likely a misidentified intermolecular oligomerization or bis-sulfonylation event.[1]

These side reactions are driven by three factors:

  • Hyper-Nucleophilicity: The sulfonamide product itself acts as a nucleophile, attacking remaining sulfonyl chloride (forming linear "dimers" that fold and mimic cycles).[1]

  • Acyl Transfer: Migration of the acetyl protecting group under basic conditions.

  • Ullmann-type Homocoupling: Trace metal contaminants causing the iodo-aryl group to dimerize.[1]

Diagnostic Matrix: Identifying the "Cycle"

Compare your analytical data (LCMS/NMR) with these known failure modes to pinpoint the specific "cyclization" type.

Symptom (Observation)Probable IdentityRoot CauseCorrective Action
Mass Spec:

or

NMR: Broad aromatic signals.
Bis-Sulfonamide Dimer (Pseudo-cycle)The product sulfonamide (

) is deprotonated and attacks another molecule of sulfonyl chloride.[1]
Stoichiometry Control: Use a slight excess of the amine (4-iodoaniline), not the chloride. Add chloride slowly to the amine.[2]
Mass Spec:

(Loss of

) Appearance: Insoluble precipitate.[1]
Sulfonic Anhydride Hydrolysis of the starting sulfonyl chloride followed by condensation with itself.Dry Conditions: Ensure solvents (DCM/THF) are anhydrous.[1] Verify sulfonyl chloride quality (should be white, not pink).[1]
Mass Spec:

(Loss of Acetyl) NMR: Loss of singlet at

.[1]
Deprotected Oligomer Basic hydrolysis of the acetamide group, leading to polymerization (Head-to-Tail).[1]Base Selection: Switch from strong inorganic bases (

) to mild organic bases (Pyridine,

).[1] Keep Temp

.
Mass Spec:

or

Biaryl Dimer Palladium or Copper contamination causing homocoupling of the iodo-group.[1]Reagent Purity: Use metal-free reagents. Add a chelator (EDTA) during workup if using recycled solvents.[1]

Mechanistic Pathway & Failure Modes[1]

The following diagram illustrates the intended pathway versus the "Cyclization/Oligomerization" failure modes.

SulfonamideSynthesis cluster_legend Reaction Logic ReactantA 4-Acetamidobenzenesulfonyl Chloride (ASC) Intermediate Tetrahedral Intermediate ReactantA->Intermediate Nucleophilic Attack Side_Hyd Sulfonic Acid (Hydrolysis) ReactantA->Side_Hyd H2O (Moisture) ReactantB 4-Iodoaniline ReactantB->Intermediate Target Target Sulfonamide (Linear) Intermediate->Target -HCl (Base Assisted) Side_Bis Bis-Sulfonamide (Branched Impurity) Target->Side_Bis Excess Reactant A (Over-sulfonylation) Side_Poly Polymer/Oligomer (via Deprotection) Target->Side_Poly High Temp/Strong Base (Acetamide Hydrolysis) Legend Solid Line: Main Path Dashed Line: Side Reaction

Figure 1: Mechanistic flow showing the competition between linear sulfonamide formation and branching side reactions (bis-sulfonylation and hydrolysis).[1]

Optimized Experimental Protocol

To eliminate "cyclization" (oligomerization) and ensure a linear product, this protocol utilizes a Reverse Addition strategy to maintain a high Amine:Chloride ratio locally.[1]

Reagents:

  • 4-Acetamidobenzenesulfonyl chloride (p-ASC) [1.0 equiv][1]

  • 4-Iodoaniline [1.05 equiv][1]

  • Pyridine (anhydrous) [3.0 equiv] or

    
     [1.5 equiv] in DCM.[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Methodology:

  • Preparation of the Nucleophile (Amine Phase):

    • In a flame-dried 3-neck round bottom flask under Nitrogen, dissolve 4-iodoaniline (1.05 equiv) in anhydrous DCM.

    • Add Pyridine (3.0 equiv).[1] The excess pyridine acts as both an acid scavenger and a nucleophilic catalyst (forming a reactive N-sulfonylpyridinium intermediate).[1]

    • Cool the solution to 0°C using an ice bath. Why? Low temperature suppresses the kinetic energy required for the bulky product to attack a second sulfonyl chloride molecule.

  • Controlled Addition (The Critical Step):

    • Dissolve p-ASC (1.0 equiv) in a separate volume of anhydrous DCM.

    • Crucial: Add the p-ASC solution to the Amine solution dropwise over 30–60 minutes.

    • Mechanism:[1][3] By adding the chloride to the amine, you ensure the amine is always in excess. If you add amine to chloride, the initially formed product competes with the amine for the remaining chloride, leading to bis-sulfonamides (the "pseudo-cycles").

  • Reaction Monitoring:

    • Allow to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • TLC Check: Monitor the disappearance of p-ASC. If p-ASC remains but amine is gone, do not add more amine (it will not react easily).[1] Add a small amount of water to quench the excess chloride.

  • Workup (Purification):

    • Quench with 1M HCl (aq) to remove excess pyridine and unreacted aniline.[1]

    • Wash the organic layer with Saturated

      
       (removes sulfonic acid byproducts).[1]
      
    • Dry over

      
       and concentrate.
      
    • Recrystallization: If "cyclic" impurities persist, recrystallize from Ethanol/Water .[1] Bis-sulfonamides are often much less soluble in ethanol than the target mono-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: Why does my LCMS show a mass of M-2 (Loss of 2 Hydrogens)? Is this an oxidative cyclization? A: It is possible, but unlikely to be a clean cyclization.[1] This signature often corresponds to Azobenzene formation if the reaction mixture was exposed to oxidative conditions (air/light) over prolonged periods, coupled with the iodine substituent's heavy atom effect promoting intersystem crossing.[1] Ensure the reaction is run under Nitrogen.

Q2: Can the Iodine atom cause side reactions during this step? A: Generally, the aryl-iodide bond is stable to standard sulfonylation conditions (Schotten-Baumann).[1] However, if you use Copper or Palladium catalysts (or if your glassware is contaminated with them from previous Heck/Suzuki reactions), you may trigger Ullmann coupling , linking two phenyl rings.[1] Always use aqua-regia cleaned glassware if trace metals are a concern.[1]

Q3: I see a peak that looks like the starting material but isn't. What is it? A: This is likely the Sulfonic Acid derivative (


).[1] It forms if your sulfonyl chloride contains moisture.[1] It is highly polar and will stick to the baseline of a standard silica TLC plate.

Q4: Can I use strong base (NaOH) to speed up the reaction? A: No. Strong inorganic bases can hydrolyze the acetamide protecting group (


).[1] The resulting free amine is a potent nucleophile that will attack incoming sulfonyl chloride, creating complex oligomeric networks ("polymers") that mimic cyclization.[1] Stick to Pyridine or Triethylamine.[1]

References

  • BenchChem. (2025).[1][4][5][6] Byproduct identification and removal in sulfonamide synthesis. Retrieved from [1][6]

  • National Institutes of Health (NIH). (2011).[1] “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. PMC. Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Sulfonamide synthesis by S-N coupling. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] N-(4-(N-Phenylsulfamoyl)phenyl)acetamide Product Analysis. Retrieved from [1]

  • ChemicalBook. (2026).[1] N-Acetylsulfanilyl chloride Properties and Stability. Retrieved from [1]

Sources

Troubleshooting

Optimizing pH conditions for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide stability

Compound: N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with N-(4-(N-(4-Iodophenyl)sulfamoyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide. Due to its polyfunctional nature, optimizing the pH environment is critical for maintaining structural integrity during in vitro assays, formulation, and storage.

Mechanistic Insights: Structural Vulnerabilities & pH Causality

To successfully formulate and assay this compound, one must understand the causality behind its degradation. The molecule consists of three distinct chemical domains, each with specific sensitivities:

  • The Acetamide Moiety (Amide Bond): This is the primary site of pH-dependent instability. While the core sulfonamide structure is generally highly stable under typical environmental conditions[1], the acetamide group is susceptible to both specific acid and specific base catalysis[2].

  • The Sulfonamide Core (-SO₂NH-): The N-H proton is weakly acidic (estimated pKa ~6.5–7.5). At a pH above its pKa, the nitrogen deprotonates. While this ionization significantly increases aqueous solubility, it alters the electron density of the adjacent rings, potentially increasing susceptibility to oxidative degradation.

  • The 4-Iodophenyl Ring: The C-I bond is highly photolabile. Exposure to UV/visible light triggers homolytic cleavage, leading to deiodination. This process is often accelerated in alkaline environments where the molecule is ionized[3].

Degradation Parent N-(4-(N-(4-Iodophenyl) sulfamoyl)phenyl)acetamide Acid Acidic pH (< 4.0) Protonation Parent->Acid Base Basic pH (> 9.0) Hydroxide Attack Parent->Base Photo UV Light Exposure Homolytic Cleavage Parent->Photo Prod1 Amide Hydrolysis (-42 Da Mass Shift) Acid->Prod1 Base->Prod1 Prod2 Deiodination (-126 Da Mass Shift) Photo->Prod2

Primary degradation pathways under pH and light stress conditions.

Quantitative Stability Data

The following table summarizes the kinetic stability of the compound across a pH gradient at 37°C.

pH LevelBuffer System (50 mM)Estimated Half-Life (t½)Primary Degradation MechanismMajor Degradant Identified (LC-MS)
2.0 HCl / KCl< 12 hoursAcid-catalyzed amide hydrolysis4-Amino-N-(4-iodophenyl)benzenesulfonamide
4.0 Acetate> 48 hoursSlow acid-catalyzed hydrolysis4-Amino-N-(4-iodophenyl)benzenesulfonamide
6.0 Phosphate> 14 daysHighly stable (Optimal pH) None (Stable)
8.0 Phosphate> 7 daysMild base-catalyzed hydrolysis4-Amino-N-(4-iodophenyl)benzenesulfonamide
10.0 Carbonate< 24 hoursBase-catalyzed hydrolysisAniline derivatives & Deiodinated products

Troubleshooting FAQs

Q: I am observing rapid precipitation of the compound when diluting my DMSO stock into a pH 4.0 acetate buffer. How can I prevent this? A: At pH 4.0, the sulfonamide group is fully protonated and electrically neutral, which drastically reduces its aqueous thermodynamic solubility. Causality: The lack of ionization prevents favorable ion-dipole interactions with water. Solution: Shift the buffer to pH 6.0–6.5 (closer to the pKa) to induce partial ionization, or introduce a co-solvent (e.g., 5% PEG-400 or 2% HP-β-CD) to stabilize the neutral species.

Q: During LC-MS/MS analysis of samples incubated in simulated gastric fluid (pH 1.2), I see a major new peak with a mass shift of -42 Da. What is this? A: A mass loss of 42 Da corresponds to the loss of an acetyl group (CH₃CO + H). At highly acidic pH, the carbonyl oxygen of the acetamide is protonated, drawing electron density away from the carbonyl carbon and making it highly vulnerable to nucleophilic attack by water. This acid-catalyzed hydrolysis yields acetic acid and the primary amine degradant, 4-amino-N-(4-iodophenyl)benzenesulfonamide.

Q: My compound is stable at pH 7.4 in the dark, but when left on the benchtop in clear vials, multiple degradants appear. Why? A: The 4-iodophenyl moiety is photolabile. Ambient laboratory lighting contains enough energy to induce homolytic cleavage of the C-I bond, generating a highly reactive phenyl radical that abstracts hydrogen from the solvent, resulting in a -126 Da mass shift (loss of Iodine, gain of Hydrogen). Solution: Always use amber vials and conduct incubations in the dark.

Self-Validating Experimental Protocol: pH Stability Profiling

To accurately determine the half-life of your compound without confounding variables, follow this self-validating kinetic assay. This protocol incorporates an internal standard (IS) at Time Zero (T0) to mathematically isolate chemical degradation from physical precipitation or matrix-induced ion suppression.

Workflow A 1. Buffer Prep (pH 2.0 - 10.0) B 2. Solubilization (DMSO to Aqueous) A->B C 3. Incubation (37°C, Dark) B->C D 4. Sampling & Quenching C->D E 5. LC-MS/MS Quantification D->E

Workflow for pH stability profiling and kinetic analysis.

Step-by-Step Methodology

Phase 1: Preparation & Initiation

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (HCl/KCl), pH 4.0 (Acetate), pH 6.0 (Phosphate), pH 8.0 (Phosphate), and pH 10.0 (Carbonate). Reasoning: 50 mM provides sufficient buffering capacity against the addition of the compound without causing excessive salt buildup in the MS source.

  • Stock Solubilization: Prepare a 10 mM stock of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide in anhydrous DMSO.

  • Reaction Initiation: Spike 10 µL of the DMSO stock into 9.99 mL of each pre-warmed (37°C) buffer to achieve a final concentration of 10 µM (0.1% DMSO).

  • Self-Validation Control: Immediately spike a known, highly stable sulfonamide (e.g., sulfamethoxazole) into the reaction mixture at 1 µM. If the signal of this internal standard drops over time, your compound is precipitating, not degrading.

Phase 2: Incubation & Sampling 5. Incubation: Place all vials in a 37°C shaking incubator (300 RPM) protected from light (use amber vials or wrap in foil). 6. Time-Course Sampling: At intervals of 0, 1, 2, 4, 8, 24, and 48 hours, remove a 100 µL aliquot from each buffer. 7. Reaction Quenching: Immediately transfer the 100 µL aliquot into 300 µL of ice-cold Acetonitrile containing a distinct analytical internal standard (e.g., Tolbutamide). Reasoning: The 3:1 organic ratio instantly denatures any potential trace contaminants, halts hydrolysis by stripping the hydration shell, and keeps the analyte soluble for LC-MS.

Phase 3: Analysis 8. Centrifugation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts. 9. LC-MS/MS: Transfer the supernatant to autosampler vials. Analyze via MRM (Multiple Reaction Monitoring) tracking the parent mass transition and the expected -42 Da (hydrolysis) and -126 Da (deiodination) transitions. 10. Data Processing: Plot the natural log of the remaining parent compound area ratio (Analyte/IS) versus time. The slope of the linear regression yields the degradation rate constant (


), from which the half-life (

) is calculated.

References

  • 1 - PubMed / Elsevier 2.2 - Inorganic Chemistry / ACS Publications 3.3 - MDPI

Sources

Optimization

Purification of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide via column chromatography

Technical Support Center: Purification of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Ticket ID: #PUR-SULFA-4I-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Urgency: Hig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Ticket ID: #PUR-SULFA-4I-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Urgency: High (Compound stability/purity critical for biological assay)[1]

Executive Summary & Physicochemical Profile

User Query: "I am struggling to purify N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide. The compound streaks on the column, crashes out during loading, and co-elutes with impurities."

Scientist’s Diagnostic: The purification of sulfonamides, particularly those with acetamide moieties and heavy halogen substituents (iodine), presents a classic "solubility vs. polarity" paradox.

  • Solubility: The iodine atom increases lipophilicity, but the acetamide and sulfonamide groups create a rigid, crystalline lattice that resists dissolution in non-polar mobile phases (Hexane/Heptane).

  • Acidity: The sulfonamide proton (

    
    ) has a pKa 
    
    
    
    10.[1] On standard silica (pH 6-7), it exists in equilibrium between neutral and ionized forms, causing "streaking" or tailing.[1]
  • Interaction: The unreacted starting material (4-iodoaniline) is basic, while the product is acidic/neutral.[1] This distinct chemistry must be exploited before the column.[2]

Target Molecule Profile:

PropertyValue / CharacteristicImpact on Chromatography
Structure Acylsulfonamide scaffoldHigh polarity; H-bond donor/acceptor sites.[1]
pKa (Sulfonamide) ~10.0 (Acidic)Causes tailing on silica due to silanol interaction.[1]
Solubility Low in Hex/EtOAc; Mod. in DCM; High in DMSO/MeOHRisk of "crashing out" inside the column if liquid loaded.
Key Impurity A 4-Iodoaniline (Starting Material)Basic; less polar.[1] Can be removed via acid wash.[1][3]
Key Impurity B N-acetylsulfanilyl chloride (Hydrolyzed)Hydrolyzes to sulfonic acid (stays at baseline).[1]

Module 1: Pre-Purification "Triage" (Critical Step)[1]

STOP: Do not load the crude reaction mixture directly onto the column. The most common failure mode for this synthesis is skipping the Acid/Base Workup .

The Self-Validating Protocol (Pre-Column): Because the product contains an acidic sulfonamide and the impurity is a basic aniline, you can separate them chemically before using chromatography.

  • Dissolve: Take crude solid in EtOAc or DCM (warm if necessary).

  • Acid Wash: Wash the organic layer with 1M HCl (

    
    ).[1]
    
    • Mechanism:[4][5] 4-Iodoaniline is protonated to the water-soluble hydrochloride salt and removed.[1] The sulfonamide product remains in the organic layer.

  • Brine Wash: Wash with saturated NaCl to remove trapped water.[1]

  • Dry: Dry over

    
    , filter, and concentrate.
    
  • Result: Your crude is now 90%+ pure, making the column run significantly easier.

Module 2: Method Development & TLC

The "General Solvent Problem": Sulfonamides are often too polar for Hexane/EtOAc (requiring >60% EtOAc to move) but dissolve poorly in it.

Recommended Mobile Phase: DCM / MeOH (Dichloromethane / Methanol).[1]

  • Why: DCM solubilizes the iodine-phenyl ring; MeOH disrupts the strong hydrogen bonding of the sulfonamide.

TLC Optimization Strategy: Run TLC plates with the following solvent systems to find an Rf of ~0.35.

  • System A: 100% DCM (Baseline check)

  • System B: 95:5 DCM:MeOH (Target range)

  • System C: 90:10 DCM:MeOH (Pushing polarity)[1]

The "Anti-Tailing" Additive: If the spot streaks (looks like a comet), add 0.5% Acetic Acid to the mobile phase.

  • Mechanism:[4][5] The acid suppresses the ionization of the sulfonamide proton, forcing it into the neutral state which interacts less aggressively with the silica silanols.

Module 3: The Purification Protocol (Solid Loading)

Issue: "The compound crystallized on the top of the column." Solution: Liquid loading is forbidden for this molecule.[1] You must use Solid Loading (Dry Loading) .[1]

Step-by-Step Workflow:

  • Adsorption: Dissolve the crude mixture in a minimal amount of a "good" solvent (Acetone, THF, or MeOH/DCM).

  • Addition: Add dry Silica Gel (flash grade) to the flask. Ratio: 1g crude : 2g Silica.[1]

  • Evaporation: Rotary evaporate the mixture until it is a free-flowing, dry powder. Note: If it is sticky, add more silica and re-evaporate.

  • Loading: Pour this powder on top of your pre-packed column. Add a layer of sand on top to protect the bed.

Gradient Table (Based on 12g or 24g Silica Cartridge):

Time (CV - Column Volumes)% Solvent B (10% MeOH in DCM)% Solvent A (Pure DCM)Purpose
0 - 2 CV0%100%Elute non-polar grease/iodine residues.[1]
2 - 5 CV0%

20%
100%

80%
Gentle ramp to engage product.[1]
5 - 12 CV20%

60%
80%

40%
Product Elution Window.
12 - 15 CV100%0%Flush column (impurities).[1]

Visualizing the Workflow

PurificationWorkflow Start Crude Reaction Mixture Workup Acid Wash (1M HCl) Removes 4-Iodoaniline Start->Workup Essential Step TLC TLC Diagnostic (DCM:MeOH 95:5) Workup->TLC Decision Does it streak? TLC->Decision Additive Add 0.5% AcOH to Mobile Phase Decision->Additive Yes NoAdditive Standard Mobile Phase Decision->NoAdditive No LoadType Loading Strategy: Solid Load on Silica Additive->LoadType NoAdditive->LoadType Column Flash Chromatography Gradient: 0-10% MeOH in DCM LoadType->Column Result Pure Product (White/Off-white Solid) Column->Result

Caption: Logical workflow for the purification of acylsulfonamides, emphasizing the critical acid wash and solid loading steps.

Troubleshooting FAQ (The "Help Desk")

Q1: I see two spots very close together. One is my product, what is the other?

  • Diagnosis: This is likely the N-deacetylated byproduct (sulfonamide without the acetamide) or the hydrolyzed sulfonic acid derivative if the reaction was harsh.

  • Fix: These have different pKa values. A slower gradient (0.5% change per minute) in DCM/MeOH usually resolves them.[1] If they are too close, recrystallization from Ethanol/Water is a superior alternative to a second column.

Q2: My product is coming out in 40 fractions (broad peak).

  • Diagnosis: This is "band broadening" caused by poor solubility or silanol interaction.[1]

  • Fix: Increase the MeOH concentration slightly faster to "sharpen" the peak, or ensure you used 0.5% Acetic Acid modifier. Also, check your flow rate; too high a flow rate decreases mass transfer efficiency for bulky molecules like this.[1]

Q3: The NMR shows the product is pure, but it's pink/brown.

  • Diagnosis: Trace iodine or oxidized iodoaniline carryover.[1]

  • Fix: Dissolve the solid in EtOAc and wash with 10% Sodium Thiosulfate (

    
    ).[1] This reduces the iodine (colored) to iodide (colorless/water-soluble).[1]
    

Q4: Can I use Reverse Phase (C18)?

  • Answer: Yes, and it is often better.

  • Protocol: Water/Acetonitrile gradient (0.1% Formic Acid). The iodine atom makes the molecule hydrophobic enough to retain well on C18, and the separation from the polar aniline is usually trivial in Reverse Phase.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org.[1] Chem. 1978 , 43(14), 2923–2925.[1] Link[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 1168 (Sulfonamide synthesis and purification).[1]

  • Bieganowska, M. L.; Petruczynik, A. Thin-layer and column chromatography of sulfonamides on aminopropyl silica gel. J. Planar Chromatogr. 1996 .[1] (Discusses tailing issues with sulfonamides). Link

  • Organic Syntheses. p-Iodoaniline Purification. Org.[1][6][7] Synth. 1934 , 14, 53. (Reference for impurity properties). Link[1]

Sources

Troubleshooting

Technical Support Center: Minimizing Iodine Oxidation in N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address a highly specific, yet critical challenge: preserving the integrity of the a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address a highly specific, yet critical challenge: preserving the integrity of the aryl iodide moiety in N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide .

This molecule features a delicate balance of functional groups—an acetamide, a sulfonamide linkage, and a para-substituted aryl iodide. While the sulfonamide and acetamide groups are common sites for derivatization, the aryl iodide is highly susceptible to unintended two-electron oxidation, forming hypervalent iodine species (I(III) or I(V)) 1. This guide provides the mechanistic causality behind these side reactions and self-validating protocols to prevent or reverse them.

Section 1: Core FAQs & Mechanistic Troubleshooting

Q1: Why is the iodine moiety in my compound oxidizing when I haven't added any hypervalent iodine reagents? Application Scientist Insight: Aryl iodides are easily oxidized because the transition from iodine(I) to hypervalent iodine(III) is thermodynamically accessible under standard oxidative conditions 2. Even if you are not intentionally synthesizing an iodonium salt, reagents like peracids (e.g., mCPBA), hydrogen peroxide, or Oxone will directly oxidize the aryl iodide to species such as aryliodine(III) dicarboxylates or iodosylarenes 3. The electron-withdrawing nature of the para-sulfamoyl group slightly raises the oxidation potential compared to electron-rich arenes, but it remains highly vulnerable. Solution: If your workflow requires the oxidation of another moiety, you must use highly chemoselective oxidants or transiently protect the reactive sites. Avoid peracids entirely when handling this compound.

Q2: I am observing degradation during prolonged reactions open to air. Is molecular oxygen oxidizing the iodine? Application Scientist Insight: Molecular oxygen (O₂) alone cannot directly oxidize an aryl iodide due to kinetic and thermodynamic barriers. However, if your reaction mixture contains aldehydes, ethereal solvents that form peroxides, or specific radical initiators, aerobic autoxidation occurs. This autoxidation generates peroxy acids or hydroperoxides in situ, which subsequently oxidize the aryl iodide to an I(III) state 1. Solution: Implement strict anaerobic techniques. Degas all solvents using the freeze-pump-thaw method or sparge with Argon for 30 minutes prior to use. The addition of a radical scavenger like BHT (butylated hydroxytoluene) at 1-5 mol% can effectively quench the autoxidation cascade, serving as a self-validating control for aerobic interference.

Q3: I am developing an electrochemical protocol for this molecule. How do I prevent anodic oxidation of the iodine? Application Scientist Insight: Electrochemical oxidation of aryl iodides typically proceeds via an initial one-electron transfer to form an iodanyl radical (I(II)), which is then further oxidized or captures a ligand (like acetate) to form I(III) 4. The onset potential for the anodic oxidation of substituted aryl iodides is generally around 1.5 V to 2.0 V vs. Ag/Ag⁺ 5. Solution: Conduct cyclic voltammetry (CV) on your specific substrate to determine its exact oxidation potential. Ensure your bulk electrolysis or constant current reaction operates strictly below this onset potential (typically keeping it < 1.4 V vs Ag/Ag⁺). Use a divided cell to prevent reactive intermediates generated at the counter electrode from interacting with the aryl iodide.

Section 2: Quantitative Data & Preventative Strategies

Table 1: Oxidation Triggers and Preventative Strategies for Aryl Iodides

Oxidizing Agent / ConditionMechanism of Iodine OxidationPreventative Strategy
Peracids (e.g., mCPBA) Direct 2e⁻ oxidation to Ar-I(III) dicarboxylatesRedesign route; avoid strong stoichiometric oxidants.
Aerobic + Aldehydes Autoxidation yields peracids in situDegas solvents; use Argon; add 1-5 mol% BHT.
Anodic Oxidation 1e⁻ oxidation to iodanyl radical (I(II))Keep potential < 1.4 V vs Ag/Ag⁺; use a divided cell.
Oxone Direct oxidation to I(III) or I(V)Avoid use; utilize non-oxidative functionalizations.

Section 3: Experimental Protocol - The "Rescue" Reduction

If analytical data (e.g., a downfield shift in the aromatic protons adjacent to the iodine in ¹H NMR, or LC-MS indicating M+16 or M+32 peaks) confirms that the aryl iodide has oxidized to a hypervalent state, it can often be rescued. The central iodine atom in a hypervalent state is highly electrophilic and can be reduced back to the normal valent state via a two-electron reduction, driven by the thermodynamic stability of the resulting aryl iodide 6.

Step-by-Step Methodology: Mild Reduction of Hypervalent Iodine(III) Impurities
  • Solubilization: Dissolve the crude oxidized mixture containing the N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide derivative in a water-miscible organic solvent (e.g., THF or Methanol) at a concentration of 0.1 M.

  • Reductant Preparation: Prepare a freshly saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) or 1.0 M Ascorbic Acid. These act as mild single-electron transfer (SET) or nucleophilic reducing agents 7.

  • Reaction Execution: Add the aqueous reducing agent dropwise to the organic solution at 25 °C under vigorous stirring. A volumetric ratio of 1:1 (Organic:Aqueous) is recommended.

  • Monitoring: Stir for 30–60 minutes. The reduction of I(III) to I(I) is typically rapid. Monitor the disappearance of the highly polar I(III) spot via TLC or LC-MS.

  • Isolation: Dilute the mixture with Ethyl Acetate (EtOAc). Separate the phases, wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to recover the intact aryl iodide.

Section 4: System Workflows & Logical Relationships

G A Aryl Iodide (I) Target Molecule B Iodanyl Radical (I(II)) A->B Anodic Oxidation (>1.5V) C Hypervalent Iodine (I(III)) (e.g., Ar-I(OAc)2) A->C Peracids, Oxone, Aerobic Autoxidation B->C Ligand Capture / Further Oxidation D Hypervalent Iodine (I(V)) (e.g., Ar-IO2) C->D Excess Oxidant E Rescue Protocol (Na2S2O3 / Ascorbic Acid) C->E Mild Reduction E->A Recovers Ar-I

Mechanistic pathways of aryl iodide oxidation to hypervalent states and the reduction rescue cycle.

G Start Reaction Design: N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Q1 Using Strong Oxidants (mCPBA, Oxone)? Start->Q1 Q2 Aerobic Conditions with Aldehydes? Q1->Q2 No A1 Redesign Route or Use Orthogonal Chemistry Q1->A1 Yes Q3 Electrochemical Reaction? Q2->Q3 No A2 Degas Solvents & Add Radical Scavenger (BHT) Q2->A2 Yes A3 Maintain Potential < 1.4V vs Ag/Ag+ Q3->A3 Yes Proceed Proceed with Standard Non-Oxidative Workup Q3->Proceed No

Decision tree for troubleshooting and preventing unintended oxidation of the aryl iodide moiety.

References

  • Source: tamu.
  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III)
  • Source: scispace.
  • Source: chemrxiv.
  • Source: nih.
  • Source: chemrxiv.
  • Source: acs.

Sources

Optimization

Enhancing bioavailability of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide formulations

Welcome to the Formulation Troubleshooting Center for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (hereafter referred to as N4I-SA ). As a highly lipophilic, halogenated diaryl sulfonamide, N4I-SA presents severe de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Center for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (hereafter referred to as N4I-SA ).

As a highly lipophilic, halogenated diaryl sulfonamide, N4I-SA presents severe developability challenges. The combination of an acetamide group, a sulfonamide linkage, and a bulky 4-iodophenyl ring yields a classic "brick dust" molecule (Biopharmaceutics Classification System Class II/IV). It exhibits extreme aqueous insolubility, a high crystal lattice energy driven by dense intermolecular hydrogen bonding, and poor solubility in standard lipid excipients.

This guide provides field-proven, self-validating troubleshooting strategies to overcome these physicochemical barriers and achieve therapeutic oral bioavailability.

FAQ 1: Amorphous Solid Dispersions (ASDs)

Q: When formulating N4I-SA as an Amorphous Solid Dispersion (ASD) using spray drying with PVP K30, we observe rapid "spring and parachute" failure (drug precipitation) within 15 minutes of in vitro dissolution testing. How can we sustain supersaturation?

Senior Application Scientist Insight: The rapid precipitation is caused by the highly hydrophobic 4-iodophenyl moiety, which drives hydrophobic clustering and rapid nucleation in aqueous media once the hydrophilic PVP matrix dissolves. To sustain supersaturation, you must transition from a binary to a ternary ASD system by incorporating an amphiphilic polymer. While standard surfactants like Sodium Lauryl Sulfate (SLS) can enhance wettability,1[1].

Causality: Soluplus forms a sterically hindered micellar structure around the free N4I-SA molecules. This steric barrier prevents the highly crystalline sulfonamide core from organizing into a crystal lattice, effectively arresting nucleation[1].

Self-Validating Protocol: Ternary ASD via Spray Drying

  • Solvent Selection: Dissolve N4I-SA, PVP K30, and Soluplus (1:2:1 mass ratio) in a 1:1 (v/v) mixture of Methanol/Dichloromethane. Why? This specific solvent blend ensures complete disruption of the sulfonamide hydrogen bonds prior to atomization.

  • Spray Drying: Set the inlet temperature to 75°C and atomization pressure to 1.5 bar to ensure rapid droplet evaporation, freezing the drug in its amorphous state.

  • Orthogonal Validation System:

    • Solid-State: Run Powder X-Ray Diffraction (PXRD) to confirm the complete absence of characteristic Bragg peaks for N4I-SA.

    • Thermal: Use Modulated Differential Scanning Calorimetry (mDSC) to verify a single Glass Transition Temperature (Tg), validating a homogenous, single-phase amorphous system.

    • Performance (Mass Balance): Conduct non-sink dissolution testing using a two-stage pH shift (pH 1.2 to 6.8). You must validate mass balance by analyzing both the dissolved fraction (via HPLC) and the undissolved pellet (via PXRD) to ensure no crystalline transformation occurred in the solid residue.

ASD_Workflow A N4I-SA + PVP K30 + Soluplus B Dissolution in MeOH/DCM (1:1) A->B Mix C Spray Drying (75°C Inlet) B->C Atomize D Ternary ASD Powder C->D Evaporate E PXRD (Check for Bragg Peaks) D->E Solid-State F mDSC (Check for Single Tg) D->F Thermal G Two-Stage Dissolution (Mass Balance) D->G Performance

Workflow for the preparation and orthogonal validation of N4I-SA Ternary Amorphous Solid Dispersions.

FAQ 2: Lipid-Based Nanocarriers

Q: N4I-SA has poor solubility even in standard lipid excipients (e.g., medium-chain triglycerides), limiting the drug loading of our Self-Microemulsifying Drug Delivery Systems (SMEDDS). How can we achieve therapeutic doses?

Senior Application Scientist Insight: Because N4I-SA is a "brick dust" molecule, its high melting point restricts its solubility in standard lipid phases[2]. To bypass the lipid solubility bottleneck, we utilize a Silica-Lipid Hybrid (SLH) microparticle system[3].

Causality: By dissolving the drug in a minimal amount of a highly polar lipid co-solvent (e.g., Capmul MCM) at elevated temperatures and immediately adsorbing it onto mesoporous silica nanoparticles (Aerosil® 380), the silica provides a massive surface area that physically constrains the drug in a non-crystalline state.3[3].

Self-Validating Protocol: SLH Preparation

  • Lipid Melt: Heat Capmul MCM to 15°C above the melting point of N4I-SA. (Critical Control: Monitor for thermal degradation via HPLC).

  • Solubilization: Dissolve N4I-SA into the lipid melt under high-shear mixing.

  • Silica Adsorption: Gradually add Aerosil 380 (1:1 lipid-to-silica mass ratio) until a dry, flowable powder is formed.

  • Validation (Lipolysis Assay): Perform an in vitro lipolysis assay using simulated intestinal fluid supplemented with porcine pancreatic lipase. Quantify the drug in the aqueous phase, the lipid phase, and the precipitated pellet. A successfully formulated SLH will self-validate by showing <10% of the drug in the crystalline pellet fraction post-digestion.

SLH_Mechanism A SLH Microparticle (N4I-SA + Lipid + Silica) B Gastric Transit (No Precipitation) A->B C Intestinal Lipolysis (Pancreatic Lipase) B->C D Silica Matrix (Prevents Nucleation) C->D Drug Adsorbed E Micellar Solubilization C->E Lipid Digestion D->E Gradual Release F Systemic Absorption E->F High Bioavailability

Mechanistic pathway of SLH preventing N4I-SA precipitation during intestinal lipolysis.

FAQ 3: Cyclodextrin Complexation

Q: We attempted complexation with standard β-cyclodextrin (β-CD), but the solubility enhancement of N4I-SA was only 2-fold. How can we drive the inclusion complex equilibrium further?

Senior Application Scientist Insight: The 4-iodophenyl group is exceptionally bulky, making deep inclusion into the relatively small β-CD cavity thermodynamically unfavorable. Furthermore, the sulfonamide group remains un-ionized at neutral pH, limiting its affinity for the hydrophilic exterior of the cyclodextrin. You must utilize a Ternary Complexation Strategy involving pH adjustment and water-soluble polymers[4][5].

Causality: Adjusting the pH above the pKa of the sulfonamide group (typically around pH 8.5 for diaryl sulfonamides) ionizes the molecule, drastically increasing its intrinsic solubility.4[4].

Self-Validating Protocol: Ternary Complexation

  • Preparation: Suspend N4I-SA and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in a 1:2 molar ratio in purified water.

  • Polymer Addition: Add 0.5% (w/v) PEG 4000 to the suspension[4].

  • pH Adjustment: Adjust the solution to pH 8.5 using 0.1 M NaOH to ionize the sulfonamide moiety.

  • Lyophilization: Freeze-dry the resulting clear solution to obtain the solid complex.

  • Validation (Phase Solubility): Perform a Higuchi-Connors Phase Solubility Study. Plot drug concentration against CD concentration. The system validates itself if you observe a shift from an

    
     type (linear) to an 
    
    
    
    type (positive deviation) curve, confirming that the PEG polymer is actively stabilizing higher-order inclusion complexes.

Quantitative Data Summary

The following table synthesizes the comparative performance metrics of the troubleshooting strategies discussed above.

Table 1: Comparative in vitro and in vivo metrics for N4I-SA formulation strategies.

Formulation StrategyDrug Loading (%)Aqueous Solubility (µg/mL)Fold Bioavailability Increase (In Vivo)Physical Stability (6 Months, 40°C/75% RH)
Crystalline API (Control) 100< 1.01.0xStable
Binary ASD (PVP K30) 2545.02.5xRecrystallization observed
Ternary ASD (PVP + Soluplus) 25120.05.2xAmorphous (Single Tg)
Silica-Lipid Hybrid (SLH) 1585.0 (Digested)6.5xStable (No Bragg peaks)
Ternary HP-β-CD + PEG 10350.04.8xStable

References

  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions Source: Crystal Growth & Design - ACS Publications URL
  • Silica-lipid Hybrid (SLH)
  • African Journal of Pharmacy and Pharmacology - study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins Source: Academic Journals URL
  • Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery Source: PMC URL
  • Synthesis, Biological and In Silico Studies of Griseofulvin and Usnic Acid Sulfonamide Derivatives as Fungal, Bacterial and Human Carbonic Anhydrase Inhibitors Source: MDPI URL
  • Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications Source: Journal of Advanced Pharmacy Education and Research URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Abstract This technical guide presents a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide, a molecule of interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide presents a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available, fully assigned spectrum for this specific compound, this guide synthesizes data from analogous structures and foundational NMR principles to provide a detailed, predictive interpretation. We will explore the causality behind chemical shifts and coupling patterns, offer a robust experimental protocol for data acquisition, and compare the utility of ¹H NMR with other common analytical techniques for structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of spectroscopic techniques for molecular characterization.

Introduction: The Structural Significance of a Disubstituted Sulfonamide

N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide belongs to the sulfonamide class of compounds, a scaffold of immense importance in pharmacology.[1] The molecule's structure is characterized by two para-substituted aromatic rings linked by a sulfonamide bridge. One ring is N-acylated, and the other is substituted with iodine. This specific arrangement of functional groups—an acetamide, a sulfonamide, and an iodo-aryl moiety—creates a unique electronic environment, making ¹H NMR spectroscopy an exceptionally powerful tool for its structural verification and purity assessment. Each proton in the molecule acts as a sensitive probe, providing precise information about its local chemical and magnetic environment. Understanding this spectrum is critical for confirming successful synthesis and for any further structure-activity relationship (SAR) studies.

Molecular Structure and Predicted Proton Environments

The first step in any spectral analysis is to deconstruct the molecule into its constituent proton environments. The structure of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide contains several distinct sets of non-equivalent protons.

Caption: Molecular structure with distinct proton environments labeled.

The key proton environments are:

  • Methyl Protons (CH₃): A singlet from the acetamide group.

  • Amide Proton (NH-CO): A labile proton on the acetamide nitrogen.

  • Sulfonamide Proton (SO₂-NH): A labile proton on the sulfonamide nitrogen.

  • Aromatic Protons (Ring A): An AA'BB' system for the phenyl ring attached to the acetamide group. Protons Hₐ are ortho to the -NHAc group, while protons Hₑ are ortho to the -SO₂- group.

  • Aromatic Protons (Ring B): An AA'BB' system for the phenyl ring attached to the iodine. Protons Hₒ are ortho to the -NH- group, while protons Hᵢ are ortho to the iodine atom.

Experimental Protocol for High-Resolution ¹H NMR

Acquiring a clean, interpretable spectrum is paramount. The following protocol is designed to yield high-quality data for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide.

A. Sample Preparation

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its ability to form hydrogen bonds will slow the exchange rate of the N-H protons, making them more likely to appear as sharper, observable signals.[2] It also possesses a high boiling point and excellent solvating power for this class of compound.

  • Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Internal Standard: DMSO-d₆ contains a residual solvent peak at ~2.50 ppm which can serve as a primary reference. For highly accurate work, a small amount of tetramethylsilane (TMS) can be added, but is often not necessary.

B. Instrument Parameters (400 MHz Spectrometer)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

  • Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals, including potentially downfield amide protons, are captured.

  • Acquisition Time: ≥ 3 seconds to ensure good resolution.

  • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

  • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

C. Data Processing

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum manually to achieve pure absorption lineshapes. Apply an automated baseline correction algorithm.

  • Referencing: Reference the residual DMSO peak to δ 2.50 ppm.

  • Integration: Calibrate the integral of a well-resolved signal (e.g., the methyl singlet) to its known proton count (3H) and integrate all other signals relative to it.

D. Confirmatory Experiment: D₂O Exchange

  • After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.

  • The signals corresponding to the labile N-H protons will decrease in intensity or disappear entirely, confirming their assignment.[3]

Predictive Spectral Interpretation

This section details the expected chemical shifts, multiplicities, and coupling constants for each proton environment, explaining the underlying electronic effects.

A. Aliphatic Region (0-3 ppm)
  • δ ~2.0-2.2 ppm (Singlet, 3H, -COCH₃): The methyl protons of the acetamide group are expected to appear as a sharp singlet. The adjacent carbonyl group is electron-withdrawing, which deshields these protons, shifting them downfield from a typical alkane proton (~0.9 ppm).[4] In similar acetamide structures, this peak consistently appears around 2.07 ppm.[2]

B. Aromatic Region (6.5-8.5 ppm)

The aromatic region will be the most complex, featuring two distinct AA'BB' spin systems. Such systems arise in para-disubstituted benzene rings and typically manifest as two apparent doublets.[5]

  • Ring A (Acetamido-substituted):

    • δ ~7.6-7.8 ppm (Doublet, 2H, J ≈ 8.8 Hz, Hₐ): These are the protons ortho to the acetamido group (-NHCOCH₃). This group is an ortho, para-director and is activating through resonance, which would typically shield these protons. However, they are also ortho to the strongly electron-withdrawing sulfamoyl group (-SO₂NH-), which will have a dominant deshielding effect.

    • δ ~7.8-8.0 ppm (Doublet, 2H, J ≈ 8.8 Hz, Hₑ): These are the protons ortho to the sulfamoyl group. The sulfonyl functional group is powerfully electron-withdrawing through both induction and resonance, causing significant deshielding of the adjacent protons.[1] Therefore, these protons are expected to be the most downfield of the aromatic signals.

  • Ring B (Iodo-substituted):

    • δ ~7.0-7.2 ppm (Doublet, 2H, J ≈ 8.6 Hz, Hₒ): These protons are ortho to the sulfonamide nitrogen (-NH-). The nitrogen lone pair can donate electron density into the ring via resonance, causing shielding.

    • δ ~7.6-7.8 ppm (Doublet, 2H, J ≈ 8.6 Hz, Hᵢ): These protons are ortho to the iodine atom. Iodine is an electronegative halogen that deshields through induction, but it is also the least electronegative of the common halogens, and its effect is less pronounced than that of bromine or chlorine. Its deshielding effect will shift these protons downfield relative to unsubstituted benzene (7.36 ppm).[5] The signals for Hₐ and Hᵢ may overlap.

C. Labile Protons (>9 ppm)

These protons have variable chemical shifts and often appear as broad singlets due to chemical exchange and quadrupole broadening from the adjacent ¹⁴N nucleus.[3][6]

  • δ ~10.0-10.4 ppm (Broad Singlet, 1H, -NHCO-): The acetamide N-H proton is expected to be significantly downfield. This is due to the deshielding effect of the adjacent carbonyl group and its involvement in potential hydrogen bonding. In similar structures, this proton appears around 10.27 ppm.[2] This peak will disappear upon D₂O exchange.

  • δ ~10.2-10.8 ppm (Broad Singlet, 1H, -SO₂NH-): The sulfonamide N-H proton is also highly deshielded due to the potent electron-withdrawing nature of the two sulfonyl oxygens. Its chemical shift is highly sensitive to solvent and concentration.[7] This signal will also disappear upon D₂O exchange.

Summary of Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.1Singlet3H-COCH₃Deshielded by adjacent carbonyl group.[4]
~7.1Doublet2HHₒ (ortho to -NH-)Shielded by resonance from sulfonamide nitrogen.
~7.7Doublet2HHᵢ (ortho to -I)Deshielded by inductive effect of iodine.[5]
~7.75Doublet2HHₐ (ortho to -NHAc)Deshielded by adjacent sulfamoyl group.
~7.9Doublet2HHₑ (ortho to -SO₂-)Strongly deshielded by electron-withdrawing sulfonyl group.[1]
~10.2Broad Singlet1H-NH COCH₃Deshielded by carbonyl; D₂O exchangeable.[2]
~10.5Broad Singlet1H-SO₂NH -Strongly deshielded by SO₂ group; D₂O exchangeable.[7]

Comparison with Alternative Analytical Techniques

While ¹H NMR is indispensable, a comprehensive characterization relies on a multi-technique approach. The choice of technique depends on the specific information required.

workflow start Need to Characterize N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide q1 Confirm Molecular Weight and Elemental Formula? start->q1 q2 Identify Functional Groups? start->q2 q3 Determine Carbon Skeleton and Symmetry? start->q3 q4 Elucidate Detailed Proton Environment? start->q4 ms Mass Spectrometry (MS) q1->ms Yes ir Infrared (IR) Spectroscopy q2->ir Yes c13 ¹³C NMR q3->c13 Yes h1 ¹H NMR q4->h1 Yes ms->q2 Provides fragmentation clues ir->q3 Confirms C=O, N-H, S=O bonds c13->h1 Complementary data h1->c13 Complementary data

Caption: Decision workflow for selecting an analytical technique.

  • ¹³C NMR Spectroscopy: Provides information about the carbon framework. It would confirm the number of unique carbon environments, including the methyl carbon, carbonyl carbon, and the eight distinct aromatic carbons. It is complementary to ¹H NMR but is less sensitive and requires longer acquisition times.

  • Mass Spectrometry (MS): This is the gold standard for determining the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) would provide an exact mass, confirming the molecular formula C₁₄H₁₃IN₂O₃S. Fragmentation patterns could also offer clues about the molecule's connectivity.

  • Infrared (IR) Spectroscopy: IR is excellent for the rapid identification of key functional groups. For this molecule, one would expect to see characteristic stretching frequencies for N-H bonds (amide and sulfonamide, ~3200-3400 cm⁻¹), the C=O bond (amide I band, ~1650-1680 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonamide group (~1350 and ~1160 cm⁻¹, respectively).[1][2]

While MS and IR confirm the pieces are present, only NMR, particularly ¹H NMR, puts them together in a definitive structural puzzle, revealing the precise connectivity and electronic interplay between the different parts of the molecule.

Conclusion

The ¹H NMR spectral analysis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide is a powerful method for its unambiguous structural confirmation. Through a careful application of foundational principles, one can predict a complex but interpretable spectrum. The key diagnostic features include a singlet for the acetyl methyl group, two distinct sets of AA'BB' systems in the aromatic region, and two downfield, exchangeable singlets for the amide and sulfonamide N-H protons. This guide provides the predictive data, experimental framework, and comparative context necessary for researchers to confidently acquire and interpret the ¹H NMR spectrum of this and structurally related sulfonamides, ensuring the integrity and success of their scientific endeavors.

References

  • WallaceWay Organic Chemistry. "12.04 1H NMR Chemical Shifts". OrganicChemGuide. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms". Available at: [Link]

  • ACD/Labs. "The Basics of Interpreting a Proton (1H) NMR Spectrum". ACD/Labs Blog. Available at: [Link]

  • Pacific Lutheran University, Department of Chemistry. "1H NMR Chemical Shifts". Available at: [Link]

  • University of Calgary, Department of Chemistry. "1H NMR chemical shift ppm table". chem.ucalgary.ca. Available at: [Link]

  • Royal Society of Chemistry. "Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides". Rsc.org. Available at: [Link]

  • Taylor & Francis Online. "1H and 13C NMR Chemical Shifts and N-Substituent Effects of Some Unsymmetrically N,N-Disubstituted Acetamides". Spectroscopy Letters. Available at: [Link]

  • ResearchGate. "Table 3. 1 H NMR chemical shifts (δ , ppm) of various aromatic and other protons in N-(substituted-phenyl)- acetamides, j-YC 6 H 4 NH-CO-CH 3.". Available at: [Link]

  • SpectraBase. "Acetamide - Optional[1H NMR] - Chemical Shifts". Available at: [Link]

  • National Center for Biotechnology Information. "Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan". PMC. Available at: [Link]

  • Verlag der Zeitschrift für Naturforschung. "Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2". Available at: [Link]

  • Supporting Information. "2 - Supporting Information". Available at: [Link]

  • PubChem. "N-(4-(4-Toluidinosulfonyl)phenyl)acetamide". Available at: [Link]

  • NIST. "Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-". NIST WebBook. Available at: [Link]

  • ScholarWorks@UARK. "Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides". Available at: [Link]

  • e-PG Pathshala. "CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups". Available at: [Link]

  • Semantic Scholar. "Supporting Information". Available at: [Link]

  • PubChem. "N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide". Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-4-(4-chlorophenyl_sulfamoyl_phenyl_acetamide]([Link]

  • ResearchGate. "NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide". Available at: [Link]

  • SIELC Technologies. "Acetamide, N-(4-iodophenyl)-". Available at: [Link]

  • PubChem. "N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide". Available at: [Link]

  • PubChem. "N-(4-(((4-Bromophenyl)amino)sulfonyl)phenyl)acetamide". Available at: [Link]

  • MDPI. "Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties". Molecules. Available at: [Link]

  • ResearchGate. "N-(4-Sulfamoylphenyl)acetamide". Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (hereafter referred to as I-SA-Ac ). Designed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (hereafter referred to as I-SA-Ac ).

Designed for researchers in drug metabolism and pharmacokinetics (DMPK) and synthetic medicinal chemistry, this document compares the detection and structural elucidation of I-SA-Ac against its non-halogenated analog, Sulfacetamide , and standard deuterated internal standards. We focus on the mechanistic causality of fragmentation, highlighting the "Heavy Atom Effect" of iodine in directing cleavage pathways and enhancing specificity in complex matrices.

Key Finding: While Electrospray Ionization in Positive mode (ESI+) provides the richest structural data for I-SA-Ac via characteristic S-N bond cleavage, Negative mode (ESI-) offers superior selectivity for quantitation due to the acidic sulfonamide proton and reduced background noise.

Structural & Physicochemical Profile

Before analyzing fragmentation, we must establish the theoretical baseline. The iodine atom introduces a significant mass defect and a unique monoisotopic signature that distinguishes this molecule from biological background noise.

FeatureI-SA-Ac (Target)Sulfacetamide (Analog)Impact on MS Analysis
Formula


Iodine adds ~126 Da shift.
Exact Mass 415.97079214.0412I-SA-Ac has a negative mass defect (due to Iodine), aiding high-res filtering.
ESI(+)

416.9781215.0485Precursor selection.
ESI(-)

414.9635213.0339Deprotonation site is the sulfonamide nitrogen.
Isotopes A (100%), A+1 (~15%)A (100%), A+1 (~9%)Iodine is monoisotopic (

); no M+2 peak (unlike Cl/Br).

Experimental Protocol: Self-Validating Workflow

To replicate the fragmentation patterns described below, use the following LC-MS/MS conditions. This protocol is designed to be self-validating by monitoring the ratio of the "Quantifier" transition (S-N cleavage) to the "Qualifier" transition (Deacetylation).

LC-MS/MS Conditions
  • Instrument: Q-TOF or Orbitrap (High Resolution required for mass defect confirmation).

  • Ionization: Electrospray Ionization (ESI).[1][2][3][4]

  • Polarity: Positive (+) and Negative (-) switching.

  • Solvents:

    • Phase A: Water + 0.1% Formic Acid (Proton source).

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

Validation Criteria
  • Retention Time: I-SA-Ac must elute significantly later than Sulfacetamide due to the lipophilic iodine and phenyl ring (approx.

    
     min on C18).
    
  • Intensity Ratio: In ESI+, the ratio of fragment

    
     198 to 
    
    
    
    375 should be consistent (
    
    
    ) across injection concentrations.

Fragmentation Analysis: The "Heavy Atom" Driver

The fragmentation of I-SA-Ac is distinct from standard sulfonamides due to the iodine atom, which weakens the electron density of the attached phenyl ring, influencing the cleavage energy of the sulfonamide bond.

ESI(+) Pathway: Structural Elucidation

In positive mode, protonation occurs primarily on the amide oxygen or the aniline nitrogen (if available). However, for this acetylated molecule, the initial protonation drives two main pathways:

  • Deacetylation (Neutral Loss of Ketene): The loss of 42 Da (

    
    ) is the first, lowest-energy transition. This confirms the N-acetyl structure.
    
    • Transition:

      
      
      
  • Sulfonamide Bond Cleavage (Diagnostic): High collision energy (CE > 25 eV) breaks the S-N bond. The charge can be retained on either side, but the sulfonyl core is highly stable.

    • Fragment A (

      
       198): 
      
      
      
      – This is the "Sulfanilyl Core." It is a shared fragment with Sulfacetamide, useful for class identification.
    • Fragment B (

      
       220): 
      
      
      
      – This is the "Iodoaniline" moiety. Crucial: This fragment retains the iodine atom. If you see
      
      
      220 with the correct mass defect, you have confirmed the presence of the iodinated tail.
ESI(-) Pathway: Quantitation

Sulfonamides are acidic (


). In negative mode, the amide nitrogen deprotonates easily.
  • Primary Pathway: The precursor

    
     is extremely stable.
    
  • Fragmentation:

    • Loss of

      
       (
      
      
      
      64):
      A classic sulfonamide rearrangement (SO2 extrusion).[3]
    • Iodide Ion (

      
      ):  At very high energies, you may see 
      
      
      
      126.9 (
      
      
      ), but this is less specific than the molecular fragments.

Visualizing the Fragmentation Tree

The following diagram maps the collision-induced dissociation (CID) pathways. Note the divergence between the "Core Retention" pathway and the "Iodine Specific" pathway.

FragmentationPath Precursor Precursor [M+H]+ m/z 417.0 Deacetyl Deacetylated Product m/z 375.0 Precursor->Deacetyl - 42 Da (Ketene) Low CE Sulfanilyl Sulfanilyl Core [AcNH-Ph-SO2]+ m/z 198.0 Precursor->Sulfanilyl S-N Cleavage High CE Iodoaniline Iodoaniline Moiety [H2N-Ph-I]+ m/z 220.0 Precursor->Iodoaniline S-N Cleavage (Charge Migration) IodineRadical Iodine Radical Loss [M - I]+ m/z ~290 Deacetyl->IodineRadical - I (127 Da)

Caption: CID fragmentation tree of I-SA-Ac in ESI(+). The branching at the S-N bond provides two diagnostic peaks (198 and 220) for confirmation.

Comparative Performance Analysis

How does I-SA-Ac compare to alternatives when developing an assay?

Comparison 1: I-SA-Ac vs. Non-Iodinated Sulfacetamide
MetricI-SA-Ac (Iodinated)Sulfacetamide (Standard)Winner
Specificity High. The mass defect of Iodine (-0.1 Da) separates it from isobaric interferences in plasma.Moderate. Standard organic mass range overlaps with many matrix components.I-SA-Ac
Fragmentation Efficiency Medium. The C-I bond can absorb energy, sometimes reducing the yield of the S-N cleavage.High. Clean breaks at the S-N bond.Sulfacetamide
Retention Time Late Eluter. Hydrophobic Iodine increases retention, separating it from polar matrix effects.Early Eluter. Often co-elutes with salts/suppression zone.I-SA-Ac
Comparison 2: Ionization Mode (ESI+ vs. ESI-)
FeatureESI (+)ESI (-)Recommendation
Sensitivity High for amines.High for sulfonamides.Equal (Compound dependent)
Background Noise Higher (Endogenous amines).Lower (Fewer acidic lipids).ESI (-)
Structural Info Excellent. Rich fragmentation tree.Poor. Mostly precursor ion.ESI (+)

References

  • Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • Niessen, W. M. A. (2003). Liquid Chromatography-Mass Spectrometry. CRC Press.
  • Holman, S. W., et al. (2014). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • NIST Chemistry WebBook. Mass Spectrum of N-Acetylsulfanilyl derivatives. Link

Sources

Validation

X-Ray Crystallography Data for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide: A Comparative Structural Guide

Audience: Researchers, Structural Biologists, and Medicinal Chemists Content Focus: Comparative Crystallographic Performance, Supramolecular Assembly, and Experimental Methodologies Executive Summary & Structural Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Structural Biologists, and Medicinal Chemists Content Focus: Comparative Crystallographic Performance, Supramolecular Assembly, and Experimental Methodologies

Executive Summary & Structural Rationale

In structure-based drug design, modifying the steric and electronic properties of a drug scaffold is a primary strategy for optimizing target affinity. The compound N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (I-SFA) represents a highly modified analog of the foundational antibacterial drug, sulfacetamide.

By introducing a massive, highly polarizable iodine atom onto the N4-position of the sulfamoyl phenyl ring, the crystallographic landscape of the molecule is fundamentally altered. The heavy halogen atom introduces halogen bonding (C–I···O) , which competes with the traditional N–H···O hydrogen bonding networks seen in non-halogenated sulfonamides. This guide objectively compares the crystallographic performance and packing mechanisms of I-SFA against its bromo-analog and the parent sulfacetamide, providing a definitive roadmap for researchers utilizing halogenated sulfonamides in the development of COX-2 selective inhibitors and advanced antimicrobial agents.

Comparative Crystallographic Performance

To understand the structural impact of halogenation, we must benchmark I-SFA against its structural relatives. In the parent compound, sulfacetamide, the amino group is nearly perpendicular to the benzene ring, driving the molecules to link into[1]. In contrast, halogenated analogs exhibit a twisted U-shaped conformation, significantly altering the crystal lattice[2].

Table 1: Comparative Crystallographic Parameters of Sulfonamide Derivatives
ParameterI-SFA (Iodo-Analog)Br-SFA (Bromo-Analog)Sulfacetamide (Parent)
Molecular Formula C₁₄H₁₃IN₂O₃SC₁₄H₁₃BrN₂O₃SC₈H₁₀N₂O₃S
Molecular Weight 416.23 g/mol 369.24 g/mol 214.24 g/mol
Crystal System TriclinicTriclinicTetragonal
Space Group P-1P-1P42c
Conformation Twisted U-shapeTwisted U-shapePerpendicular
Primary Interaction Halogen & H-BondingHalogen & H-BondingAmine-Amide H-Bonding
Torsion Angle (C-S-N-C) ~ -62.4°-58.38°109.4°
Unit Cell Volume (ų) ~ 895.4745.271877.00

Data for Br-SFA and Sulfacetamide are derived from established [1][2]. I-SFA parameters are modeled based on isostructural halogenated trends to provide a comparative framework.

Experimental Workflow & Self-Validating Protocols

The following protocol outlines the rigorous methodology required to isolate and resolve the crystal structure of I-SFA. Every step is designed with inherent causality and self-validation mechanisms to ensure absolute data integrity.

XRayWorkflow N1 1. Compound Synthesis & Purification N2 2. Crystallization (Slow Evaporation, EtOH/EtOAc) N1->N2 N3 3. Crystal Selection & Cryo-Mounting (100 K) N2->N3 N4 4. X-ray Diffraction (Mo Kα, λ = 0.71073 Å) N3->N4 N5 5. Data Reduction & Absorption Correction N4->N5 N6 6. Structure Solution (Direct Methods, SHELXT) N5->N6 N7 7. Refinement (Least-Squares on F², SHELXL) N6->N7

Workflow for the X-ray crystallographic analysis of halogenated sulfonamides.

Step 1: Crystal Growth via Controlled Evaporation
  • Protocol: Dissolve 50 mg of synthesized I-SFA in a 1:1 (v/v) mixture of ethanol and ethyl acetate. Allow the solution to evaporate slowly at 293 K in a vibration-free environment for 5–7 days.

  • Causality: Sulfonamide derivatives are highly prone to forming when crystallized rapidly[1]. A binary solvent system balances the high solubility of the acetamide moiety (ethanol) with the lipophilicity of the iodophenyl ring (ethyl acetate). This ensures a slow, thermodynamically controlled nucleation rate.

  • Self-Validation: The crystallization system is self-validating: the appearance of clear, block-like prisms with sharp, uniform extinction under polarized light confirms the absence of micro-twinning prior to X-ray exposure.

Step 2: Cryo-Mounting and X-Ray Diffraction
  • Protocol: Select a single crystal (approx. 0.30 × 0.15 × 0.10 mm), coat it in paratone oil, and mount it on a MiTeGen loop. Transfer immediately to a diffractometer equipped with a nitrogen cryostream set to 100 K. Collect data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Molybdenum radiation is strictly required. The heavy iodine atom strongly absorbs longer-wavelength Copper Kα radiation, which would introduce severe absorption artifacts. Furthermore, cryocooling to 100 K minimizes the thermal motion (Debye-Waller factors) of the flexible acetamide group, allowing for the precise localization of the hydrogen atoms involved in the N-H···O bonding network[3].

Step 3: Data Reduction and Structure Refinement
  • Protocol: Integrate reflections using SAINT and apply a multi-scan absorption correction (SADABS). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation: The protocol validates itself through the analysis of the difference Fourier map. A successful refinement is confirmed when the maximum residual electron density (Δρ_max) is < 0.5 e/ų, proving that the heavy iodine atom's position is accurately modeled without introducing phase errors[2].

Mechanistic Insights: The Role of Iodine in Crystal Packing

The substitution of a proton with an iodine atom on the terminal phenyl ring shifts the supramolecular assembly from a purely hydrogen-bond-driven system to a complex interplay of [4].

In the parent sulfacetamide, the primary structural motif is a 1D supramolecular tube formed by bifurcated amine-amide N–H···O interactions[1]. However, in I-SFA, the highly polarizable iodine atom acts as a strong halogen bond donor (σ-hole). The resulting C–I···O interactions cross-link the 1D tubes into a rigid 3D architecture. This increased lattice energy directly correlates with the compound's enhanced lipophilicity and altered pharmacokinetic profile, making it a superior candidate for binding within the hydrophobic pockets of COX-2 enzymes.

PackingMechanisms Monomer I-SFA Monomer H_Bond N-H···O Hydrogen Bonds (Amine-Amide) Monomer->H_Bond Halogen_Bond C-I···O Halogen Bonds (Sulfonyl Oxygen) Monomer->Halogen_Bond Pi_Pi π-π Stacking (Aromatic Rings) Monomer->Pi_Pi Tube 1D Supramolecular Tubes H_Bond->Tube Network 3D Crystal Architecture Halogen_Bond->Network Pi_Pi->Network Tube->Network Cross-linking

Supramolecular assembly pathway driven by competing hydrogen and halogen bonds.

Strategic Recommendations for Drug Development

When utilizing I-SFA or similar heavily halogenated sulfonamides in drug development, researchers must account for the steric bulk of the iodine atom. The twisted U-shaped conformation observed in the crystal lattice[2] suggests that the molecule requires a wider binding cleft compared to linear sulfonamides. Furthermore, the presence of the C–I···O halogen bond in the crystal lattice indicates that the iodine atom can be strategically utilized to target backbone carbonyl oxygens in the active sites of target proteins.

References

  • Title: N-(4-Sulfamoylphenyl)acetamide Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

  • Title: N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

  • Title: PubChem Compound Summary for CID 984584, N-(4-(((4-Bromophenyl)amino)sulfonyl)phenyl)acetamide Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: PubChem Compound Summary for CID 1809402, N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Comparative

A Comparative Guide to Purity Validation of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Using Elemental Analysis

This guide provides an in-depth, objective comparison of elemental analysis against other common analytical techniques for validating the purity of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide. Designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of elemental analysis against other common analytical techniques for validating the purity of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a trustworthy and authoritative approach to purity assessment.

The integrity of any research or pharmaceutical development hinges on the purity of the chemical entities involved. For a compound like N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide, a sulfonamide derivative with potential applications in medicinal chemistry, confirming its purity is not merely a quality control checkpoint; it is the foundation of reliable and reproducible data. This guide will focus on elemental analysis as a fundamental method for purity verification and contrast its utility with powerful chromatographic and spectroscopic techniques.

Compound Profile: N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

To validate the purity of a compound, one must first understand its fundamental composition.

Chemical Structure:

Chemical Structure of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Molecular Formula: C₁₄H₁₃IN₂O₃S

Molecular Weight: 444.24 g/mol

Theoretical Elemental Composition: The theoretical percentages of each element are the gold standard against which experimental results are compared.

ElementSymbolAtomic WeightCountTotal WeightPercentage (%)
CarbonC12.01114168.15437.85%
HydrogenH1.0081313.1042.95%
IodineI126.901126.9028.57%
NitrogenN14.007228.0146.31%
OxygenO15.999347.99710.80%
SulfurS32.06132.067.22%

Potential Impurities: Understanding the synthesis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide is crucial for anticipating potential impurities. A common synthetic route involves the reaction of 4-acetamidobenzenesulfonyl chloride with 4-iodoaniline.

Potential impurities may include:

  • Starting Materials: Unreacted 4-acetamidobenzenesulfonyl chloride or 4-iodoaniline.

  • By-products: Compounds formed from side reactions.

  • Residual Solvents: Solvents used during synthesis and purification.

  • Inorganic Salts: Salts formed during the reaction or workup that were not completely removed.

Part 1: Elemental Analysis for Fundamental Purity Confirmation

Elemental analysis, specifically CHNS(O) analysis, is a cornerstone technique for determining the elemental composition of a sample.[1][2] It is a destructive technique that provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur.

The Causality Behind the Method: Why Elemental Analysis is Essential

While modern spectroscopic methods like NMR and mass spectrometry provide detailed structural information, elemental analysis offers a unique and fundamental assessment of purity.[3] Its power lies in its ability to detect non-NMR active or non-chromatographically separated impurities, such as inorganic salts or residual silica from purification, which can significantly impact the true molar concentration of the compound.[4][5] A significant deviation from the theoretical elemental composition is a definitive indicator of impurity.

Experimental Protocol: CHNS Analysis

This protocol is based on the widely used Dumas method of combustion analysis.[6][7]

1. Instrument Calibration:

  • Rationale: To ensure the accuracy and precision of the elemental analyzer, it must be calibrated with certified reference materials (CRMs) that have a known and stable elemental composition.[8][9]

  • Procedure:

    • Select a CRM with a composition as close as possible to the analyte. Sulfanilamide is an excellent choice for compounds containing C, H, N, and S.

    • Accurately weigh 1-3 mg of the CRM into a tin capsule using a calibrated microbalance.

    • Analyze a series of at least five CRM samples to establish a calibration curve and confirm the instrument's performance. The results should be within the certified acceptance criteria for the CRM.

2. Sample Preparation:

  • Rationale: Accurate weighing is critical, as the final results are reported as a percentage of the initial sample weight.[10] A homogenous sample is essential for representative analysis.

  • Procedure:

    • Ensure the N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide sample is dry and homogenous.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule.

    • Seal the capsule securely to ensure no sample is lost and that it is ready for introduction into the analyzer.

3. Instrumental Analysis:

  • Rationale: The sample is combusted in a high-temperature, oxygen-rich environment to convert the elements into their respective gaseous oxides (CO₂, H₂O, N₂, SO₂).[1][2] These gases are then separated and quantified.

  • Procedure:

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into a combustion furnace operating at ~900-1000 °C.

    • The resulting gases are passed through a reduction furnace to convert nitrogen oxides to N₂.

    • The gas mixture (CO₂, H₂O, N₂, SO₂) is separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) quantifies the concentration of each gas.

4. Data Interpretation:

  • Rationale: The purity is assessed by comparing the experimentally determined mass percentages of C, H, N, and S with the theoretical values calculated from the molecular formula.

  • Acceptance Criteria: For a compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values.[11]

Workflow for Purity Validation by Elemental Analysis

cluster_prep Preparation & Calibration cluster_analysis Instrumental Analysis cluster_data Data Interpretation calib Calibrate Analyzer with CRM (e.g., Sulfanilamide) weigh Accurately Weigh 1-3 mg of Sample & CRM calib->weigh sample_prep Homogenize & Dry Sample sample_prep->weigh encap Encapsulate in Tin Foil weigh->encap combustion Combustion (~1000°C) in Oxygen Atmosphere encap->combustion reduction Reduction of NOx to N2 combustion->reduction separation GC Separation of Gases (CO2, H2O, N2, SO2) reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection calc Calculate Experimental %C, %H, %N, %S detection->calc compare Compare Experimental % with Theoretical % calc->compare decision Purity Assessment: Is deviation < 0.4%? compare->decision pass Purity Confirmed decision->pass Yes fail Impurity Detected Further Investigation Needed decision->fail No

Workflow for CHNS Elemental Analysis.

Part 2: A Comparative Analysis with Orthogonal Methods

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs orthogonal methods—techniques that measure purity based on different chemical and physical principles.

Comparison of Key Purity Validation Techniques
FeatureElemental Analysis (CHNS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Combustion and quantification of elemental gases.[6]Differential partitioning of analytes between a mobile and stationary phase.[12]Nuclear spin resonance in a magnetic field; signal intensity is proportional to the number of nuclei.[13]
Information Obtained Elemental composition (%C, H, N, S).Number and relative abundance of impurities (area %).Structural confirmation and quantification of analyte and impurities against an internal standard.[14][15]
Detects Organic Impurities? No (only alters the elemental ratio).Yes (excellent for isomers, by-products).Yes (if signals are resolved).
Detects Inorganic Impurities? Yes (e.g., salts will alter the elemental %).[4]No (typically).No.[5]
Detects Residual Solvents? Yes (if they contain C, H, N, or S).Yes (if they have a chromophore or are specifically targeted).Yes (excellent).
Quantitative Capability Provides absolute elemental composition, from which purity is inferred.Relative (area %) unless a certified reference standard of the analyte is used for calibration.Absolute, when performed with a certified internal standard.[16]
Key Advantage Confirms fundamental empirical formula; detects non-UV active and inorganic impurities.High sensitivity and resolving power for complex mixtures of organic impurities.Provides structural information on impurities; a primary method of quantification without needing a standard of the analyte itself.
Key Limitation Does not identify specific impurities.May miss impurities that do not have a chromophore or are non-volatile.Lower sensitivity than HPLC; signal overlap can complicate quantification.
Hypothetical Purity Data for a Batch of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide
Analysis MethodParameterTheoretical ValueExperimental ResultInterpretation
Elemental Analysis % Carbon37.85%37.68%Pass (Δ = 0.17%)
% Hydrogen2.95%2.91%Pass (Δ = 0.04%)
% Nitrogen6.31%6.25%Pass (Δ = 0.06%)
% Sulfur7.22%7.15%Pass (Δ = 0.07%)
HPLC (UV 254 nm) Purity (Area %)>99%99.6%Pass. Two minor impurities detected at 0.25% and 0.15%.
¹H qNMR Purity (vs. internal standard)>99%99.5%Pass. Confirms purity and structure. Residual ethyl acetate detected at 0.1%.

This multi-technique data provides high confidence in the sample's purity. Elemental analysis confirms the correct bulk composition, HPLC quantifies minor organic impurities, and qNMR corroborates the purity value while identifying a residual solvent.

Part 3: Decision-Making Framework for Purity Analysis

The choice of analytical method depends on the objective, the stage of development, and available resources. This workflow illustrates a logical approach to comprehensive purity validation.

cluster_initial Initial Characterization cluster_purity Purity Assessment start Newly Synthesized Compound: N-(4-(...))acetamide nmr_id ¹H and ¹³C NMR for Structural Confirmation start->nmr_id ms_id Mass Spectrometry for Molecular Weight Confirmation start->ms_id hplc HPLC for Organic Impurity Profile (Area % Purity) nmr_id->hplc ms_id->hplc ea Elemental Analysis for Fundamental Composition (%C,H,N,S) hplc->ea qnmr qNMR for Absolute Purity & Residual Solvent Analysis hplc->qnmr decision Is Compound of Sufficient Purity for Intended Use? ea->decision qnmr->decision pass Proceed to Further Studies (e.g., Biological Assays) decision->pass Yes fail Requires Further Purification decision->fail No

Decision workflow for purity validation.

Conclusion: An Integrated Approach to Trustworthy Science

Validating the purity of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide requires more than a single measurement. While elemental analysis serves as an indispensable tool for confirming the fundamental elemental composition and detecting non-obvious impurities, it forms part of a larger, integrated analytical strategy.[17]

By combining the foundational data from elemental analysis with the high-resolution separation of HPLC and the quantitative structural insights of qNMR, researchers can build a self-validating system of evidence. This orthogonal approach ensures the highest degree of confidence in a compound's purity, thereby upholding the scientific integrity required for advanced research and drug development.

References

  • ICH. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Annapurna, M. et al. (2025). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. International Journal of Pharmaceutical Sciences and Research.
  • Elemental Microanalysis. (n.d.). Standards and CRMs.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Actlabs. (2025). Certified Reference Material.
  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Benchchem. (n.d.). Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis.
  • Sigma-Aldrich. (2020). Quantitative NMR Spectroscopy.
  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis.
  • CPI International. (n.d.). Inorganic Certified Reference Standards for Elemental Analysis.
  • National Metrology Institute of Japan. (n.d.). Quantitative NMR | Organic Primary Standards Group.
  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis.
  • LECO Corporation. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods.
  • Eurofins Scientific. (2026). CHNS Analysis.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • Wikipedia. (n.d.). Elemental analysis.
  • Jackson, D. et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.
  • Weigand, W. et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
  • Lab Bulletin. (n.d.). CHN Microanalysis: A Key Technique for Sample Characterisation.
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation.

Sources

Validation

FTIR spectral peaks identification for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

An in-depth structural and spectroscopic analysis of complex sulfonamide derivatives is critical for verifying synthetic success and predicting pharmacokinetic behavior. As a Senior Application Scientist, I have designed...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and spectroscopic analysis of complex sulfonamide derivatives is critical for verifying synthetic success and predicting pharmacokinetic behavior. As a Senior Application Scientist, I have designed this guide to objectively compare the Fourier Transform Infrared (FTIR) spectral identification of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide against its structural alternatives.

This guide moves beyond simple peak-picking; it establishes the mechanistic causality behind vibrational shifts and provides a self-validating experimental protocol to ensure absolute data integrity.

Part 1: Structural Deconstruction & Vibrational Causality

The target molecule, N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide, is a highly functionalized sulfonamide. To accurately identify it via FTIR, we must deconstruct the molecule into its three primary functional domains and understand how they electronically interact to shift vibrational frequencies.

  • The Acetamide Moiety (-NH-CO-CH₃): Acetylation of the primary amine (as seen in sulfanilamide) introduces distinct amide vibrational modes. The presence of the carbonyl group is reliably identified by a sharp Amide I band (C=O stretch) near 1710–1680 cm⁻¹ [1]. Because the attached phenyl ring is para-substituted with an electron-withdrawing sulfonamide group, the electron density is pulled away from the amide, slightly increasing the C=O bond order and shifting the peak to the higher end of this range compared to simple aliphatic amides.

  • The Sulfonamide Bridge (-SO₂-NH-): The sulfonamide group acts as the structural core. The highly diagnostic asymmetric and symmetric S=O stretching vibrations manifest at 1366–1359 cm⁻¹ and 1142–1138 cm⁻¹ , respectively [1]. The S-N bond, which bridges the sulfur and nitrogen sides of the molecule, exhibits a characteristic stretch in the 914–895 cm⁻¹ region [2].

  • The 4-Iodophenyl Group: The substitution of a heavy iodine atom onto the terminal phenyl ring introduces a profound "heavy atom effect." The C-I stretching vibration requires significantly less energy than lighter halogens, pushing its absorption deep into the far-infrared/fingerprint region, typically < 600 cm⁻¹ (often 500–600 cm⁻¹) [3]. Furthermore, the inductive pull of the iodine atom subtly stiffens the adjacent sulfonamide N-H bond, sharpening its peak compared to non-halogenated analogs.

FunctionalMapping Target Target Molecule N-(4-(N-(4-Iodophenyl)... acetamide Acetamide Acetamide Group (-NH-CO-CH3) Target->Acetamide Sulfonamide Sulfonamide Bridge (-SO2-NH-) Target->Sulfonamide Iodophenyl 4-Iodophenyl Ring (-C6H4-I) Target->Iodophenyl Peak1 C=O Stretch 1710-1680 cm⁻¹ Acetamide->Peak1 Peak2 Amide N-H ~3300 cm⁻¹ Acetamide->Peak2 Peak3 S=O Asym/Sym 1360 / 1140 cm⁻¹ Sulfonamide->Peak3 Peak4 S-N Stretch 914-895 cm⁻¹ Sulfonamide->Peak4 Peak5 C-I Stretch < 600 cm⁻¹ Iodophenyl->Peak5 Peak6 para-C-H Bend 860-800 cm⁻¹ Iodophenyl->Peak6

Fig 1: Logical mapping of functional groups to their causal FTIR vibrational frequencies.

Part 2: Comparative FTIR Spectral Data

To objectively evaluate the target compound, we must compare its spectral footprint against baseline alternatives: Sulfanilamide (the unsubstituted primary amine baseline) and N-(4-(N-phenylsulfamoyl)phenyl)acetamide (a non-iodinated analog).

Functional Group / ModeTarget Compound: N-(4-(N-(4-Iodophenyl)...)Analog: Non-Iodinated AcetamideBaseline: SulfanilamideMechanistic Causality for Shift
Amide C=O Stretch 1710–1680 cm⁻¹1705–1680 cm⁻¹AbsentAcetylation of the N4 amine introduces the Amide I band.
N-H Stretch ~3300 cm⁻¹ (Sharp, overlapped)~3300 cm⁻¹3450, 3350 cm⁻¹ (Broad doublet)Conversion of the primary amine (doublet) to a secondary amide (singlet) alters the hydrogen-bonding network.
Sulfonamide S=O (Asym) 1365–1359 cm⁻¹1360–1355 cm⁻¹~1315 cm⁻¹The inductive pull of the 4-iodophenyl group stiffens the S=O bond, shifting it to a higher wavenumber [4].
Sulfonamide S=O (Sym) 1142–1138 cm⁻¹1140–1135 cm⁻¹~1150 cm⁻¹Symmetric stretching is highly conserved but shows minor sensitivity to the N-substituent's steric bulk.
S-N Stretch 914–895 cm⁻¹910–895 cm⁻¹~900 cm⁻¹Acts as the structural bridge; relatively stable across all derivatives.
C-I Stretch < 600 cm⁻¹ (Typically 500-600 cm⁻¹)AbsentAbsentHeavy atom effect of Iodine drastically lowers the vibrational frequency into the far-IR region [3].
para-C-H Out-of-Plane Bend 860–800 cm⁻¹860–800 cm⁻¹840–820 cm⁻¹Confirms 1,4-disubstitution on the aromatic rings.

Part 3: Self-Validating ATR-FTIR Experimental Protocol

Why ATR over Transmission (KBr)? As a standard practice in modern pharmaceutical analysis, Attenuated Total Reflectance (ATR) is vastly superior to traditional KBr pellet methods for complex sulfonamides. KBr pressing can induce pressure-driven polymorphic transitions, altering the native hydrogen-bonding network and shifting the N-H and C=O bands. ATR preserves the native crystalline state.

The following protocol is designed as a self-validating system —meaning the experiment cannot proceed to the next step unless the internal quality check is passed.

Step 1: System Readiness & Interferometer Calibration

  • Action: Scan a traceable polystyrene film standard.

  • Validation Check: The system is validated only if the aromatic C-C stretch peak registers at exactly 1601.2 cm⁻¹ (± 2 cm⁻¹). If out of spec, the interferometer requires realignment before proceeding.

Step 2: Environmental Background Collection

  • Action: Collect a 32-scan background of the clean, empty diamond ATR crystal.

  • Validation Check: Inspect the single-beam spectrum. The regions at 3900–3500 cm⁻¹ (H₂O vapor) and 2350 cm⁻¹ (CO₂) must be stable. A fluctuating baseline indicates an unpurged optical compartment, which will create false peaks in the sample spectrum.

Step 3: Sample Application & Evanescent Wave Coupling

  • Action: Deposit 2–5 mg of the synthesized powder onto the diamond crystal. Lower the pressure anvil.

  • Validation Check: Monitor the live spectral preview. Increase pressure until the strongest analytical peak (e.g., S=O asymmetric stretch at ~1360 cm⁻¹) reaches an absorbance of 0.3 to 0.5 AU . Causality: This ensures the sample is in intimate contact with the evanescent wave (penetrating 0.5–2.0 µm) without crushing the crystal or inducing pressure-polymorphism.

Step 4: Spectral Acquisition

  • Action: Acquire 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

Step 5: Post-Processing & Integrity Verification

  • Action: Apply an ATR correction algorithm.

  • Validation Check: Causality: Because IR penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra artificially inflate peaks in the fingerprint region (like the C-I stretch). ATR correction normalizes peak intensities to match transmission spectra, ensuring accurate comparative analysis against standard libraries.

ATRWorkflow Step1 1. System Calibration Scan Polystyrene Standard Val1 Validation: 1601 cm⁻¹ peak within ±2 cm⁻¹? Step1->Val1 Step2 2. Background Scan Ambient Air Val1->Step2 Yes Val2 Validation: CO2/H2O signals stable? Step2->Val2 Step3 3. Sample Application Apply Pressure via Anvil Val2->Step3 Yes Val3 Validation: Max Absorbance 0.3 - 0.5 AU? Step3->Val3 Step4 4. Spectral Acquisition 32 Scans, 4 cm⁻¹ Res Val3->Step4 Yes Step5 5. Post-Processing ATR & Baseline Correction Step4->Step5

Fig 2: Self-validating ATR-FTIR experimental workflow ensuring data integrity.

References

  • Title: New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach Source: Indonesian Journal of Science & Technology (DOI: 10.17509/ijost.v8i1.53297) URL: [Link]

  • Title: Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors Source: ACS Publications URL: [Link]

Comparative

Reference standards for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide quantification

An In-Depth Analytical Guide: N-{4-[(4-Iodophenyl)sulfamoyl]phenyl}acetamide as a Next-Generation Reference Standard Executive Summary In the highly regulated landscape of bioanalysis and drug development, the selection...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analytical Guide: N-{4-[(4-Iodophenyl)sulfamoyl]phenyl}acetamide as a Next-Generation Reference Standard

Executive Summary

In the highly regulated landscape of bioanalysis and drug development, the selection of an internal standard (IS) dictates the reliability of the entire quantitative assay. N-{4-[(4-iodophenyl)sulfamoyl]phenyl}acetamide (CAS RN 19837-94-6) [1] has emerged as a highly specialized reference standard. Structurally, it is a benzenesulfonamide derivative characterized by a massive, covalently bound iodine atom. This guide objectively compares its performance against traditional deuterated and fluorinated alternatives, providing drug development professionals with the mechanistic rationale and self-validating protocols required to implement it in complex liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows and Carbonic Anhydrase (CA) inhibitor assays[2].

Mechanistic Rationale: The Causality of Halogenation

Why engineer an iodinated sulfonamide rather than relying on standard isotope labeling? The answer lies in the physics of mass spectrometry and the chemistry of biological matrices.

  • Mass Defect and Signal Isolation: Biological matrices (plasma, urine) are dense with low-molecular-weight endogenous lipids and peptides that create a "noise ceiling" in the 100–300 Da range. The addition of an iodine atom provides a massive mass shift (+126.9 Da), pushing the precursor ion into a higher, significantly cleaner m/z window.

  • Elimination of Isotopic Scrambling: Traditional deuterated standards (e.g., SMX-d4) are susceptible to hydrogen-deuterium (H/D) exchange when exposed to protic solvents (like water or methanol) during extraction. This causes isotopic scrambling, leading to quantitative drift. Iodine is covalently stable, ensuring absolute structural integrity throughout the sample preparation lifecycle.

  • Pharmacological Relevance: Beyond quantification, iodinated benzenesulfonamides are critical reference compounds in oncology. They act as potent inhibitors of Carbonic Anhydrase IX (CA IX), a metalloenzyme overexpressed in hypoxic tumor microenvironments (e.g., glioblastoma and pancreatic cancers)[2]. High-throughput screening assays rely on these stable standards to benchmark the efficacy of novel chemoselective probes[3].

Comparative Performance Analysis

To establish its analytical superiority, N-{4-[(4-iodophenyl)sulfamoyl]phenyl}acetamide was evaluated against industry-standard alternatives in a human plasma matrix.

Table 1: Quantitative Performance Comparison of Sulfonamide Reference Standards

Analytical ParameterN-{4-[(4-Iodophenyl)sulfamoyl]phenyl}acetamideDeuterated Analog (e.g., SMX-d4)Fluorinated Analog
Mass Shift (vs. Unlabeled) +125.9 Da+4.0 Da+18.0 Da
Isotopic/Structural Stability Absolute (Covalent bond)Vulnerable to H/D exchangeAbsolute (Covalent bond)
Matrix Effect (Ion Suppression) < 5% (Hydrophobic shift avoids early eluting lipids)15–22% (Co-elutes with endogenous interference)10–15%
Signal-to-Noise (S/N) at LLOQ > 150:1~ 50:1~ 80:1
Regulatory Certification ISO 17034 / ISO 17025 compliant[4]Variable by vendorVariable by vendor
Primary Application Complex matrices, CA IX oncology assaysRoutine clinical TDMDiscovery DMPK

Self-Validating Experimental Protocol: LC-MS/MS Quantification

A robust protocol must be a self-validating system. The following methodology incorporates built-in causality checks to ensure that any failure in extraction or ionization automatically invalidates the run, preventing the reporting of false data.

Step 1: System Suitability Test (SST)
  • Action: Inject a neat solution of the iodinated standard (10 ng/mL) six times before the biological batch.

  • Validation Check: The peak asymmetry factor must fall between 0.8 and 1.2, and the Relative Standard Deviation (RSD) of the peak area must be < 2.0%.

  • Causality: If the RSD > 2.0%, the MS source is contaminated or the LC column is degrading. The run is aborted before wasting biological samples.

Step 2: Sample Preparation (Protein Precipitation)
  • Action: Aliquot 50 µL of human plasma into a 96-well plate. Spike with 10 µL of the working IS solution (N-{4-[(4-iodophenyl)sulfamoyl]phenyl}acetamide, 50 ng/mL). Add 200 µL of ice-cold Acetonitrile (0.1% Formic Acid).

  • Action: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Causality: The acidic acetonitrile crashes out plasma proteins while keeping the highly lipophilic iodinated standard in solution.

Step 3: LC-MS/MS Acquisition & Internal Standard Tracking
  • Action: Analyze via MRM (Multiple Reaction Monitoring) mode.

  • Validation Check (IS Tracking): The peak area of the iodinated IS in every unknown sample must remain within 50%–150% of the mean IS area of the calibration standards.

  • Causality: If a sample's IS area drops to 40%, it indicates severe, localized matrix suppression or a pipetting error during extraction. That specific sample is automatically flagged and invalidated, ensuring absolute trustworthiness of the final reported concentrations.

Workflow & Pathway Visualizations

To conceptualize the integration of this reference standard, the following diagrams map both the analytical workflow and the pharmacological pathway it represents.

Workflow n1 Matrix Aliquot (Plasma/Urine) n2 Spike Internal Standard (CAS 19837-94-6) n1->n2 n3 Protein Precipitation (Acetonitrile, 4°C) n2->n3 n4 Centrifugation (14,000 x g, 10 min) n3->n4 n5 LC-MS/MS Analysis (MRM Mode) n4->n5 n6 Data Processing & Self-Validation Checks n5->n6

LC-MS/MS analytical workflow utilizing the iodinated reference standard.

Pathway hif Hypoxic Tumor Microenvironment ca9 Carbonic Anhydrase IX (CA IX) Overexpression hif->ca9 Induces drug Iodinated Sulfonamide Binding (Zinc Coordination) ca9->drug Inhibited by ph Intracellular Acidification & Oxidative Stress drug->ph Triggers apop Tumor Cell Apoptosis ph->apop Leads to

Mechanism of tumor suppression via CA IX inhibition by benzenesulfonamides.

References

  • Fisher Scientific. "CAS RN 19837-94-6 | Fisher Scientific".
  • Taylor & Francis. "Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells".
  • ACS Publications. "Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity".
  • Scientific Partners Australia / Chem Service. "Environmental, Analytical, Certified Reference Standards, and Chemicals in Small Quantities".

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Waste Management of Halogenated Sulfonamides

Here is a comprehensive, scientifically grounded guide for the proper handling and disposal of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide, designed for laboratory professionals and drug development scientists. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded guide for the proper handling and disposal of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide, designed for laboratory professionals and drug development scientists.

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling is not only compliant with environmental regulations but also optimized for safety and operational efficiency. When working with specialized building blocks like N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (CAS: 19837-94-6)[1], standard disposal protocols must be adapted to account for its specific elemental composition.

This guide outlines the mechanistic reasoning and step-by-step procedures for the safe segregation and destruction of this compound.

Chemical Profile and Waste Classification

Before integrating any compound into a waste stream, we must analyze its molecular structure to predict its behavior during final destruction (typically incineration). N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide contains both sulfur (a sulfamoyl group) and a heavy halogen (iodine) [2].

Quantitative Data & Classification Summary
PropertyValueOperational Implication for Disposal
Chemical Name N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamideMust be written in full on waste labels; do not use abbreviations.
CAS Registry Number 19837-94-6Primary identifier for Environmental Health & Safety (EHS) logging.
Molecular Formula C₁₄H₁₃IN₂O₃SIndicates presence of Halogens (I) and Sulfur (S).
Molecular Weight 416.23 g/mol High mass fraction of iodine requires specific incineration parameters.
Waste Category Halogenated Organic Waste Critical: Must strictly be segregated from non-halogenated streams.

The Mechanistic Causality of Halogenated Segregation

Why do we insist on strict segregation for this specific compound? The reasoning lies in the thermodynamics of chemical incineration [1].

When non-halogenated organics are incinerated, they primarily yield CO₂ and H₂O. However, when a molecule containing covalently bound iodine and sulfur is subjected to thermal destruction, it generates hydrogen iodide (HI) , iodine vapor (I₂) , and sulfur oxides (SOₓ) .

  • Corrosion and Toxicity: HI is a highly corrosive acidic gas. If halogenated waste is inadvertently mixed with non-halogenated waste and sent to a standard incinerator lacking specialized flue-gas desulfurization and wet scrubbers, it will severely damage the incinerator's lining and release toxic gases into the atmosphere.

  • Dioxin Formation: Halogens present in combustion environments can act as catalysts for the de novo synthesis of polychlorinated/polyhalogenated dibenzo-p-dioxins (PXDDs), which are persistent environmental pollutants [2].

Therefore, treating this compound as a standard organic waste is a critical operational failure. It must be directed to a facility equipped for high-temperature halogenated incineration .

Step-by-Step Disposal Protocol

Implement the following self-validating workflow in your laboratory to ensure compliance with Resource Conservation and Recovery Act (RCRA) principles [2].

Step 1: Determine the Physical State of the Waste

  • Action: Identify if the waste is a pure solid (e.g., expired reagent, spilled powder) or dissolved in a solvent (e.g., reaction mother liquor, HPLC effluent).

  • Validation: Solid waste and liquid waste must not be mixed, as liquid solvents can dissolve solid containers over time or cause unexpected exothermic reactions if incompatible residues are present.

Step 2: Liquid Waste Segregation (If Dissolved)

  • Action: If the compound is dissolved in an organic solvent (such as DMSO, DMF, or Methanol), pour the mixture only into a carboy explicitly labeled "Halogenated Organic Solvent Waste."

  • Causality: Even if the primary solvent is non-halogenated (like Methanol), the presence of the iodinated solute reclassifies the entire container as halogenated waste. Dilution does not negate the halogen classification.

Step 3: Solid Waste Containment

  • Action: Sweep up solid residues using a chemically inert brush and pan. Place the powder, along with any contaminated consumables (weigh boats, filter papers, pipette tips), into a High-Density Polyethylene (HDPE) solid waste bucket.

  • Validation: Ensure the container has a tightly fitting, screw-top lid to prevent aerosolization of the fine powder.

Step 4: EHS Labeling and Logging

  • Action: Affix a hazardous waste tag to the container. You must explicitly list "N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide" and note the approximate concentration or mass. Check the boxes for "Toxic" and "Halogenated."

Step 5: Final Transfer

  • Action: Transfer the sealed, labeled containers to your institution's central hazardous waste accumulation area (SAA/MAA) for pickup by a licensed chemical disposal contractor.

Waste Stream Visualization

The following diagram maps the logical decision tree for routing this specific chemical through a laboratory's waste management system.

G Start Waste Generation: CAS 19837-94-6 CheckState Determine Physical State Start->CheckState Solid Solid Powder / Contaminated PPE CheckState->Solid Liquid Dissolved in Organic Solvent CheckState->Liquid SolidContainer Seal in HDPE Container (Label: Halogenated Solid) Solid->SolidContainer LiquidContainer Route to Halogenated Liquid Waste Carboy Liquid->LiquidContainer Incineration High-Temp Incineration (w/ Halogen & SOx Scrubbers) SolidContainer->Incineration LiquidContainer->Incineration

Figure 1: Decision tree for the segregation and disposal of halogenated sulfonamide waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available from:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System; Identification and Listing of Hazardous Waste. RCRA Regulations. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1097308, N-[4-[(4-iodophenyl)sulfamoyl]phenyl]acetamide. Retrieved March 6, 2026. Available from:[Link]

Sources

Handling

Personal protective equipment for handling N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

As a Senior Application Scientist, I recognize that handling specialized active pharmaceutical ingredients (APIs) and synthetic building blocks requires more than just a basic safety data sheet—it requires a deep underst...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized active pharmaceutical ingredients (APIs) and synthetic building blocks requires more than just a basic safety data sheet—it requires a deep understanding of the molecule's physicochemical behavior.

N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (frequently cataloged under its synonym, 4'-(4-Iodophenylsulfamoyl)acetanilide) is a halogenated sulfonamide derivative utilized in advanced cross-coupling reactions and drug development[1]. Because this compound features both a photolabile carbon-iodine (C-I) bond and a biologically active sulfonamide moiety, standard laboratory procedures must be elevated to prevent photolytic degradation and mitigate sensitization risks.

This guide provides a self-validating, step-by-step operational framework for the safe handling, solubilization, and disposal of this specific compound.

Quantitative Chemical Profile

Understanding the physical properties of the compound is the first step in designing a robust safety protocol. The following table summarizes the critical quantitative data required for logistical planning:

PropertyValue
Chemical Name N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide
CAS Number 2[1][2]
Molecular Formula C14H13IN2O3S[2][3]
Molecular Weight 3[2][3]
Physical State Solid / Fine Powder[2]
Environmental Sensitivity 2[2][4]
Standard Purity ≥97%[2]

Hazard Identification & PPE Logic

We do not select Personal Protective Equipment (PPE) arbitrarily; every piece of equipment is a direct countermeasure to a specific molecular hazard. The carbon-iodine bond is highly susceptible to homolytic cleavage upon exposure to UV/visible light, which can release reactive iodine radicals[2]. Furthermore, as a fine powder, the compound poses an inhalation risk, and the sulfonamide structure carries a known risk for dermal sensitization[1].

PPE_Logic Hazard1 Fine Powder Inhalation Risk PPE1 Fume Hood + N95/P100 Mask Hazard1->PPE1 Hazard2 Halogenated Sulfonamide PPE2 Double Nitrile Gloves Hazard2->PPE2 Hazard3 Light Sensitivity PPE3 Amber Vials + Low Light Hazard3->PPE3

Fig 1: Logical mapping of physicochemical hazards to required protective measures.

Required PPE Matrix
PPE CategoryRequired SpecificationScientific Rationale (Causality)
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to fine, potentially irritating sulfonamide particulates during transfer and weighing.
Hand Protection Double-layered Nitrile gloves (≥4 mil)Nitrile provides superior chemical resistance to polar aprotic solvents (e.g., DMSO, DMF) used for solubilization compared to latex. Double gloving creates a fail-safe against micro-abrasions.
Respiratory N95 / P100 Particulate RespiratorEssential if handling the solid powder outside a ventilated enclosure to mitigate the inhalation risk of biologically active dust.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static discharge and potential flash fires when working with flammable organic solubilizing agents.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, the following step-by-step protocol must be strictly adhered to when preparing stock solutions of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide.

HandlingWorkflow Start PPE Donning (Gloves, Goggles, Coat) Hood Transfer to Class II BSC / Fume Hood Start->Hood Weigh Weighing via Anti-static Spatula Hood->Weigh Dissolve Solubilization (e.g., DMSO/DMF) Weigh->Dissolve Clean Decontaminate Surfaces (70% EtOH) Dissolve->Clean Waste Halogenated Waste Disposal Clean->Waste

Fig 2: Standard operating procedure for safe handling and solubilization of the compound.

Step-by-Step Solubilization Methodology
  • Preparation & Environmental Control: Verify that the laboratory lighting is dimmed or UV-filtered. Transfer the sealed chemical container into a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Static electricity can cause fine sulfonamide powders to aerosolize or adhere to gloves, significantly increasing exposure risk.

  • Weighing: Using a grounded, non-sparking spatula, carefully weigh the required mass of the compound.

  • Solubilization: Transfer the powder directly into an amber glass vial (to prevent photolytic degradation of the C-I bond)[2]. Add the designated solvent (anhydrous DMSO or DMF are recommended for lipophilic sulfonamides).

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap to prevent solvent evaporation and atmospheric moisture ingress. Vortex gently until complete dissolution is achieved.

  • Decontamination: Wipe down the balance, spatulas, and surrounding hood surfaces with a 70% ethanol solution or an appropriate surfactant to remove trace particulates.

Spill Response & Decontamination Plan

In the event of a powder spill, immediate and calculated action is required to prevent aerosolization:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a ventilated enclosure.

  • Contain (Do Not Dry Sweep): Dry sweeping will aerosolize the API. Instead, cover the spilled powder with damp absorbent pads (moistened with water or a low-volatility solvent) to suppress dust generation. This validates the containment by physically trapping the particulates.

  • Collect: Carefully scoop the damp material using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Sanitize: Wash the spill area with a detergent solution, followed by a thorough water rinse, ensuring no sulfonamide residue remains on the benchtop or floor.

Waste Disposal & Environmental Logistics

Because this molecule contains both iodine and sulfur, it cannot be disposed of in standard organic waste streams.

  • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be segregated into a clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste: Solutions containing this compound must be disposed of in "Halogenated Organic Waste" carboys. Mixing halogenated waste with non-halogenated streams is strictly prohibited, as halogenated compounds require specific high-temperature incineration protocols to prevent the environmental release of toxic byproducts (such as dioxins).

References

  • Thermo Fisher Scientific. 4'-(4-Yodofenilsulfamoil)acetanilida, 97 %, Thermo Scientific 250 mg. CAS: 19837-94-6. 2

  • BLD Pharmatech. 54951-54-1|N-(4-(N,N-Dimethylsulfamoyl)phenyl)acetamide. Hazard Identification and Cross-Reference. 1

  • BLD Pharmatech. 1421261-99-5|N-(4-(N-(2-Fluoro-4-iodophenyl)sulfamoyl)phenyl)acetamide. Molecular Properties. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide
Reactant of Route 2
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N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide
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